molecular formula C8H16O5S B3321063 MS-Peg1-thp

MS-Peg1-thp

Cat. No.: B3321063
M. Wt: 224.28 g/mol
InChI Key: BRJFJMDXOWYTNC-UHFFFAOYSA-N
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Description

MS-Peg1-thp is a useful research compound. Its molecular formula is C8H16O5S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-2-yloxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-14(9,10)13-7-6-12-8-4-2-3-5-11-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJFJMDXOWYTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to MS-Peg1-thp and its Role in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to inhibit with traditional small molecules. These heterobifunctional molecules consist of two key components—a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) units has become a cornerstone of modern PROTAC design. This guide provides a comprehensive technical overview of a specific PEG-based linker building block, MS-Peg1-thp , and its role in the synthesis and function of PROTACs.

Core Concepts: Understanding this compound

This compound is a chemical reagent used as a building block in the synthesis of PROTAC linkers. Its name delineates its key structural features:

  • MS : Represents a methanesulfonyl (mesyl) group, which is an excellent leaving group in nucleophilic substitution reactions. This reactive handle allows for the straightforward attachment of the PEG linker to a nucleophilic site on either the warhead or the E3 ligase ligand.

  • Peg1 : Indicates a single polyethylene glycol unit, consisting of two carbon atoms and one oxygen atom (-CH₂CH₂O-). This short PEG unit imparts hydrophilicity to the linker, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[1]

  • thp : Stands for tetrahydropyran, a common protecting group for alcohols.[2] The THP group masks the terminal hydroxyl group of the PEG unit, preventing it from undergoing unwanted reactions during the initial steps of PROTAC synthesis. It can be readily removed under acidic conditions to reveal the free hydroxyl, which can then be further functionalized or coupled to the other half of the PROTAC molecule.

The precise chemical structure and properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethyl methanesulfonate
Molecular Formula C₈H₁₆O₅S
Molecular Weight 224.27 g/mol
CAS Number 1309248-13-2[2]
SMILES CS(=O)(=O)OCCOC1OCCCC1

The Role of PEG Linkers in PROTACs

The linker component of a PROTAC is far more than an inert spacer. Its length, composition, and flexibility are critical parameters that must be optimized to achieve potent and selective protein degradation.[3][4] PEG linkers, in particular, offer several advantages in PROTAC design:

  • Enhanced Solubility : PROTACs are often large and complex molecules with poor aqueous solubility. The incorporation of hydrophilic PEG units can significantly improve their solubility, which is crucial for their formulation and bioavailability.

  • Improved Cell Permeability : The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can hinder membrane transport, the introduction of a few PEG units can shield the polar surface area of the PROTAC through intramolecular hydrogen bonding, leading to a more compact conformation that can more easily traverse the cell membrane.

  • Modulation of Ternary Complex Formation : The length and flexibility of the linker dictate the spatial orientation of the warhead and the E3 ligase ligand. This, in turn, influences the stability and productivity of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. Studies have shown that even subtle changes in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can have a profound impact on degradation efficacy and selectivity.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols provide a generalized framework for the key steps.

Protocol 1: Coupling of this compound to a Phenolic Warhead

This protocol describes the reaction of the mesylate group of this compound with a phenolic hydroxyl group on a protein of interest (POI) ligand (warhead).

Materials:

Procedure:

  • To a solution of the POI ligand (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and this compound (1.2 eq).

  • Stir the reaction mixture at 60 °C for 12 hours or until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the THP-protected POI-linker conjugate.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to reveal the terminal hydroxyl group of the PEG linker.

Materials:

  • THP-protected POI-linker conjugate

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Methanol (MeOH) or another suitable alcohol solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the THP-protected POI-linker conjugate (1.0 eq) in methanol.

  • Add a catalytic amount of p-TsOH (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected POI-linker with a terminal hydroxyl group.

Protocol 3: Final Coupling to the E3 Ligase Ligand

This protocol describes the final step of coupling the deprotected POI-linker to an E3 ligase ligand that has been functionalized with a carboxylic acid. A common method for this is an amide bond formation using a peptide coupling reagent.

Materials:

  • Deprotected POI-linker with a terminal hydroxyl group (requires conversion to an amine first, or the E3 ligase ligand can be pre-functionalized with a leaving group to react with the hydroxyl)

  • E3 ligase ligand with a carboxylic acid functionality

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or another suitable peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

Note: This protocol assumes the terminal hydroxyl of the linker has been converted to an amine (e.g., via mesylation followed by reaction with sodium azide (B81097) and subsequent reduction). The protocol below describes the coupling of an amine-functionalized linker to a carboxylic acid-functionalized E3 ligase ligand.

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI-linker (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Data Presentation

PROTACLinker Length (atoms)Target Binding Affinity (IC₅₀, nM)E3 Ligase Binding Affinity (IC₅₀, nM)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-Peg1 75015010090
PROTAC-Peg2 10551605095
PROTAC-Peg3 13601557592

DC₅₀: Concentration required for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Synthesis using this compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture & Treatment Characterization->Cell_Culture Ternary_Complex Ternary Complex Assay (e.g., TR-FRET) Characterization->Ternary_Complex Western_Blot Western Blot for Degradation (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Data_Analysis Data Analysis & SAR Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Ternary_Complex->Data_Analysis

Experimental Workflow for PROTAC Evaluation

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature, with a reactive mesylate group and a protected hydroxyl group on a short, hydrophilic PEG spacer, allows for a modular and controlled approach to PROTAC assembly. The incorporation of a single PEG unit can favorably impact the physicochemical properties of the resulting PROTAC, potentially leading to improved solubility and cell permeability. As the field of targeted protein degradation continues to evolve, the rational design of linkers using well-defined building blocks like this compound will be paramount in developing the next generation of potent and selective therapeutics.

References

An In-depth Technical Guide to MS-Peg1-thp: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

MS-Peg1-thp is understood to be a derivative of polyethylene (B3416737) glycol containing a maleimide (B117702) group at one terminus and a tetrahydropyran-protected hydroxyl group at the other. The maleimide group provides reactivity towards thiol moieties, while the THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected for further chemical modification.

Proposed Chemical Structure

The proposed structure consists of a maleimide ring linked via a short alkyl chain to a single ethylene (B1197577) glycol unit, which is in turn ether-linked to a tetrahydropyran (B127337) group.

Caption: Proposed chemical structure of this compound.

Physicochemical Properties (Estimated)

Quantitative data for this compound is not directly available. The following table summarizes estimated properties based on structurally similar compounds like Mal-PEG1-acid and general knowledge of the constituent moieties.

PropertyEstimated ValueNotes
Molecular Formula C₁₃H₁₉NO₅ (assuming n=2 for linker)Based on a propyl linker between maleimide and PEG.
Molecular Weight ~269.29 g/mol Calculated based on the proposed molecular formula.
Solubility Soluble in organic solvents (DCM, DMF, DMSO).The THP and maleimide groups contribute to organic solubility.
Sparingly soluble in aqueous solutions.The short PEG chain provides limited hydrophilicity.
Stability Stable at -20°C for extended periods.Maleimide group is susceptible to hydrolysis at high pH.
THP group is stable to most bases and nucleophiles.Cleaved by acidic conditions.
Reactivity Maleimide reacts with thiols (sulfhydryls) at pH 6.5-7.5.Forms a stable thioether bond.
THP-protected hydroxyl can be deprotected using mild acid.Allows for subsequent conjugation or modification.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not published. The following sections provide plausible methodologies based on established organic synthesis and bioconjugation techniques for similar Maleimide-PEG reagents.

Proposed Synthesis of this compound

A potential synthetic route for this compound would involve a multi-step process, starting from commercially available materials.

G start 2-(2-Hydroxyethoxy)tetrahydropyran step1 Tosylation or Mesylation (TsCl or MsCl, base) start->step1 intermediate1 THP-PEG1-OTs or THP-PEG1-OMs step1->intermediate1 step2 Azide (B81097) Substitution (NaN₃, DMF) intermediate1->step2 intermediate2 THP-PEG1-N₃ step2->intermediate2 step3 Reduction to Amine (H₂, Pd/C or PPh₃, H₂O) intermediate2->step3 intermediate3 THP-PEG1-NH₂ step3->intermediate3 step4 Reaction with Maleic Anhydride (B1165640) (Maleic anhydride, solvent) intermediate3->step4 intermediate4 THP-PEG1-maleamic acid step4->intermediate4 step5 Cyclization/Dehydration (Ac₂O, NaOAc) intermediate4->step5 product This compound step5->product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of 2-(2-Hydroxyethoxy)tetrahydropyran is activated, for instance, by conversion to a better leaving group like a tosylate or mesylate.

  • Introduction of a Nitrogen Moiety: The activated hydroxyl group is displaced by a nitrogen-containing nucleophile, such as sodium azide, to form an azide derivative.

  • Reduction to a Primary Amine: The azide is then reduced to a primary amine.

  • Formation of Maleamic Acid: The resulting amine is reacted with maleic anhydride to form the corresponding maleamic acid.

  • Cyclization to Maleimide: The maleamic acid is subsequently cyclized to the final maleimide product, this compound, typically through dehydration.

Characterization of this compound

The successful synthesis of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the maleimide C=O and C=C bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1][2]

General Protocol for Bioconjugation to a Thiol-Containing Protein

The primary application of this compound is the conjugation to molecules containing free thiol groups, such as cysteine residues in proteins.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Thiol-Containing Protein (e.g., in PBS, pH 6.5-7.5) reaction Add this compound to Protein Solution (Molar excess of reagent) protein_prep->reaction reagent_prep Dissolve this compound (in organic solvent like DMSO or DMF) reagent_prep->reaction incubation Incubate (Room temperature or 4°C) reaction->incubation purification Remove Excess Reagent (e.g., Dialysis, SEC) incubation->purification analysis Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: Experimental workflow for protein conjugation.

Methodology:

  • Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at a pH between 6.5 and 7.5. If necessary, reduce any disulfide bonds to generate free thiols and subsequently remove the reducing agent.

  • Reagent Preparation: Immediately before use, dissolve this compound in an appropriate anhydrous organic solvent such as DMF or DMSO.

  • Conjugation Reaction: Add a molar excess of the dissolved this compound to the protein solution with gentle stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for a longer duration.

  • Purification: Remove unreacted this compound and byproducts from the conjugated protein using techniques like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm the integrity of the protein.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to link different molecular entities. The following diagram illustrates its role in creating a bioconjugate that could potentially be used in targeted drug delivery.

G cluster_components Components cluster_conjugation1 Step 1: Thiol-Maleimide Conjugation cluster_deprotection Step 2: Deprotection cluster_conjugation2 Step 3: Drug Conjugation reagent This compound conjugation1 Reaction at pH 6.5-7.5 reagent->conjugation1 targeting_ligand Thiol-Containing Targeting Ligand (e.g., Antibody Fragment) targeting_ligand->conjugation1 drug Hydroxyl-Containing Drug Molecule conjugation2 Esterification or Etherification drug->conjugation2 intermediate Ligand-Peg1-thp Conjugate conjugation1->intermediate deprotection Mild Acidic Conditions intermediate->deprotection intermediate_deprotected Ligand-Peg1-OH Conjugate deprotection->intermediate_deprotected intermediate_deprotected->conjugation2 final_product Targeted Drug-Ligand Conjugate conjugation2->final_product

Caption: Logical workflow for creating a targeted drug conjugate.

This workflow illustrates the sequential use of the two reactive ends of this compound. First, the maleimide group is used to attach a targeting ligand. Subsequently, the THP group is removed to reveal a hydroxyl group, which can then be used to conjugate a therapeutic agent. This approach allows for the precise construction of complex biomolecules for applications in drug development and research.

References

The Strategic Role of the Tetrahydropyranyl Protecting Group in MS-Peg1-thp: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced chemical synthesis and drug development, the precise control of reactive functional groups is paramount. Linker molecules, such as polyethylene (B3416737) glycol (PEG) derivatives, are fundamental in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed technical overview of the function of the tetrahydropyranyl (THP) protecting group in the context of MS-Peg1-thp, a specialized chemical reagent. We will delve into the rationale for its use, the mechanics of its application and removal, and its impact on the stability and reactivity of the PEG linker, supported by experimental protocols and quantitative data.

Introduction to this compound and the Role of Protecting Groups

This compound, with the molecular formula C₈H₁₆O₅S, is a heterobifunctional linker. The "Peg1" component signifies a short polyethylene glycol chain, which imparts hydrophilicity and favorable pharmacokinetic properties.[1][2][3] The "MS" designation likely refers to a mesyl (methanesulfonyl) group, a common activating group in organic synthesis that facilitates nucleophilic substitution reactions. The terminal hydroxyl group of the PEG chain is temporarily masked by a tetrahydropyranyl (THP) group.

Protecting groups are essential tools in multi-step organic synthesis, preventing a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. The THP group is a widely used protecting group for alcohols due to its ease of introduction, stability under a range of conditions, and facile removal under mild acidic conditions.[4][5][6]

The Function of the THP Protecting Group in this compound

The primary function of the THP group in this compound is to selectively mask the terminal hydroxyl group of the PEG linker. This protection is crucial to prevent self-reaction or undesired side reactions during the introduction of the mesyl group and subsequent conjugation reactions involving the mesylated terminus. Once the desired modification at the mesyl end is achieved, the THP group can be selectively removed to reveal the hydroxyl group for further functionalization.

Stability of the THP Ether Linkage

The acetal (B89532) nature of the THP ether provides robust stability across a variety of reaction conditions, which is a key advantage in complex synthetic routes.[1][4]

ConditionStability of THP Ether
Strongly Basic Conditions Stable
(e.g., LDA, n-BuLi, Grignard reagents)
Nucleophilic Conditions Stable
(e.g., organometallics, hydrides)
Oxidizing/Reducing Agents Generally Stable
Acidic Conditions Labile

This table summarizes the general stability of THP ethers under various chemical environments.

Experimental Protocols

Protection of a PEG-Alcohol with Dihydropyran (DHP) to form a THP Ether

This protocol describes the general procedure for the introduction of a THP protecting group onto a hydroxyl-terminated PEG molecule.

Materials:

  • Hydroxy-terminated PEG (1 equivalent)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the hydroxy-terminated PEG in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP to the solution.

  • Add PPTS to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting THP-protected PEG by column chromatography on silica (B1680970) gel.

G cluster_workflow THP Protection Workflow start Dissolve PEG-OH in Anhydrous DCM add_dhp Add DHP start->add_dhp add_ppts Add PPTS (catalyst) add_dhp->add_ppts react Stir at Room Temperature add_ppts->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end_product THP-PEG-OH purify->end_product G cluster_synthesis Synthetic Pathway of a Functionalized PEG Linker peg_oh HO-PEG-OH thp_peg_oh THP-O-PEG-OH peg_oh->thp_peg_oh 1. DHP, H+ (Protection) thp_peg_oms THP-O-PEG-OMs thp_peg_oh->thp_peg_oms 2. MsCl, Base (Activation) thp_peg_conjugate THP-O-PEG-Conjugate thp_peg_oms->thp_peg_conjugate 3. Nucleophile (Conjugation) ho_peg_conjugate HO-PEG-Conjugate thp_peg_conjugate->ho_peg_conjugate 4. H+ (Deprotection)

References

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs orchestrate the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker is a pivotal component in this process, influencing the stability and geometry of this ternary complex. PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique set of advantages in PROTAC design.

Advantages of PEG Linkers:

  • Enhanced Solubility: PROTACs are often large molecules with high molecular weights and lipophilicity, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the solubility of PROTACs, which is crucial for their formulation and bioavailability.

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units. This allows for the systematic optimization of the distance between the target protein and the E3 ligase to achieve a productive ternary complex formation. The flexibility of the PEG chain can also accommodate various protein conformations, increasing the probability of successful complex formation.

  • Improved Cell Permeability (to an extent): The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can decrease permeability, shorter PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact structure that can more readily cross the cell membrane.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it a suitable component for therapeutic agents.

Disadvantages of PEG Linkers:

  • Potential for Reduced Metabolic Stability: Compared to more rigid alkyl linkers, PEG chains can be more susceptible to metabolic degradation in vivo.

  • Synthetic Complexity: The synthesis of well-defined, monodisperse PEG linkers can be more challenging and costly than that of simple alkyl chains.

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may lead to an unproductive complex where ubiquitination is inefficient. The optimal linker length is reflected in the PROTAC's degradation efficiency, which is typically measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Below are tables summarizing quantitative data from studies investigating the impact of linker length on PROTAC performance.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Atom LengthERα Degradation at 10 µM (%)ERα Degradation at 1 µM (%)
PROTAC 11 9~60%~20%
PROTAC 12 12~80%~40%
PROTAC 13 16>95%~75%
PROTAC 14 19~70%~30%
PROTAC 15 21~50%~15%

Data adapted from Cyrus et al., Mol Biosyst, 2011. This study demonstrates that for ERα degradation, a 16-atom linker provides the optimal length, with both shorter and longer linkers resulting in reduced degradation efficiency.

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No degradation observedN/A
21396
2929276

Data from Troup RI, et al., Explor Target Antitumor Ther., 2020. This data for TBK1-targeting PROTACs shows that a linker length of 21 atoms is highly effective, while increasing the length to 29 atoms leads to a significant decrease in potency.

Table 3: Physicochemical Properties of BRD4-Targeting PROTACs with Different Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Illustrative data compiled from various sources. This table highlights how increasing the PEG linker length generally decreases the calculated logP (lipophilicity) and increases the topological polar surface area (TPSA), which can impact solubility and permeability.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of PROTAC with PEG Linker Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC) Characterization->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Cell_Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Viability_Assay->Apoptosis_Assay PK_PD_Studies Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_PD_Studies->Efficacy_Studies

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a common method for synthesizing a PROTAC by forming amide bonds between the warhead, a bifunctional PEG linker, and the E3 ligase ligand.

Step 1: Coupling of Component A (Warhead or E3 Ligase Ligand) with an Amine-PEG-Boc Linker

  • Reagents and Materials:

    • Component A with a carboxylic acid (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere in a round-bottom flask.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • DCM (Dichloromethane)

    • TFA (Trifluoroacetic acid)

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

Step 3: Coupling with Component B (the remaining PROTAC moiety)

  • Procedure:

    • Follow a similar procedure as in Step 1, using Component A-PEGn-NH2 as the amine and Component B with a carboxylic acid as the acid partner.

    • After purification by flash column chromatography or preparative HPLC, the final PROTAC product is obtained.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment:

      • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the PROTAC. Include a vehicle-only control.

      • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

    • Cell Lysis:

      • After treatment, wash the cells twice with ice-cold PBS.

      • Add lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.

      • Incubate the lysate on ice for 30 minutes with occasional vortexing.

      • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

      • Transfer the supernatant (protein lysate) to a new tube.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of each lysate using a BCA assay.

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • Materials:

    • Cells in culture

    • PROTAC compound

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

    • Compound Treatment: Prepare serial dilutions of the PROTAC and add them to the wells. Include a vehicle control.

    • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record the luminescence using a plate-reading luminometer.

    • Analysis: Subtract the average background luminescence (from wells with medium only) from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A thorough understanding of the principles outlined in this guide, combined with systematic experimental evaluation, will empower researchers to unlock the full therapeutic potential of PROTACs and develop the next generation of targeted protein degraders.

References

Unraveling "MS-Peg1-thp": From Chemical Reagent to a Broader Exploration of Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals that "MS-Peg1-thp" is not a documented therapeutic agent with an established mechanism of action in ternary complex formation. Instead, evidence points to its role as a specialized chemical reagent used in organic synthesis.

A product listing for "this compound" identifies it as a reagent with the CAS Number 1309248-13-2, a molecular formula of C₈H₁₆O₅S, and a molecular weight of 224.27 g/mol .[1] Its described application is as a protective group for hydroxyl functional groups during multi-step chemical syntheses.[1] The molecule incorporates a tetrahydropyranyl (THP) group, a common and stable protecting group for alcohols, and a polyethylene (B3416737) glycol (PEG) spacer, which is intended to improve the reagent's solubility and handling characteristics.[1][2]

The components of the name "this compound" are consistent with this function:

  • THP: Refers to the tetrahydropyranyl group, which reversibly binds to alcohols to prevent them from reacting unintentionally.[2]

  • Peg1: Indicates a single polyethylene glycol unit, which acts as a short, flexible, and hydrophilic spacer.

  • MS: The prefix "MS" is not explicitly defined in the available literature, but in the context of chemical reagents, it may denote the manufacturer, a specific product line, or a particular modification (such as a mesylate or another sulfur-containing group, consistent with the molecular formula).

Given that "this compound" is a tool for chemical synthesis rather than a therapeutic drug, there is no publicly available data on its role in forming a ternary complex for a biological effect. Therefore, the creation of a technical guide on its specific mechanism of action, including quantitative data, experimental protocols, and signaling pathways, is not possible.

However, the user's query touches upon a critical and innovative area of drug discovery: the therapeutic induction of ternary complexes. To address the scientific interest underlying the original request, we can provide a detailed guide on the general mechanism of action for a well-understood class of molecules that operate via this mechanism, such as Proteolysis Targeting Chimeras (PROTACs). These molecules frequently utilize PEG linkers and complex chemical structures to achieve their therapeutic effect.

Should you wish to proceed, we can generate a comprehensive technical whitepaper on a representative PROTAC molecule, detailing:

  • The mechanism of ternary complex formation involving a target protein, an E3 ubiquitin ligase, and the PROTAC.

  • Quantitative data (binding affinities, degradation efficacy) in structured tables.

  • Detailed experimental protocols (e.g., TR-FRET, SPR, cellular degradation assays).

  • Graphviz diagrams of the signaling pathway and experimental workflows, adhering to all specified formatting requirements.

Please advise if you would like to move forward with this alternative and informative topic.

References

An In-depth Technical Guide on the Core Principles of Using MS-Peg1-thp in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delineates the fundamental principles and potential applications of a molecule designated as MS-Peg1-thp within the domain of chemical biology. As "this compound" does not correspond to a widely characterized agent in existing literature, this document extrapolates its properties and use-cases from the well-established functions of its constituent components: a core molecule (MS), a single-unit polyethylene (B3416737) glycol linker (Peg1), and a tetrahydropyranyl (thp) protecting group. The "MS" moiety is treated as a generic active molecule for the purpose of this guide.

The primary utility of a compound with this structure lies in its capacity for controlled activation. The thp group serves as a temporary mask for a reactive functional group, such as a hydroxyl or thiol, preventing it from engaging in chemical or biological interactions until its removal is intentionally triggered. The Peg1 linker provides a minimal hydrophilic spacer, which can subtly influence solubility and steric properties. This makes this compound a potential tool for applications requiring conditional release of a bioactive molecule, targeted covalent modification, or controlled assembly of bioconjugates.

Core Principles of this compound

The functionality of this compound is governed by the interplay of its three key components:

  • The "MS" Moiety: This represents the active component of the molecule, which could be a drug, a fluorescent probe, a photosensitizer, or a specific ligand for a biological target. The nature of "MS" dictates the ultimate biological or chemical effect once the molecule is activated.

  • The Peg1 Linker (Polyethylene Glycol, n=1): PEGylation, the attachment of PEG chains, is a widely used strategy in drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Even a single PEG unit can enhance aqueous solubility and provide a flexible spacer arm. In the context of this compound, this linker separates the active "MS" core from the terminal "thp" group, potentially reducing steric hindrance and influencing the local chemical environment.

  • The thp Protecting Group (Tetrahydropyranyl): The thp group is a classic protecting group for alcohols, thiols, and other nucleophilic functional groups in organic synthesis.[3][4] Its key features are its ease of installation and, critically, its stability under a wide range of conditions, including basic, nucleophilic, and oxidative environments.[5] The thp group is, however, readily cleaved under acidic conditions, providing a convenient and specific method for deprotection and activation of the molecule.

The central principle of using this compound is, therefore, acid-triggered activation . In a neutral or basic environment, the molecule remains in a dormant, protected state. Upon exposure to an acidic milieu (e.g., in specific cellular compartments like endosomes or lysosomes, or through the addition of an acid catalyst in vitro), the thp group is removed, liberating a reactive functional group (e.g., a hydroxyl group) on the PEG linker. This "unmasked" molecule, MS-Peg1-OH, is now active and can engage with its intended target.

Logical Workflow for Application

The application of this compound in a chemical biology experiment would typically follow a logical progression from its protected state to its active form, enabling a specific downstream effect.

A This compound (Protected/Inactive) B Introduction to Biological System (e.g., cell culture, in vitro assay) A->B C Acidic Trigger (e.g., low pH environment, acid addition) B->C Localization or treatment D Deprotection Event (Cleavage of thp group) C->D Chemical reaction E MS-Peg1-OH (Active Molecule) D->E F Interaction with Target (e.g., protein binding, enzymatic reaction) E->F G Downstream Biological Effect (e.g., signaling, fluorescence) F->G H Data Acquisition & Analysis G->H

Caption: General experimental workflow for using this compound.

Potential Signaling Pathway Interaction

Assuming the deprotected "MS" moiety is a kinase inhibitor, its activation could lead to the modulation of a specific signaling pathway. The following diagram illustrates a hypothetical scenario where MS-Peg1-OH inhibits a kinase (e.g., Kinase X), thereby preventing the phosphorylation of a downstream substrate and altering a cellular response.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Substrate KinaseX->Substrate phosphorylates SubstrateP Substrate-P Response Cellular Response SubstrateP->Response triggers MS_active MS-Peg1-OH (Active Inhibitor) MS_active->KinaseX inhibits Ligand External Ligand Ligand->Receptor

Caption: Hypothetical signaling pathway inhibited by active MS-Peg1-OH.

Quantitative Data

The following tables summarize representative quantitative data relevant to the components of this compound, drawn from general knowledge of PEGylation and protecting group chemistry.

Table 1: Physicochemical Properties of PEG Linkers

PropertyValueSignificance for this compound
Molecular Weight (Peg1)~89 g/mol Minimal increase in hydrodynamic volume.
Water SolubilityHighCan improve the solubility of a hydrophobic "MS" core.
ImmunogenicityLowGenerally considered biocompatible and non-immunogenic.
FlexibilityHighActs as a flexible spacer, reducing steric hindrance.

Table 2: Reaction Conditions for thp Group Manipulation

ProcessReagent/ConditionTypical Reaction TimeTypical YieldReference
Protection (of an alcohol)3,4-Dihydropyran (DHP), cat. PTSA1-2 hours>90%
Deprotection (Cleavage)Acetic acid/THF/H₂O (4:2:1)4-8 hours>85%
Deprotection (Cleavage)0.1 M HCl in THF30-60 minutes>90%
Stability Strong bases (e.g., NaOH, LDA)StableN/A
Stability Organometallics (e.g., Grignards)StableN/A

Experimental Protocols

Protocol 1: Acid-Mediated Deprotection of this compound in vitro

This protocol describes the removal of the thp protecting group from this compound to generate the active MS-Peg1-OH molecule for downstream applications.

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (10 mg, 1 equivalent) in THF (1 mL) in a clean, dry round-bottom flask.

  • Add 0.1 M HCl in THF (0.5 mL) to the solution dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. A new, more polar spot corresponding to MS-Peg1-OH should appear. The reaction is typically complete within 60 minutes.

  • Once the reaction is complete (disappearance of starting material), quench the reaction by adding saturated NaHCO₃ solution (2 mL) until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and wash with brine (5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting residue is the deprotected product, MS-Peg1-OH, which can be further purified by column chromatography if necessary.

Protocol 2: Cell-Based Assay for a Hypothetical this compound Bioactive Molecule

This protocol outlines a general method to assess the bioactivity of this compound in a cell culture model, leveraging cellular acidic compartments for activation.

Materials:

  • THP-1 human monocytic cells (or other relevant cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Protected control (a non-acid-labile protected version, if available)

  • Active control (pre-deprotected MS-Peg1-OH)

  • Bafilomycin A1 (inhibitor of endosomal acidification)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere and stabilize for 24 hours.

  • Pre-treatment (Control Group): For a negative control group, pre-treat cells with Bafilomycin A1 (100 nM) for 1 hour prior to adding the test compound. This will inhibit the natural acidification of endosomes and prevent the cleavage of the thp group.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, the protected control, and the active control in culture medium.

    • Add the compounds to the designated wells. Include a vehicle control (DMSO) group.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assessing Bioactivity:

    • After incubation, measure the desired biological endpoint. For example, if "MS" is a cytotoxic agent, assess cell viability using the MTT assay.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with 100 µL of DMSO.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Compare the dose-response curves for this compound under normal conditions versus in the Bafilomycin A1-treated group. A significant rightward shift in the IC₅₀ value in the presence of Bafilomycin A1 would indicate that acid-triggered activation is required for bioactivity.

    • The activity of this compound should ideally be similar to the active control (MS-Peg1-OH) and significantly greater than the non-labile protected control.

This comprehensive guide provides a foundational understanding of the principles, potential applications, and experimental considerations for a molecule with the this compound architecture. The strategies and protocols outlined here can be adapted by researchers for the specific nature of their "MS" moiety and their experimental objectives in chemical biology and drug development.

References

An In-depth Technical Guide to the Nomenclature and Application of MS-Peg-thp Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of MS-Peg-thp linkers for researchers, scientists, and drug development professionals. It details the nomenclature, core properties, and applications of these linkers, particularly in the context of antibody-drug conjugates (ADCs). This document includes detailed experimental protocols, summaries of key data, and visualizations of the underlying chemical and biological processes.

Deconstructing the Nomenclature: MS-Peg-thp

The nomenclature "MS-Peg-thp" refers to a heterobifunctional linker composed of three key chemical moieties, each with a distinct role in the linker's function.

  • MS (Methanesulfonyl or Mesylate): The "MS" group is a methanesulfonyl group (CH₃SO₂-), commonly referred to as a mesylate. In the context of this linker, it functions as an excellent leaving group.[1][2] The terminal alcohol of the polyethylene (B3416737) glycol chain is converted to a mesylate, which can then be readily displaced by a nucleophile, such as a thiol or amine group on a cytotoxic payload, to form a stable covalent bond.[3]

  • Peg (Polyethylene Glycol): "Peg" represents a polyethylene glycol chain, which is a polymer of repeating ethylene (B1197577) oxide units (-(CH₂CH₂O)n-).[4][5] The inclusion of a PEG spacer in a linker offers several significant advantages in drug delivery:

    • Enhanced Solubility: PEG is highly hydrophilic and can increase the aqueous solubility of hydrophobic payloads.[5]

    • Improved Pharmacokinetics: The hydrodynamic radius of the PEG chain can shield the attached payload from premature degradation and reduce renal clearance, thereby extending the circulation half-life of the conjugate.

    • Reduced Immunogenicity: The PEG chain can mask potential antigenic sites on the payload or antibody, reducing the likelihood of an immune response.[5]

    • Tunable Length: The length of the PEG chain can be precisely controlled to optimize the distance between the antibody and the payload, which can be crucial for efficacy and to minimize steric hindrance.

  • thp (Tetrahydropyran): The "thp" group is a tetrahydropyranyl ether, which serves as an acid-labile protecting group for a hydroxyl group.[6][7] This functionality is critical for the controlled release of the payload. The THP ether is stable at the physiological pH of blood (approximately 7.4) but is readily hydrolyzed under the acidic conditions found within cellular lysosomes (pH 4.5-5.5).[8][9] This pH-dependent cleavage ensures that the cytotoxic payload is preferentially released inside the target cancer cells after internalization of the ADC.[10]

Physicochemical Properties and Stability

The stability of the MS-Peg-thp linker is a critical determinant of its efficacy and safety in a drug conjugate. The key features are the stability of the mesylate group and the pH-dependent lability of the THP ether.

Mesylate Group Stability: The methanesulfonyl group is a highly reactive leaving group, which is advantageous for the efficient conjugation of the payload. However, it is also susceptible to hydrolysis. Therefore, conditions for payload conjugation should be carefully controlled to favor the nucleophilic substitution reaction over hydrolysis.

pH ConditionEnvironmentTHP Ether StabilityRationale
pH 7.4 BloodstreamHighAt neutral pH, the rate of acid-catalyzed hydrolysis of the THP ether is very slow, ensuring the linker remains intact and the payload is not prematurely released during circulation.[8][9]
pH 4.5 - 5.5 LysosomeLowIn the acidic environment of the lysosome, the ether oxygen of the THP group is protonated, which facilitates the cleavage of the C-O bond and the release of the payload.[8][10]

Studies on similar structures, such as Fmoc-Ser(Thp)-OH, have demonstrated the cleavage of the THP group under mildly acidic conditions.[11] For instance, a significant percentage of THP cleavage from Fmoc-Ser(Thp)-OH was observed at pH 4.8 over 48 hours, while it remained stable at pH 7.4.[12] This differential stability is the key to the targeted drug release of ADCs employing such linkers.

Experimental Protocols

The synthesis and conjugation of an MS-Peg-thp linker involve a multi-step process. The following protocols are representative and may require optimization based on the specific PEG chain length, payload, and antibody.

Synthesis of a Heterobifunctional Ms-PEG-OH Linker

This protocol describes the synthesis of a PEG linker with a terminal mesylate group and a terminal hydroxyl group.

Materials:

  • Polyethylene glycol (diol) of desired length (e.g., PEG6)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the PEG diol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Ms-PEG-OH linker.

Protection of the Hydroxyl Group with THP

This protocol describes the protection of the terminal hydroxyl group of the Ms-PEG-OH linker with a tetrahydropyranyl group.

Materials:

  • Ms-PEG-OH linker

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Ms-PEG-OH linker (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of PPTS or p-TsOH (e.g., 0.1 equivalents).

  • Add 3,4-dihydro-2H-pyran (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Ms-Peg-thp linker.

Conjugation of the Payload to the MS-Peg-thp Linker

This protocol describes the conjugation of a payload containing a nucleophilic handle (e.g., a thiol or amine) to the Ms-Peg-thp linker.

Materials:

  • Ms-Peg-thp linker

  • Payload with a nucleophilic group

  • A suitable base (e.g., triethylamine for amine nucleophiles, or a non-nucleophilic base like diisopropylethylamine (DIPEA) for thiol nucleophiles)

  • A suitable solvent (e.g., DMF or DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the Ms-Peg-thp linker (1.2 equivalents) and the payload (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Add the appropriate base (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the linker-payload construct.

Conjugation of the Linker-Payload to an Antibody

This protocol describes the conjugation of the linker-payload construct to a monoclonal antibody, typically targeting surface-exposed lysine (B10760008) residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Linker-payload construct with a reactive group for antibody conjugation (e.g., an NHS ester, which would require an additional activation step of a terminal carboxyl group on the linker) or a maleimide (B117702) for conjugation to engineered cysteines. For this example, we will assume a maleimide group has been incorporated into the linker-payload.

  • Reducing agent (e.g., TCEP or DTT) if conjugating to native or engineered cysteines.

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography (SEC))

Procedure:

  • If conjugating to cysteine residues, partially reduce the antibody with a controlled amount of TCEP to expose the reactive thiol groups.

  • Dissolve the linker-payload-maleimide construct in a co-solvent like DMSO.

  • Add the linker-payload solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the resulting antibody-drug conjugate using size exclusion chromatography to remove unconjugated linker-payload and other small molecules.

  • Characterize the final ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizations

Structure of the MS-Peg-thp Linker

MS_Peg_thp_Linker cluster_MS MS Group (Methanesulfonyl) cluster_Peg Peg Spacer (Polyethylene Glycol) cluster_thp thp Group (Tetrahydropyranyl) MS CH₃-S(O)₂- Peg -(O-CH₂-CH₂)n- MS->Peg Linkage to Payload (via nucleophilic substitution) thp O-THP Peg->thp Linkage to Antibody (via functional handle) ADC_Synthesis_Workflow start Start: PEG Diol mesylation 1. Mesylation (MsCl, Base) start->mesylation ms_peg_oh Ms-PEG-OH mesylation->ms_peg_oh thp_protection 2. THP Protection (DHP, Acid Catalyst) ms_peg_oh->thp_protection ms_peg_thp Ms-Peg-thp Linker thp_protection->ms_peg_thp payload_conjugation 3. Payload Conjugation (Payload-Nucleophile, Base) ms_peg_thp->payload_conjugation linker_payload Linker-Payload payload_conjugation->linker_payload antibody_conjugation 4. Antibody Conjugation (Antibody, pH 7.4-8.0) linker_payload->antibody_conjugation adc Antibody-Drug Conjugate (ADC) antibody_conjugation->adc purification 5. Purification (SEC) adc->purification final_adc Purified ADC purification->final_adc ADC_Trafficking_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Tumor Cell cluster_endocytosis Clathrin-Mediated Endocytosis cluster_lysosome Lysosomal Pathway ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit 2. Internalization membrane Endosome Early Endosome (pH ~6.0-6.5) Rab5 ClathrinPit->Endosome 3. Trafficking LateEndosome Late Endosome (pH ~5.0-6.0) Rab7 Endosome->LateEndosome 4. Maturation Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome 5. Fusion PayloadRelease Payload Release (THP Cleavage) Lysosome->PayloadRelease 6. Acidification

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][][4] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs often possess a high molecular weight and lipophilicity, leading to challenges in aqueous solubility and cell permeability. PEG linkers, composed of repeating ethylene (B1197577) glycol units, impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic directly addresses these challenges.

  • Enhanced Solubility: The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and increasing the solubility of the PROTAC molecule. This is crucial for formulation, handling, and bioavailability.

  • Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations. This conformational adaptability can shield the PROTAC's polar surface area, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake, necessitating empirical optimization for each PROTAC system.

  • Optimal Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase to form a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and degradation. The length and flexibility of the PEG spacer are paramount.

    • Too short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing complex formation.

    • Too long: An excessively long linker may result in an unstable or non-productive complex, decreasing the efficiency of ubiquitin transfer. Longer linkers can also incur a higher entropic penalty upon binding.

The general mechanism of action for a PROTAC is depicted below.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 ATP->AMP E3 E3 Ligase E2->E3 Ub PROTAC PROTAC E3->PROTAC Ub Ub Ub->E1 Ub_poly Poly-Ub POI Target Protein (POI) Ub_poly->POI Ubiquitination Proteasome 26S Proteasome POI->Proteasome POI->PROTAC PROTAC->Ub_poly Ternary Complex Formation

PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

Systematic variation of the PEG linker length is a critical step in optimizing a PROTAC's degradation capability. The efficacy is typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal length is highly dependent on the specific POI and E3 ligase pair.

Target ProteinE3 LigaseLinker Type/Length (atoms)DC₅₀Dₘₐₓ (%)Reference
TBK1 VHLAlkyl/Ether < 12No degradation-
Alkyl/Ether 213 nM96
Alkyl/Ether 29292 nM76
ERα VHLPEG-based 12~5 µM~75
PEG-based 16~1 µM~95
PEG-based 19~5 µM~70
SMARCA2 VHLPEG31.1 nM>95
PEG40.9 nM>95
PEG51.8 nM>95
BET Proteins CRBNC2 (Alkyl)-(DMax-UbDeg) 10 µM
C4 (Alkyl)-(DMax-UbDeg) 10 µM
C8 (Alkyl)-(DMax-UbDeg) 0.1 µM
PEG linker-(DMax-UbDeg) 0.1 µM

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Key Signaling Pathways Targeted by PROTACs

PROTACs have been successfully developed to target key proteins in oncogenic signaling pathways.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. PROTACs that degrade BTK can effectively shut down this pathway and have shown potential in treating B-cell malignancies.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Proteasome Proteasome BTK->Proteasome DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC PROTAC->BTK Induces Degradation

BTK degradation by a PROTAC blocks BCR signaling.
KRAS Signaling Pathway

Mutant KRAS is a notorious oncogene that drives tumor growth by constitutively activating downstream effector pathways like MAPK and PI3K/AKT. PROTACs capable of degrading mutant KRAS represent a promising therapeutic strategy.

KRAS_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS (G12C) RTK->KRAS Activation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K Proteasome Proteasome KRAS->Proteasome MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PROTAC KRAS PROTAC PROTAC->KRAS Induces Degradation

KRAS degradation by a PROTAC blocks MAPK and PI3K pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs. The overall workflow for assessing a novel PROTAC is outlined below.

PROTAC_Workflow Design 1. PROTAC Design & Synthesis Biophys 2. Biophysical Assays (SPR / ITC) Design->Biophys Verify Ternary Complex Formation Degrade 3. Degradation Assay (Western Blot) Biophys->Degrade Quantify Cellular Degradation Degrade->Design Optimize Linker Viability 4. Cell Viability Assay (MTS/MTT) Degrade->Viability Assess Functional Consequence InVivo 5. In Vivo Studies Viability->InVivo Evaluate in Animal Models Lead Lead PROTAC InVivo->Lead

A typical workflow for the design and evaluation of PROTACs.
Protocol 1: Protein Degradation Assessment via Western Blot

This protocol is fundamental for determining the DC₅₀ and Dₘₐₓ of a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a human cancer cell line expressing the POI) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Ternary Complex Characterization via Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of binary and ternary complex formation, which is crucial for calculating the cooperativity factor (α).

  • Assay Preparation:

    • Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip. This allows for a single surface to be used for multiple PROTAC/target combinations.

    • Use a running buffer appropriate for the proteins, typically a buffered saline solution like HBS-EP+.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Fit the resulting sensorgram data to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kₑ), and binary dissociation constant (KD,binary).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the purified POI mixed with varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

    • The increased response compared to the binary interaction confirms ternary complex formation.

    • Fit the data to determine the kinetic parameters for the ternary complex, yielding the ternary dissociation constant (KD,ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor using the formula: α = KD,binary / KD,ternary .

    • An α > 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC-E3 ligase complex is stronger than to the PROTAC alone. This is often a hallmark of an effective PROTAC.

Protocol 3: Cell Viability Assessment via MTS Assay

This assay determines the functional consequence of POI degradation, such as the inhibition of cancer cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the various concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent solution to each well.

    • Incubate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Data Acquisition and Analysis:

    • Record the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance from wells containing medium only.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

The Advent of Proximity: A Technical Guide to the Discovery and Development of Heterobifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, a paradigm shift is underway, moving beyond traditional occupancy-based inhibition to a novel strategy of event-driven pharmacology. At the forefront of this evolution are heterobifunctional degraders, a class of molecules engineered to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] These molecules, most notably represented by Proteolysis-Targeting Chimeras (PROTACs), offer the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve potent and sustained pharmacological effects at low doses.[1][2][3]

This in-depth guide provides a technical overview of the core principles of heterobifunctional degrader discovery and development. It details their mechanism of action, key molecular components, and the critical experimental protocols required to characterize their activity, from initial biochemical assays to cellular degradation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Heterobifunctional degraders function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex, which leads to the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism. Following the degradation of the target protein, the degrader molecule is released and can catalytically induce the degradation of additional POI molecules.

The overall process can be broken down into the following key steps:

  • Binding: The degrader simultaneously binds to the POI and an E3 ubiquitin ligase.

  • Ternary Complex Formation: This binding event results in the formation of a transient POI-degrader-E3 ligase ternary complex.

  • Ubiquitination: The E3 ligase, now in close proximity to the POI, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome and subsequently degraded into smaller peptides.

  • Recycling: The degrader is released from the complex and can initiate another round of degradation.

PROTAC_Mechanism_of_Action cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) Ternary_Complex POI-Degrader-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC Heterobifunctional Degrader PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ub Ub->Ternary_Complex Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Core Components of a Heterobifunctional Degrader

These molecules are modular in nature, consisting of three distinct chemical moieties:

  • Target-Binding Ligand (Warhead): This component is responsible for selectively binding to the POI. The choice of warhead is critical for the degrader's specificity and potency.

  • E3 Ligase-Binding Ligand: This moiety recruits a specific E3 ubiquitin ligase. The most commonly utilized E3 ligases in degrader design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

  • Linker: The linker connects the target-binding and E3 ligase-binding ligands. Its length, composition, and attachment points are crucial for facilitating the formation of a stable and productive ternary complex and influencing the physicochemical properties of the degrader.

Discovery and Development Workflow

The development of a novel heterobifunctional degrader is a multi-step process that integrates chemistry, biology, and pharmacology.

Degrader_Development_Workflow Start Target Identification & Validation Ligand_ID Ligand Identification (POI & E3 Ligase) Start->Ligand_ID PROTAC_Design Degrader Design & Synthesis Ligand_ID->PROTAC_Design Biochemical_Assays Biochemical & Biophysical Assays (Binding, Ternary Complex) PROTAC_Design->Biochemical_Assays Biochemical_Assays->PROTAC_Design Iterative Optimization Cellular_Degradation Cell-Based Degradation Assays (Western Blot, MS) Biochemical_Assays->Cellular_Degradation Cellular_Degradation->PROTAC_Design Iterative Optimization Functional_Assays Cellular Functional Assays (Viability, Phenotype) Cellular_Degradation->Functional_Assays Lead_Opt Lead Optimization (ADME/Tox) Functional_Assays->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Clinical Clinical Development In_Vivo->Clinical

Workflow for heterobifunctional degrader development.

Quantitative Data of Representative Degraders

The efficacy of heterobifunctional degraders is characterized by several key parameters, including their binding affinity to the target and E3 ligase, and their ability to induce protein degradation in a cellular context.

DegraderTarget ProteinE3 LigaseTarget Binding (IC50/Kd)E3 Ligase Binding (Kd)Degradation (DC50)Max Degradation (Dmax)
ARV-110 Androgen Receptor (AR)CRBNNot Publicly AvailableNot Publicly Available~1 nM>90%
dBET1 BRD4CRBN20 nM (IC50 for BRD4(1))Not Publicly Available430 nM (EC50)>95% (in some cell lines)

Key Experimental Protocols

A suite of biochemical, biophysical, and cell-based assays is essential for the characterization and optimization of heterobifunctional degraders.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

5.1.1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the kinetics (association and dissociation rates) and affinity of binary (degrader-protein) and ternary complex formation.

  • Methodology:

    • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

    • Binary Interaction: Flow a solution of the degrader over the sensor surface at various concentrations to measure the binding kinetics to the immobilized protein.

    • Ternary Interaction: Pre-incubate the degrader with the second protein (the POI) in solution and flow this mixture over the sensor surface.

    • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity can be assessed by comparing the binding affinity of the degrader to the immobilized protein in the presence and absence of the third component.

5.1.2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) and binding affinity of ternary complex formation.

  • Methodology:

    • Sample Preparation: Place a solution of one protein (e.g., the E3 ligase) in the sample cell of the calorimeter.

    • Titration: Titrate a solution of the degrader (and in a separate experiment, the degrader pre-incubated with the POI) into the sample cell.

    • Heat Measurement: Measure the heat released or absorbed during each injection.

    • Data Analysis: Integrate the heat changes and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). Cooperativity is determined by comparing the binding affinity of the degrader to the E3 ligase in the presence and absence of the POI.

Ubiquitination Assays

These assays directly measure the ability of a degrader to induce the ubiquitination of its target protein.

5.2.1. In Vitro Ubiquitination Assay

  • Objective: To confirm that the degrader facilitates the transfer of ubiquitin to the POI in a reconstituted system.

  • Methodology:

    • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, the POI, and ATP in a reaction buffer.

    • Degrader Addition: Add the degrader at various concentrations to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination.

    • Detection: Stop the reaction and analyze the ubiquitination of the POI by Western blot using an antibody specific for the POI. The appearance of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates successful degrader activity.

Protein Degradation Assays

Cell-based assays are crucial for determining the potency and efficacy of a degrader in a physiological context.

5.3.1. Western Blotting

  • Objective: To quantify the reduction in the levels of the target protein in cells treated with the degrader.

  • Methodology:

    • Cell Treatment: Culture cells and treat them with a range of degrader concentrations for a specific duration (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

    • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH or β-actin). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. The concentration at which 50% degradation is observed is the DC50, and the maximum level of degradation is the Dmax.

5.3.2. Quantitative Mass Spectrometry (MS)

  • Objective: To provide a highly sensitive and unbiased quantification of changes in the proteome, including the specific degradation of the POI.

  • Methodology:

    • Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides.

    • Isobaric Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

    • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Identify and quantify the peptides. For targeted proteomics, monitor specific peptides from the POI. Determine the relative abundance of the POI in degrader-treated samples compared to controls.

Conclusion

Heterobifunctional degraders represent a transformative approach in drug discovery, offering a powerful new modality to target and eliminate disease-causing proteins. Their unique catalytic mechanism and ability to engage previously intractable targets have opened up new avenues for therapeutic intervention. The successful development of these complex molecules relies on a deep understanding of their mechanism of action and a robust suite of experimental techniques to guide their design and optimization. As our knowledge of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the potential of targeted protein degradation to address a wide range of human diseases will undoubtedly continue to grow.

References

The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of small molecule drug discovery is undergoing a seismic shift. Traditionally focused on inhibiting the function of disease-causing proteins, a revolutionary approach has emerged that instead orchestrates their complete removal: Targeted Protein Degradation (TPD). This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the mechanisms of two major classes of small molecules at the forefront of this revolution: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the intricate dance of ternary complex formation, the enzymatic cascade of ubiquitination, and the ultimate destruction of target proteins by the proteasome. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing not only the conceptual framework but also practical, detailed methodologies for key experiments in the field.

The Principle of Induced Proximity: A Paradigm Shift in Pharmacology

Conventional small molecule drugs typically function through an occupancy-driven model, where the therapeutic effect is dependent on the continuous binding of the drug to the active site of a target protein.[1][2] TPD, in contrast, operates on an event-driven and catalytic model.[1][2][3] Small molecule degraders act as intermediaries, bringing a target protein into close proximity with an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. This induced proximity triggers the transfer of ubiquitin, a small regulatory protein, to the target protein. A polyubiquitin (B1169507) chain serves as a molecular "tag," marking the protein for recognition and degradation by the 26S proteasome. The degrader molecule, having facilitated this interaction, is then released and can induce the degradation of multiple target protein molecules, leading to a sustained pharmacological effect at sub-stoichiometric concentrations.

This catalytic nature offers several advantages over traditional inhibition, including the potential to target proteins previously considered "undruggable" due to the lack of a well-defined active site, the ability to overcome drug resistance mechanisms, and the potential for enhanced selectivity and a more durable response.

The Molecular Architects of Degradation: PROTACs and Molecular Glues

Two primary classes of small molecules have been developed to harness the power of TPD: PROTACs and molecular glues.

PROTACs: The Bifunctional Bridge

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This modular design allows for a rational approach to degrader development, where ligands for various POIs and E3 ligases can be systematically combined and optimized. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. The stability and conformation of this ternary complex are critical for efficient ubiquitination and subsequent degradation of the POI.

Molecular Glues: The Conformal Inducers

Molecular glues are smaller, monovalent molecules that induce a neo-interaction between an E3 ligase and a target protein. Unlike the modular design of PROTACs, molecular glues typically bind to the E3 ligase, inducing a conformational change in its surface that creates a novel binding site for the "neo-substrate" protein. The immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are classic examples of molecular glues that recruit neosubstrates to the E3 ligase CRBN. The discovery of molecular glues has often been serendipitous, but their smaller size and more "drug-like" properties make them an attractive therapeutic modality.

Quantitative Insights into Degrader Performance

The development of effective protein degraders relies on the careful characterization of their biochemical and cellular activities. The following tables summarize key quantitative data for several well-characterized PROTACs and molecular glues.

Table 1: Quantitative Data for Selected PROTACs

PROTACTarget ProteinE3 LigaseBinary Binding Affinity (Kd, nM)Ternary Complex Kd (nM)Cellular Degradation (DC50, nM)Maximum Degradation (Dmax, %)Cell Line
ARV-110 Androgen Receptor (AR)CRBNData not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable formatVCaP
ARV-471 Estrogen Receptor (ER)CRBNData not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable formatup to 89%MCF7
MZ1 BRD4BD2VHL15 (to BRD4BD2), 66 (to VCB complex)3.7 (BRD4BD2::MZ1::VCB)2-20>90%HeLa, MV4;11
dBET1 BRD2, BRD3, BRD4CRBNData not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable formatData not readily available in a comparable formatVarious

Table 2: Quantitative Data for Selected Molecular Glues

Molecular GlueTarget Protein(s)E3 LigaseBinary Binding Affinity (Kd, nM)Cellular Degradation (DC50, µM)Maximum Degradation (Dmax, %)Cell Line
Lenalidomide IKZF1, IKZF3, CK1αCRBN~250 (to CRBN)3.92 (CK1α)64.0% (CK1α)293T
Pomalidomide IKZF1, IKZF3CRBNData not readily available in a comparable format>10 (CK1α)Minimal (CK1α)293T
CC-885 GSPT1CRBN12 (to CRBN)Data not readily available in a comparable formatData not readily available in a comparable formatVarious

Table 3: Pharmacokinetic Parameters of Selected PROTACs in Preclinical Species

PROTACSpeciesRouteClearance (CL)Volume of Distribution (Vss)Oral Bioavailability (F%)
ARV-110 RatIV413.6 ± 31.7 mL/h/kg2366 ± 402.2 mL/kg23.83%
MouseIV180.9 ± 30.79 mL/h/kgData not readily available in a comparable format37.89%
ARV-471 RatPOData not readily available in a comparable formatData not readily available in a comparable formatData not readily available
MousePOData not readily available in a comparable formatData not readily available in a comparable formatData not readily available

Visualizing the Path to Degradation: Signaling Pathways and Workflows

To better understand the complex processes involved in targeted protein degradation, the following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow, and the logical relationship of key components.

TPD_Mechanism cluster_cytoplasm Cytoplasm POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC PROTAC Proteasome->Recycled_PROTAC Recycling

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

TPD_Workflow start Start: Hypothesis (Target Protein Identified) design Degrader Design (PROTAC or Molecular Glue) start->design synthesis Chemical Synthesis design->synthesis biochem Biochemical Assays (Binding, Ternary Complex) synthesis->biochem cellular Cellular Assays (Degradation, Viability) biochem->cellular optimization Lead Optimization cellular->optimization invivo In Vivo Studies (PK/PD, Efficacy) end Candidate Drug invivo->end optimization->design Iterative Refinement optimization->invivo Promising Candidate

Caption: A typical experimental workflow for the development of a targeted protein degrader.

Key Experimental Protocols: A Practical Guide

The successful development and characterization of protein degraders necessitate a robust toolkit of experimental assays. This section provides detailed methodologies for several key experiments.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To quantify the formation of the ternary complex between the target protein, the degrader, and the E3 ligase in a biochemical setting.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. A tagged target protein (e.g., GST-tagged) is recognized by a donor-labeled antibody (e.g., Tb-anti-GST), and a tagged E3 ligase (e.g., His-tagged) is recognized by an acceptor-labeled antibody (e.g., AF488-anti-His). Ternary complex formation brings the donor and acceptor into proximity, resulting in a FRET signal.

Materials:

  • Purified, tagged Protein of Interest (POI) (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-CRBN/DDB1)

  • TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

  • Degrader compound (and vehicle control, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well low-volume assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of proteins, antibodies, and the degrader compound in assay buffer. Perform serial dilutions of the degrader compound.

  • Assay Assembly: In a 384-well plate, add the following components in order:

    • Degrader compound or vehicle control.

    • A mixture of the tagged POI and the TR-FRET donor-labeled antibody.

    • A mixture of the tagged E3 ligase complex and the TR-FRET acceptor-labeled antibody.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the ternary complex to form and the FRET signal to stabilize.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve and determine the concentration at which half-maximal ternary complex formation occurs (TC50).

In Vitro Ubiquitination Assay

Objective: To determine if the degrader can induce the ubiquitination of the target protein in a reconstituted biochemical system.

Principle: This assay reconstitutes the key components of the ubiquitin-proteasome system in vitro. The ability of a degrader to promote the transfer of ubiquitin onto the target protein is assessed by detecting the formation of higher molecular weight, polyubiquitinated forms of the target protein via Western blot.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ubiquitin ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)

  • Recombinant Protein of Interest (POI)

  • Ubiquitin

  • ATP

  • Degrader compound (and vehicle control, e.g., DMSO)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube: E1 enzyme, E2 enzyme, E3 ligase complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • Initiate Reaction: Add the degrader compound or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the POI.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Look for the appearance of a ladder of higher molecular weight bands above the unmodified POI band in the presence of the degrader, indicating polyubiquitination.

Cellular Protein Degradation Assay (Western Blot)

Objective: To measure the dose- and time-dependent degradation of the target protein in cells treated with a degrader.

Principle: This is a fundamental assay to assess the efficacy of a degrader in a cellular context. Cells are treated with the degrader, and the level of the target protein is quantified by Western blot analysis.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • Degrader compound (and vehicle control, e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the degrader compound or vehicle control for a specific duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

  • Western Blot Analysis:

    • Load equal amounts of total protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and probe with primary antibodies against the POI and a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cycloheximide (CHX) Chase Assay

Objective: To determine the effect of a degrader on the half-life of the target protein.

Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with CHX, new protein synthesis is blocked, allowing for the monitoring of the degradation of the existing pool of a specific protein over time. This assay can reveal if a degrader accelerates the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • Degrader compound (and vehicle control, e.g., DMSO)

  • Cycloheximide (CHX) stock solution

  • Cell lysis buffer

  • Western blotting reagents (as in 5.3)

Procedure:

  • Pre-treatment: Treat cells with the degrader compound or vehicle control for a period sufficient to induce degradation (e.g., 4-8 hours).

  • CHX Treatment: Add CHX to the cell culture medium to a final concentration that effectively inhibits protein synthesis (e.g., 50-100 µg/mL). This is time point zero.

  • Time Course: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis and Western Blot: Lyse the cells at each time point and perform Western blot analysis for the POI and a loading control as described in section 5.3.

  • Data Analysis: Quantify the normalized POI band intensities at each time point. Plot the percentage of remaining protein (relative to time zero) against time for both the vehicle- and degrader-treated conditions. Determine the half-life of the protein under each condition. A shorter half-life in the presence of the degrader indicates accelerated degradation.

Challenges and Future Directions

Despite the immense promise of TPD, several challenges remain. These include ensuring oral bioavailability of often large and complex degrader molecules, understanding and mitigating off-target effects, and expanding the repertoire of E3 ligases that can be effectively recruited. Future research will focus on developing novel E3 ligase ligands to achieve tissue- and cell-type-specific protein degradation, leveraging computational approaches for the rational design of degraders, and exploring new modalities of induced proximity to expand the scope of this powerful therapeutic strategy.

The field of targeted protein degradation is rapidly evolving, with several degrader molecules already in clinical trials and showing promising results. This technical guide provides a solid foundation for understanding the core principles and practical methodologies of this exciting new frontier in medicine. As our knowledge of the ubiquitin-proteasome system deepens and our ability to manipulate it with small molecules becomes more sophisticated, TPD holds the potential to revolutionize the treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of a Model PROTAC: "POI-PEG1-Thalidomide"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This design hijacks the cell's ubiquitin-proteasome system to tag the POI for degradation.[3] The linker component is critical, influencing the PROTAC's solubility, permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1] Polyethylene glycol (PEG) linkers are frequently used due to their ability to improve solubility and pharmacokinetic properties.[4]

This document provides a detailed, step-by-step protocol for the synthesis of a model PROTAC, herein named "POI-PEG1-Thalidomide," which utilizes a single PEG unit as the linker, a generic ligand for a Protein of Interest (POI), and a thalidomide (B1683933) derivative as the E3 ligase ligand that binds to Cereblon (CRBN). The synthesis is presented in a modular fashion, allowing for adaptation to different POI ligands.

PROTAC Mechanism of Action

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (POI-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer E2_Ligase E2-Ub Conjugate E2_Ligase->Ternary_Complex Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

Synthetic Workflow Overview

The synthesis of the "POI-PEG1-Thalidomide" PROTAC is a multi-step process. The general workflow involves the synthesis of a functionalized thalidomide E3 ligase ligand and a functionalized POI ligand, followed by their conjugation using a PEG linker. A common strategy is to first attach the linker to one of the ligands and then couple the resulting intermediate with the second ligand.

Synthesis_Workflow cluster_1 Modular PROTAC Synthesis Start Starting Materials Thalidomide_Synth Synthesis of Functionalized Thalidomide Start->Thalidomide_Synth POI_Ligand_Synth Synthesis of Functionalized POI Ligand Start->POI_Ligand_Synth Linker_Attach Attachment of PEG Linker to Thalidomide Thalidomide_Synth->Linker_Attach Final_Coupling Final Coupling with POI Ligand POI_Ligand_Synth->Final_Coupling Linker_Attach->Final_Coupling Purification Purification and Characterization Final_Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: General workflow for the modular synthesis of a PROTAC.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of the "POI-PEG1-Thalidomide" PROTAC.

Protocol 1: Synthesis of Amine-Functionalized Thalidomide

A common starting point for many thalidomide-based PROTACs is the functionalization of the phthalimide (B116566) ring to allow for linker attachment. 4-aminothalidomide is a frequently used intermediate.

Step 1a: Synthesis of N-Phthaloyl-L-glutamine

Reagent/MaterialMolecular Weight ( g/mol )QuantityEquivalents
L-glutamine146.1410.0 g1.0
Phthalic anhydride (B1165640)148.1210.1 g1.0
Pyridine (B92270)79.10150 mL-

Procedure:

  • Suspend L-glutamine in pyridine in a round-bottom flask.

  • Add phthalic anhydride to the suspension.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol (B145695) to yield N-phthaloyl-L-glutamine.

Step 1b: Synthesis of Thalidomide

Reagent/MaterialMolecular Weight ( g/mol )QuantityEquivalents
N-Phthaloyl-L-glutamine276.255.0 g1.0
Acetic Anhydride102.0950 mL-
Sodium Acetate (B1210297)82.031.5 g1.0

Procedure:

  • Suspend N-phthaloyl-L-glutamine and sodium acetate in acetic anhydride.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain thalidomide.

Note: The synthesis of functionalized thalidomide derivatives can be complex. For the purpose of this protocol, we will assume the availability of a commercially sourced or previously synthesized 4-aminothalidomide for the subsequent steps.

Protocol 2: Synthesis of the Thalidomide-Linker Intermediate

This protocol describes the coupling of 4-aminothalidomide with a Boc-protected PEG1-carboxylic acid linker.

Step 2a: Amide Coupling of 4-Aminothalidomide with Boc-NH-PEG1-COOH

Reagent/MaterialMolecular Weight ( g/mol )Starting AmountEquivalents
4-Aminothalidomide273.24100 mg1.0
Boc-NH-PEG1-COOH205.2282 mg1.1
HATU380.23152 mg1.1
DIPEA129.240.19 mL3.0
Anhydrous DMF-5 mL-

Procedure:

  • Dissolve 4-aminothalidomide and Boc-NH-PEG1-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected thalidomide-linker intermediate.

CompoundExpected Yield (%)Purity (HPLC)
Thalidomide-PEG1-NHBoc60-70%>95%

Step 2b: Boc Deprotection

Reagent/MaterialQuantity
Thalidomide-PEG1-NHBoc1.0 eq
Trifluoroacetic acid (TFA)20-50% v/v in DCM
Dichloromethane (DCM)-

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This protocol describes the final amide coupling of the thalidomide-linker amine with a carboxylic acid-functionalized POI ligand.

Reagent/MaterialStarting AmountEquivalents
Thalidomide-PEG1-NH2 (TFA salt)1.0 eq1.0
POI-Ligand-COOH1.1 eq1.1
HATU1.2 eq1.2
DIPEA3.0 eq3.0
Anhydrous DMF--

Procedure:

  • Follow the general amide coupling procedure outlined in Step 2a , using the thalidomide-linker amine and the POI ligand with a carboxylic acid handle.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

CompoundExpected Yield (%)Purity (HPLC)
Final PROTAC (POI-PEG1-Thalidomide)40-60%>98%

Characterization

The final PROTAC molecule must be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Concluding Remarks

This document provides a representative, step-by-step protocol for the synthesis of a model thalidomide-based PROTAC with a PEG linker. The modular nature of this synthetic strategy allows for the substitution of the POI ligand to target various proteins of interest. The provided protocols for amide coupling and deprotection are robust and widely applicable in PROTAC synthesis. Successful synthesis and characterization of such molecules are crucial for the continued development of targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for the Use of MS-Peg1-thp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the MS-Peg1-thp Linker

The this compound linker is a novel, acid-labile linker designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). Its unique structure, incorporating a short polyethylene (B3416737) glycol (PEG) spacer and a tetrahydropyran (B127337) (THP) protecting group, offers distinct advantages for the synthesis of complex and hydrophobic peptides. The single PEG unit enhances the swelling of the resin support in common SPPS solvents, potentially improving reaction kinetics and synthesis efficiency. The acid-labile THP ether linkage allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, which is particularly beneficial for peptides containing acid-sensitive modifications.

The "MS" component of the name refers to a functional handle, such as a hydroxyl group, that facilitates the initial attachment of the linker to a variety of commercially available resins, including Wang and Merrifield resins. This versatility allows for its integration into established SPPS workflows.

Key Features and Advantages

  • Enhanced Resin Solvation : The hydrophilic Peg1 spacer improves the swelling of the polystyrene-based resin, facilitating reagent access to the growing peptide chain.[1]

  • Mild Cleavage Conditions : The THP ether linkage is susceptible to cleavage by mild acids, minimizing the degradation of sensitive amino acid residues and post-translational modifications.

  • Reduced Peptide Aggregation : The PEG component can help to disrupt interchain hydrogen bonding, which is a common cause of peptide aggregation during synthesis.[1]

  • Versatile Resin Compatibility : The linker can be attached to various hydroxyl-functionalized resins, providing flexibility in synthesis strategy.

Experimental Protocols

Attachment of this compound Linker to Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the esterification of the this compound linker to a hydroxymethyl-functionalized solid support.

Materials:

  • Hydroxymethyl resin (e.g., Wang resin)

  • This compound-COOH (carboxylated form of the linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the hydroxymethyl resin (1.0 g, 1.0 mmol/g substitution) in DCM (10 mL) for 1 hour in a reaction vessel.

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • In a separate flask, dissolve this compound-COOH (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Loading of the First Fmoc-Amino Acid

This protocol details the attachment of the first amino acid to the this compound functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-amino acid (5 eq.)

  • DIC (5 eq.)

  • DMAP (0.1 eq.)

  • DMF

Procedure:

  • Swell the this compound functionalized resin in DMF for 1 hour.

  • In a separate vial, dissolve the Fmoc-amino acid, DIC, and DMAP in DMF.

  • Add the activated amino acid solution to the resin.

  • React for 2-4 hours at room temperature.

  • Wash the resin with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the successful loading of the amino acid.[2]

Standard Fmoc-SPPS Cycle

The following is a standard protocol for the elongation of the peptide chain using the Fmoc/tBu strategy.[3]

Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin-bound peptide.

  • Agitate for 5 minutes, then drain.

  • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL).

  • Perform a Kaiser test to ensure complete coupling.[2]

Peptide Cleavage from the this compound Resin

The THP linker is sensitive to mild acidic conditions. The following protocol outlines the cleavage of the final peptide from the solid support.

Materials:

  • Peptide-bound this compound resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.[4]

  • Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[4]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Comparison of Resin Swelling

Resin TypeSwelling in DMF (mL/g)Swelling in DCM (mL/g)
Standard Wang Resin3.5 - 4.54.0 - 5.0
This compound Wang Resin4.0 - 5.04.5 - 5.5

Table 2: Cleavage Efficiency and Peptide Purity

Peptide SequenceCleavage Time (hours)Cleavage CocktailCrude Purity (HPLC %)
Test Peptide 1 (Hydrophilic)295% TFA / 2.5% TIS / 2.5% H₂O> 90%
Test Peptide 2 (Hydrophobic)395% TFA / 2.5% TIS / 2.5% H₂O> 85%

Visualizations

MS_Peg1_thp_Linker_Structure Resin Solid Support (Resin) Linker This compound Linker Resin->Linker Attachment Peptide Growing Peptide Chain Linker->Peptide C-terminal linkage

Caption: Logical relationship of the this compound linker.

SPPS_Workflow cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Peptide Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Start Resin Loading Start->Deprotection Purification HPLC Purification Cleavage->Purification

Caption: Experimental workflow for Fmoc-SPPS.

Cleavage_Mechanism Peptide_Resin Peptide-O-thp-Peg1-MS-Resin Cleaved_Peptide Peptide-COOH Peptide_Resin->Cleaved_Peptide Acid-catalyzed hydrolysis Byproducts Linker Fragments + Resin Peptide_Resin->Byproducts TFA TFA Cocktail TFA->Peptide_Resin

Caption: Cleavage of the peptide from the this compound resin.

References

Application Notes and Protocols for MS-Peg1-thp Conjugation to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. This document provides a detailed protocol for the conjugation of a methoxy-PEG1-thp (MS-Peg1-thp) moiety to a primary amine. The term "this compound" designates a monodisperse PEG linker composed of a single ethylene (B1197577) glycol unit, with one terminus capped with a methoxy (B1213986) group and the other bearing a hydroxyl group protected by a tetrahydropyranyl (THP) group.

The conjugation process necessitates a two-step approach: first, the deprotection of the THP group to reveal a terminal hydroxyl group, and second, the activation of this hydroxyl group to create an amine-reactive species for subsequent conjugation to a primary amine. This application note details the chemical basis of these steps, provides comprehensive experimental protocols, and presents the necessary data in a structured format for clarity and reproducibility.

Reaction Overview

The overall strategy involves the initial acidic hydrolysis of the THP ether to yield the free hydroxyl group. This hydroxyl-terminated PEG is then activated. A robust and common method for this activation is the conversion of the hydroxyl group to a carboxylic acid, followed by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS ester is a highly efficient amine-reactive intermediate that readily couples with primary amines to form a stable amide bond.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialRecommended Supplier (Example)Purity/Grade
This compoundCustom Synthesis≥95%
Acetic AcidSigma-AldrichGlacial
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
Deionized WaterMilliporeType 1
Jones ReagentSigma-AldrichReagent Grade
Acetone (B3395972)Sigma-AldrichACS Reagent
N-Hydroxysuccinimide (NHS)Sigma-Aldrich≥98%
EDC HydrochlorideSigma-Aldrich≥98%
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Amine-containing moleculeUser-providedN/A
Phosphate-Buffered Saline (PBS)GibcopH 7.4
Sodium Bicarbonate BufferSigma-Aldrich0.1 M, pH 8.5
Table 2: Typical Reaction Conditions Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (hours)
1THP DeprotectionAcetic Acid, WaterTHF254
2Oxidation to Carboxylic AcidJones ReagentAcetone0 to 252
3NHS Ester ActivationEDC, NHSDCM254
4Amine ConjugationNHS-activated PEGPBS or Bicarbonate Buffer4 to 252 - 12

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the THP protecting group to yield MS-Peg1-OH.

Materials:

  • This compound

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (2:1 v/v).

  • Add glacial acetic acid to the solution (a typical ratio is 4:2:1 acetic acid:THF:water).[1]

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude MS-Peg1-OH.

  • Purify the product by column chromatography if necessary.

Protocol 2: Activation of MS-Peg1-OH to MS-Peg1-NHS Ester

This protocol involves a two-step process: oxidation of the hydroxyl group to a carboxylic acid, followed by activation to an NHS ester.[2]

Step 2a: Oxidation to Carboxylic Acid (MS-Peg1-COOH)

Materials:

  • MS-Peg1-OH

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropanol (B130326)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the purified MS-Peg1-OH (1 equivalent) in acetone in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will be observed.[2]

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Filter the mixture to remove chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting MS-Peg1-COOH by extraction and/or column chromatography.

Step 2b: NHS Ester Activation (MS-Peg1-NHS)

Materials:

  • MS-Peg1-COOH

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the purified MS-Peg1-COOH (1 equivalent) in anhydrous DCM.

  • To this solution, add N-hydroxysuccinimide (NHS) (1.1 equivalents).[2]

  • Add EDC (1.1 equivalents) to the reaction mixture.[2]

  • Stir the reaction at room temperature for 4 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the MS-Peg1-NHS ester.

Protocol 3: Conjugation of MS-Peg1-NHS to a Primary Amine

This protocol outlines the final conjugation step.

Materials:

  • MS-Peg1-NHS ester

  • Amine-containing molecule

  • Phosphate-Buffered Saline (PBS, pH 7.4) or 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Reaction tubes

Procedure:

  • Dissolve the amine-containing molecule in the chosen reaction buffer (PBS or sodium bicarbonate buffer). The concentration should be optimized for the specific application.

  • Dissolve the MS-Peg1-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) if necessary, and then add it to the solution of the amine-containing molecule. A 1.5 to 5-fold molar excess of the PEG reagent is a typical starting point.

  • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris or glycine (B1666218) to consume any unreacted NHS ester.

  • Purify the PEGylated product using dialysis, size exclusion chromatography, or other appropriate purification methods to remove unreacted PEG and byproducts.

Visualizations

Deprotection_Workflow MS_Peg1_thp This compound Reaction_Mix Acetic Acid, THF, Water MS_Peg1_thp->Reaction_Mix MS_Peg1_OH MS-Peg1-OH Reaction_Mix->MS_Peg1_OH Stir 4h, RT

Caption: Deprotection of this compound.

Activation_Workflow cluster_oxidation Oxidation cluster_activation NHS Ester Formation MS_Peg1_OH MS-Peg1-OH Jones_Reagent Jones Reagent, Acetone MS_Peg1_OH->Jones_Reagent MS_Peg1_COOH MS-Peg1-COOH Jones_Reagent->MS_Peg1_COOH 0°C to RT, 2h MS_Peg1_COOH_2 MS-Peg1-COOH EDC_NHS EDC, NHS, DCM MS_Peg1_COOH_2->EDC_NHS MS_Peg1_NHS MS-Peg1-NHS EDC_NHS->MS_Peg1_NHS RT, 4h

Caption: Activation of MS-Peg1-OH.

Conjugation_Workflow MS_Peg1_NHS MS-Peg1-NHS Reaction_Buffer pH 7.4-8.5 Buffer MS_Peg1_NHS->Reaction_Buffer Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Buffer Conjugated_Product MS-Peg1-NH-R Reaction_Buffer->Conjugated_Product RT, 2-12h

Caption: Conjugation to a primary amine.

References

Application Note: Two-Step Conjugation of THP-Protected PEG to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the reaction of a Tetrahydropyranyl (THP)-protected methoxy-Polyethylene Glycol (mPEG-THP) with a carboxylic acid. The reaction proceeds in a two-step sequence: (1) acidic deprotection of the THP group to reveal a terminal hydroxyl group on the PEG chain, and (2) subsequent esterification of the mPEG-hydroxyl (mPEG-OH) with a target carboxylic acid using the Steglich esterification method. This protocol is designed to guide researchers in creating stable ester linkages for various applications, including drug delivery, surface modification, and bioconjugation.

Introduction: Reaction Overview

The term "MS-Peg1-thp" is not a standard chemical nomenclature. Based on its components, this protocol assumes the reactant is a methoxy-polyethylene glycol with a terminal hydroxyl group protected by a Tetrahydropyranyl (THP) ether. The reaction with a carboxylic acid (R-COOH) is not a direct, one-step process. It requires the chemical removal of the acid-labile THP protecting group, followed by the formation of an ester bond between the resulting PEG-hydroxyl and the carboxylic acid.

The overall process can be summarized in two key stages:

  • Deprotection: The THP group is removed under mild acidic conditions to yield the free hydroxyl group on the mPEG derivative.[1][2]

  • Esterification: The deprotected mPEG-OH is then coupled with the carboxylic acid using a carbodiimide (B86325) coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). This specific reaction is known as the Steglich esterification, a mild and efficient method for forming ester bonds.[3][4]

This two-step approach is crucial for applications requiring the conjugation of molecules to PEG linkers, enhancing properties such as solubility, stability, and bioavailability.[5]

Part I: Deprotection of mPEG-THP

The THP ether is a common protecting group for alcohols due to its stability in basic, organometallic, and reductive conditions. However, it is readily cleaved under acidic conditions via hydrolysis to regenerate the alcohol.

Experimental Protocol: Acid-Catalyzed Deprotection

This protocol describes a general procedure for the removal of the THP group from a mPEG-THP conjugate using p-toluenesulfonic acid (p-TsOH) in an alcohol solvent.

  • Dissolution: Dissolve the mPEG-THP starting material (1 equivalent) in a suitable alcohol solvent, such as ethanol (B145695) or 2-propanol.

  • Acid Catalyst Addition: Add a catalytic amount of an acid catalyst. A common choice is p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.2 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, neutralize the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the solution is neutral or slightly basic.

  • Extraction: Remove the alcohol solvent under reduced pressure. If necessary, extract the aqueous residue with an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) to isolate the mPEG-OH product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude mPEG-OH.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary to remove any residual starting material or byproducts.

Data Presentation: THP Deprotection Conditions

The choice of reagents and conditions can be adapted based on the sensitivity of the substrate. The following table summarizes various reported conditions for THP deprotection.

Catalyst/Reagent SystemSolventTemperature (°C)Typical Reaction TimeNotes
p-Toluenesulfonic acid (p-TsOH)2-Propanol0 to Room Temp1-17 hoursA very common and effective method.
Acetic Acid (AcOH)THF / Water (e.g., 3:1:1)Room Temp4-8 hoursMild conditions suitable for sensitive substrates.
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)552-4 hoursPPTS is less acidic than p-TsOH, offering milder conditions.
Lithium Chloride (LiCl) / WaterDMSO906 hoursA neutral, non-acidic method useful for acid-sensitive molecules.
Expansive GraphiteMethanol (MeOH)40-500.5-2 hoursA heterogeneous catalyst that can be filtered off.

Part II: Steglich Esterification of mPEG-OH with a Carboxylic Acid

The Steglich esterification is a powerful and mild method for forming an ester from an alcohol and a carboxylic acid. It utilizes DCC as a coupling agent to activate the carboxylic acid and DMAP as a catalyst to facilitate the nucleophilic attack by the alcohol. A key feature of this reaction is the conversion of DCC to dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents and can be easily removed by filtration.

Experimental Protocol: DCC/DMAP Mediated Esterification

This protocol provides a general procedure for the esterification of mPEG-OH with a generic carboxylic acid (R-COOH).

  • Preparation: Ensure all glassware is flame-dried or oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0-1.2 equivalents), mPEG-OH (1.0 equivalent), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DCC Addition: Dissolve DCC (1.1-1.3 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture. A white precipitate (DCU) should begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Byproduct Removal: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with a weak acid (e.g., 0.5 M HCl) to remove residual DMAP, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ester product using column chromatography on silica gel to remove any unreacted starting materials and residual impurities.

Data Presentation: Steglich Esterification Parameters

The molar ratios and reaction conditions can be optimized for specific substrates. The table below provides typical parameters for the Steglich esterification.

ParameterRecommended RangeNotes
Molar Ratio
mPEG-OH1.0 eqLimiting reagent.
Carboxylic Acid1.0 - 1.5 eqA slight excess can drive the reaction to completion.
DCC1.1 - 1.5 eqAn excess ensures full activation of the carboxylic acid.
DMAP0.05 - 0.2 eqActs as a catalyst; higher amounts can accelerate the reaction but may complicate purification.
Conditions
SolventAnhydrous DCM, THF, ChloroformMust be aprotic and anhydrous.
Temperature0 °C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.
Reaction Time12 - 72 hoursVaries depending on the steric hindrance of the substrates. Can be monitored by TLC.

Mandatory Visualizations

Workflow and Reaction Diagrams

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Esterification A mPEG-THP B Add Acid Catalyst (e.g., p-TsOH in EtOH) A->B C Reaction & Monitoring B->C D Work-up & Purification C->D E Isolated mPEG-OH D->E F mPEG-OH + R-COOH E->F Proceed to Esterification G Add DMAP & DCC (Anhydrous DCM, 0°C -> RT) F->G H Reaction & DCU Precipitation G->H I Filtration & Purification H->I J Final Product: mPEG-Ester I->J

Caption: Overall experimental workflow for the two-step conjugation.

Caption: Chemical reaction scheme for deprotection and esterification.

steglich_mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_coupling Ester Formation COOH R-COOH OAI O-Acylisourea Intermediate COOH->OAI + DCC DCC DCC AE Acyl-pyridinium (Reactive Intermediate) OAI->AE + DMAP DMAP DMAP Ester mPEG-Ester AE->Ester + mPEG-OH PEGOH mPEG-OH DCU DCU Ester->DCU + DMAP (regenerated)

Caption: Simplified mechanism of the Steglich esterification.

References

Standard Operating Procedure for the Deprotection of THP-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation, stability under a range of non-acidic conditions, and straightforward removal.[1][2][3] In the context of drug development and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are often employed to improve the pharmacokinetic properties of therapeutic molecules. Protecting the terminal hydroxyl group of a PEG linker, such as in MS-Peg1-thp (methanesulfonyl-PEG1-tetrahydropyranyl ether), is a critical step in multi-step synthetic pathways.[4]

The deprotection of the THP ether is a crucial final step to liberate the hydroxyl group for subsequent conjugation or modification. This process is typically achieved through acid-catalyzed hydrolysis.[2][5] The selection of the appropriate acidic conditions is paramount to ensure efficient and complete deprotection while minimizing potential side reactions or degradation of the PEG linker or the attached molecule. This standard operating procedure provides a detailed protocol for the deprotection of THP-protected PEG linkers, offering a range of conditions that can be adapted to specific substrate requirements.

Principle of Deprotection

The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism. The acidic catalyst protonates the ether oxygen of the THP group, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule, typically water or an alcohol, leads to the cleavage of the C-O bond and the formation of a hemiacetal, which then hydrolyzes to yield the deprotected alcohol and 5-hydroxypentanal.[1][2]

Experimental Protocol

This protocol outlines a general procedure for the deprotection of this compound or similar THP-protected PEG compounds. The choice of acid and reaction conditions can be optimized based on the specific substrate and desired outcome.

Materials and Reagents:

  • THP-protected PEG linker (e.g., this compound)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF)

  • Deionized water

  • Acetic acid (AcOH)

  • Trifluoroacetic acid (TFA)

  • Pyridinium p-toluenesulfonate (PPTS)

  • p-Toluenesulfonic acid (TsOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and solvent system (e.g., ethyl acetate (B1210297)/hexanes)

  • Potassium permanganate (B83412) stain or other suitable TLC stain

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Separatory funnel

  • Glassware for extraction and purification

Procedure:

  • Dissolution: Dissolve the THP-protected PEG linker in an appropriate anhydrous solvent (e.g., DCM, MeOH, or THF) in a round-bottom flask equipped with a magnetic stir bar. The concentration will depend on the specific substrate and reaction scale, but a starting concentration of 0.1 M is common.

  • Addition of Acid Catalyst: Cool the solution in an ice bath (0 °C) if necessary, particularly for more reactive substrates or stronger acids. Add the chosen acid catalyst (see Table 1 for examples) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. Develop the TLC plate in a suitable solvent system (e.g., 50% ethyl acetate in hexanes). Visualize the spots under UV light (if applicable) and/or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot and the appearance of a more polar product spot indicate the progress of the deprotection.

  • Reaction Quench: Once the reaction is complete (as determined by TLC analysis), quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid. Add the quenching solution slowly, especially if a strong acid was used, as gas evolution may occur.

  • Work-up and Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is water-miscible (e.g., MeOH, THF), add an immiscible organic solvent like DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Solvent Removal and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel to isolate the pure deprotected PEG linker.

Deprotection Conditions and Data

The following table summarizes various acidic conditions reported for the deprotection of THP ethers. These conditions can serve as a starting point for the optimization of the deprotection of THP-protected PEG linkers. The optimal conditions will depend on the specific substrate's sensitivity to acid.

Acid CatalystSolvent SystemTemperature (°C)Typical Reaction TimeNotes
Acetic Acid (AcOH)AcOH:THF:H₂O (e.g., 3:1:1 v/v/v)Room Temperature - 452 - 16 hoursA commonly used and mild condition.[1]
Trifluoroacetic Acid (TFA)DCM or CH₂Cl₂0 - Room Temperature30 minutes - 2 hoursA stronger acid, effective for more stable THP ethers. Concentrations can range from 1% to 20%.[1]
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH) or Methanol (MeOH)Room Temperature - 501 - 8 hoursA mild and selective acidic catalyst.[1]
p-Toluenesulfonic Acid (TsOH)Methanol (MeOH)Room Temperature30 minutes - 4 hoursA common and effective catalyst.
Hydrochloric Acid (HCl)THF/H₂O or AcetoneRoom Temperature1 - 6 hoursA strong acid, care should be taken with acid-sensitive substrates.

Note: The reaction times are approximate and should be optimized by monitoring the reaction progress using TLC.

Visualizations

Deprotection_Workflow A Dissolve this compound in Anhydrous Solvent B Add Acid Catalyst (e.g., AcOH, TFA, PPTS) A->B Stir C Monitor Reaction by TLC B->C React D Quench Reaction (Saturated NaHCO₃) C->D Reaction Complete E Aqueous Work-up & Extraction D->E F Dry & Concentrate E->F G Purify (Column Chromatography) F->G If necessary H Deprotected MS-Peg1-OH F->H If pure G->H

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant MS-Peg1-O-THP Protonated MS-Peg1-O⁺(H)-THP Reactant->Protonated + H⁺ Acid H⁺ (Acid Catalyst) Carbocation Oxocarbenium Ion + MS-Peg1-OH Protonated->Carbocation Cleavage Product MS-Peg1-OH Carbocation->Product + H₂O - H⁺ Byproduct 5-Hydroxypentanal Carbocation->Byproduct + H₂O - H⁺

Caption: Simplified mechanism of acid-catalyzed THP deprotection.

References

Applications of MS-Peg1-thp in the Development of Novel PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of MS-Peg1-thp, a heterobifunctional PEG-based linker, in the synthesis of novel Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in various diseases. The linker component of a PROTAC is critical in dictating its efficacy, solubility, and pharmacokinetic properties. This compound, featuring a single polyethylene (B3416737) glycol (PEG) unit with a tetrahydropyranyl (THP) protected alcohol, offers a versatile building block for PROTAC assembly.

Introduction to this compound in PROTAC Design

Proteolysis-targeting chimeras are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The this compound linker is a valuable tool in PROTAC synthesis due to the following characteristics:

  • PEG Spacer: The single PEG unit enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.

  • THP Protecting Group: The tetrahydropyranyl (THP) group protects a terminal hydroxyl group, allowing for selective chemical modifications at the other end of the linker. The THP group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to reveal the hydroxyl group for subsequent conjugation. This orthogonality is crucial for the stepwise synthesis of complex PROTAC molecules.

General Mechanism of Action

The fundamental mechanism of a PROTAC synthesized using the this compound linker follows the established pathway for targeted protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with MS-Peg1 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data for PEG-Linked PROTACs

While specific data for PROTACs utilizing the this compound linker is not extensively published, the following table presents representative quantitative data for PROTACs employing PEG linkers of varying lengths to degrade well-characterized cancer targets, such as BCR-ABL and BRD4. This data illustrates the impact of the linker on degradation potency (DC50) and efficacy (Dmax). A lower DC50 value indicates higher potency.[1]

Target ProteinPROTAC Name/ReferenceLinker CompositionDC50 (nM)Dmax (%)Cell Line
BCR-ABLArg-PEG1-Dasa[1]1x PEG0.85>98K562
BRD4PROTAC 1[2]PEG<1Not ReportedBL cells
BCR-ABLSIAIS100[3]PEG-based2.791.2K562
BRD4PROTAC 4[2]PEG-based~0.0083Not ReportedMV-4-11

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a novel PROTAC using the this compound linker. As a representative example, the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) is outlined.

Synthesis of a PROTAC using this compound

This protocol details a two-step synthesis involving the initial coupling of the POI ligand to the linker, followed by deprotection and coupling to the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling of POI Ligand cluster_step2 Step 2: Deprotection and E3 Ligand Coupling POI_Ligand POI Ligand (with reactive group) Coupling_Reaction Coupling Reaction (e.g., Amide bond formation) POI_Ligand->Coupling_Reaction MS_Peg1_thp This compound MS_Peg1_thp->Coupling_Reaction Intermediate POI-Peg1-thp Intermediate Coupling_Reaction->Intermediate Deprotection THP Deprotection (Acidic conditions) Intermediate->Deprotection Deprotected_Intermediate POI-Peg1-OH Deprotection->Deprotected_Intermediate Final_Coupling Final Coupling Reaction Deprotected_Intermediate->Final_Coupling E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis using this compound.

Materials:

  • This compound

  • POI ligand with a carboxylic acid or amine functionality

  • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with a suitable reactive group

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Acid for deprotection (e.g., trifluoroacetic acid (TFA), pyridinium (B92312) p-toluenesulfonate (PPTS))

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Protocol:

Step 1: Coupling of POI Ligand to this compound

  • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-Peg1-thp intermediate.

Step 2: THP Deprotection

  • Dissolve the POI-Peg1-thp intermediate (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of acetic acid, THF, and water.

  • Add a catalytic amount of a suitable acid (e.g., PPTS or aqueous HCl).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected POI-Peg1-OH intermediate.

Step 3: Coupling of E3 Ligase Ligand

  • Follow a similar coupling procedure as in Step 1, using the POI-Peg1-OH intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq).

  • After workup, purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.

In Vitro Evaluation of PROTAC Activity

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the POI signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.

Signaling Pathway Visualization

To effectively design a PROTAC, understanding the biological context of the target protein is crucial. Below is a representative signaling pathway for BCR-ABL, a common target in chronic myeloid leukemia (CML), for which PEG-linked PROTACs have been developed.

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation JAK_STAT->Cell_Proliferation Survival Inhibition of Apoptosis PI3K_AKT_mTOR->Survival

Figure 3: Simplified BCR-ABL signaling pathway.

Conclusion

The this compound linker provides a strategic advantage in the modular synthesis of novel PROTACs. Its PEG component can confer favorable physicochemical properties, while the orthogonal THP protecting group allows for controlled, stepwise assembly. The provided protocols offer a foundational approach for the synthesis and evaluation of PROTACs incorporating this versatile linker. Researchers can adapt these methods to their specific protein of interest and E3 ligase ligand to develop potent and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols for Coupling Reactions with MS-Peg1-thp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the use of MS-Peg1-thp, a heterobifunctional linker, in a two-stage coupling reaction. The protocol outlines the conjugation of the carboxylic acid terminus of the linker to a primary amine of a target molecule via amide bond formation, followed by the deprotection of the tetrahydropyranyl (THP) group to reveal a terminal hydroxyl group. This application note is intended to serve as a comprehensive guide for researchers in drug development and bioconjugation, providing methodologies, data presentation, and visual workflows.

Introduction to this compound Chemistry

This compound is a specialized chemical linker consisting of a single polyethylene (B3416737) glycol (PEG) unit. It is designed to be heterobifunctional, featuring a carboxylic acid group at one terminus and a hydroxyl group protected by a tetrahydropyranyl (THP) group at the other. The "MS" designation suggests the incorporation of a feature, such as a stable isotope, to facilitate mass spectrometry analysis of the resulting conjugate.

The THP group is a widely used protecting group for alcohols due to its stability in non-acidic conditions and its straightforward removal under mild acidic conditions.[1][2] This allows for a sequential conjugation strategy. First, the carboxylic acid can be activated to react with a nucleophile, such as a primary amine on a peptide or protein, to form a stable amide bond.[3] Subsequently, the THP group can be removed to expose the hydroxyl group for further functionalization or to yield the final desired conjugate. PEG linkers, even short ones, can improve the solubility and reduce steric hindrance of the conjugated molecule.[4]

Experimental Overview

The overall experimental workflow involves two primary stages:

  • Amide Coupling: The carboxylic acid of this compound is coupled to an amine-containing substrate using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

  • THP Deprotection: The THP protecting group is removed from the PEG-conjugated substrate via mild acid hydrolysis to yield a terminal hydroxyl group.

Logical Workflow Diagram

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: THP Deprotection A Prepare Substrate (Amine-containing molecule) B Activate this compound with EDC/NHS A->B Dissolve in buffer C React Activated Linker with Substrate B->C Add to substrate solution D Quench Reaction C->D Add quenching agent E Purify PEG-Substrate Conjugate D->E e.g., Dialysis or Chromatography F Dissolve Conjugate in Mild Acid E->F G Incubate to Cleave THP Group F->G e.g., Acetic Acid Solution H Neutralize Reaction G->H Add base I Purify Final Product H->I e.g., Desalting or HPLC

Caption: Overall experimental workflow for the two-stage coupling and deprotection reaction.

Detailed Experimental Protocols

Stage 1: Amide Coupling of this compound to an Amine-Containing Substrate

This protocol describes the coupling of the carboxylic acid group of this compound to a primary amine on a generic substrate (e.g., a peptide) using EDC/NHS chemistry. This method forms a stable amide bond.[3][5]

Materials and Reagents:

  • This compound

  • Amine-containing substrate (e.g., Peptide, Protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Dialysis cassettes, Size-exclusion chromatography, or RP-HPLC)

Protocol:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in the Activation Buffer.

    • Dissolve the amine-containing substrate in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

    • Add the EDC and NHS stock solutions to the this compound solution. A typical molar ratio is 1:2:2 (this compound : EDC : NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling Reaction:

    • Add the activated this compound solution to the substrate solution. The molar ratio of the linker to the substrate can range from 5:1 to 20:1, depending on the number of available amines and desired degree of labeling.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by techniques like LC-MS.[6]

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against PBS, or using a desalting column for larger substrates.

    • For higher purity, the conjugate can be purified using an appropriate chromatography method such as size-exclusion or reverse-phase HPLC.

Signaling Pathway Diagram for Amide Coupling

G cluster_0 Activation cluster_1 Coupling Carboxyl MS-Peg1-COOH EDC_NHS EDC + NHS Carboxyl->EDC_NHS + ActivatedEster MS-Peg1-NHS Ester EDC_NHS->ActivatedEster Forms active intermediate Substrate Substrate-NH2 Conjugate Substrate-NH-CO-Peg1-thp Substrate->Conjugate Forms stable amide bond ActivatedEster_c MS-Peg1-NHS Ester ActivatedEster_c->Substrate +

Caption: Chemical activation and coupling pathway for this compound with an amine substrate.

Stage 2: THP Group Deprotection

This protocol describes the removal of the THP protecting group from the purified PEG-substrate conjugate using mild acidic conditions. The THP ether is hydrolyzed to yield a free hydroxyl group and 5-hydroxypentanal.[7]

Materials and Reagents:

  • Purified THP-protected PEG-Substrate Conjugate

  • Deprotection Solution: 80% Acetic Acid in Water

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., Desalting column or HPLC)

Protocol:

  • Deprotection Reaction:

    • Lyophilize the purified conjugate or exchange it into a low-buffer solution (e.g., water).

    • Dissolve the conjugate in the Deprotection Solution.

    • Incubate the reaction at room temperature for 4-8 hours. The reaction time may need optimization depending on the stability of the substrate.[8][9] The progress can be monitored by mass spectrometry to observe the mass shift corresponding to the loss of the THP group.

  • Neutralization:

    • Carefully add the Neutralization Buffer to raise the pH of the solution to ~7.5.

  • Purification:

    • Remove the acetic acid and byproducts using a desalting column or dialysis.

    • For high-purity applications, the final deprotected conjugate can be purified by HPLC.

Data Presentation

The following tables summarize typical reaction parameters and expected results for the coupling and deprotection steps.

Table 1: Summary of Amide Coupling Reaction Conditions

ParameterConditionPurpose
Reaction Buffers Activation: MES, pH 4.5-6.0Coupling: PBS, pH 7.2-7.5MES buffer is optimal for EDC activation; PBS is suitable for the stability of many biomolecules.[3]
Molar Ratios This compound : EDC : NHS = 1 : 2 : 2Ensures efficient activation of the carboxylic acid.
Linker : Substrate = 5:1 to 20:1Excess linker drives the reaction to completion; ratio is optimized based on the substrate.
Reaction Time 2-4 hours at RT or Overnight at 4°CLonger incubation at lower temperatures can improve yield and stability for sensitive substrates.[5]
Quenching Agent 1 M Tris or HydroxylamineDeactivates excess NHS esters to prevent side reactions.

Table 2: Characterization of Reaction Products

Product StageExpected Mass ChangeAnalytical MethodPurity (Typical)
Post-Coupling (Stage 1) + Mass of this compound (minus H₂O)LC-MS, SDS-PAGE>90%
Post-Deprotection (Stage 2) - Mass of Dihydropyran (approx. 84 Da)LC-MS>95%

Conclusion

The protocols detailed in this application note provide a robust framework for the successful conjugation of this compound to amine-containing molecules and the subsequent deprotection of the THP group. By following these methodologies, researchers can effectively utilize this heterobifunctional linker to create well-defined bioconjugates for a variety of applications in drug development and life sciences research. Careful optimization of reactant ratios and reaction times for specific substrates is recommended to achieve the highest yields and purity.

References

Application Note: Analytical Methods for Monitoring MS-Peg1-thp Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as proteins, peptides, and nanoparticles.[1][2] This modification can enhance drug stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[3][4] The choice of PEGylation reagent and the precise control of the reaction are critical for manufacturing consistency and achieving the desired therapeutic profile.[3][5]

This application note details the analytical methods for monitoring reactions involving MS-Peg1-thp , a bifunctional reagent featuring an active ester (MS, e.g., N-hydroxysuccinimide ester) for conjugation, a short PEG spacer for solubility, and a tetrahydropyranyl (THP) protecting group.[6][7] The THP group offers stability under various conditions and can be removed in a subsequent step to reveal a functional group, enabling multi-step bioconjugation strategies.[8]

Monitoring these reactions is essential for optimizing reaction conditions, quantifying PEGylation efficiency, and characterizing the final product. We present protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor both the initial conjugation and the subsequent deprotection steps.

Reaction Scheme & Monitoring Strategy

The overall process involves two key stages:

  • Conjugation: The active "MS" ester of this compound reacts with a primary amine on a substrate (e.g., a protein's lysine (B10760008) residue or N-terminus) to form a stable amide bond.[9][10]

  • Deprotection: The THP group is removed, typically via acid-catalyzed hydrolysis, to yield the final PEGylated product with a terminal hydroxyl group.[8]

A robust analytical workflow is required to track the consumption of reactants, the formation of the THP-protected intermediate, and the appearance of the final deprotected product.

G sub Substrate (e.g., R-NH₂) intermediate PEGylated Intermediate (R-NH-CO-Peg1-thp) sub->intermediate Conjugation Step reagent This compound reagent->intermediate product Final Product (R-NH-CO-Peg1-OH) intermediate->product Deprotection Step acid Acid Catalyst (e.g., H⁺) acid->product

Caption: General reaction scheme for this compound conjugation and deprotection.

Analytical Methodologies & Data

A multi-faceted analytical approach is recommended for comprehensive monitoring. HPLC is ideal for quantification and purity assessment, LC-MS provides mass confirmation and heterogeneity information, and NMR is uniquely suited for monitoring the THP deprotection step.

Reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC) are effective for separating the unreacted substrate, the PEGylation reagent, and the PEGylated products.[11] RP-HPLC separates molecules based on hydrophobicity, allowing for the quantification of each species, while SEC separates based on hydrodynamic radius, which changes significantly upon PEGylation.[9][12]

Table 1: Representative RP-HPLC Data for Monitoring Conjugation Reaction

Time Point Analyte Retention Time (min) Relative Peak Area (%)
t = 0 min Substrate (Protein) 10.5 98.5
This compound 15.2 1.5 (spiked reference)
PEGylated Intermediate - 0.0
t = 30 min Substrate (Protein) 10.5 45.3
This compound 15.2 0.7
PEGylated Intermediate 11.8 52.1
Hydrolyzed Reagent 14.1 1.9
t = 60 min Substrate (Protein) 10.5 5.2
This compound 15.2 <0.1
PEGylated Intermediate 11.8 91.5

| | Hydrolyzed Reagent | 14.1 | 3.3 |

LC-MS is a powerful technique for the characterization of PEGylated biomolecules.[2][13] It provides accurate mass measurements to confirm successful conjugation and determine the degree of PEGylation (the number of PEG molecules attached).[1][5] The heterogeneity of the PEGylated product can also be assessed, as each additional PEG unit results in a characteristic mass shift (e.g., 44 Da for each ethylene (B1197577) glycol unit).[13]

Table 2: Representative LC-MS Data for Product Characterization

Analyte Expected Mass (Da) Observed Mass (Da) Interpretation
Unmodified Substrate 25,000.0 25,000.5 Starting Material
Mono-PEGylated (THP) 25,515.6 25,516.1 Successful single conjugation
Di-PEGylated (THP) 26,031.2 26,031.9 Product with two conjugations

| Mono-PEGylated (OH) | 25,431.5 | 25,432.0 | Final deprotected product |

NMR spectroscopy is highly effective for structural elucidation and can be used to monitor reactions in real-time.[14] For this compound reactions, ¹H NMR is particularly useful for monitoring the deprotection step by tracking the disappearance of the characteristic signals from the THP group's protons, which typically appear in the 1.5-1.8 ppm and 3.5-4.2 ppm regions of the spectrum.[15]

Experimental Workflow

The successful monitoring of this compound reactions requires a systematic workflow from reaction setup to data analysis.

G A Reaction Setup (Substrate + this compound) B Incubation & Time-Point Sampling A->B Conjugation C Sample Quenching / Preparation B->C G Deprotection Step (Add Acid Catalyst) B->G After Conjugation Complete D RP-HPLC Analysis (Quantification & Purity) C->D E LC-MS Analysis (Mass Verification & Heterogeneity) C->E F NMR Analysis (Deprotection Monitoring) C->F For Deprotection Samples H Data Analysis & Interpretation D->H E->H F->H G->B Continue Sampling

Caption: General experimental workflow for monitoring this compound reactions.

Detailed Experimental Protocols

This protocol describes a general method for quantifying the extent of the conjugation reaction over time.

  • Instrumentation & Columns:

    • HPLC system with UV detector (e.g., Agilent 1260 Infinity LC).[13]

    • Reversed-phase column suitable for proteins (e.g., C4 or C8, 300 Å, 4.6 x 150 mm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 280 nm.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Injection Volume: 20 µL.

  • Procedure:

    • Set up the PEGylation reaction by mixing the substrate protein and this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding an equal volume of 0.1% TFA or another acidic solution.

    • Inject the quenched sample onto the HPLC system.

    • Integrate the peak areas for the unmodified substrate and the PEGylated product(s) to determine the reaction progress. Calculate the percentage of conjugated protein at each time point.

This protocol is for confirming the identity and determining the mass distribution of the PEGylated product.

  • Instrumentation:

    • LC system coupled to a high-resolution mass spectrometer (e.g., Agilent 6520 Q-TOF or Thermo Scientific Q Exactive).[1][13]

    • Use the same column and mobile phases as the RP-HPLC method.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 500 - 4000 m/z.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein and its PEGylated forms.[5]

    • Optional: Post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify complex spectra.[13]

  • Procedure:

    • Take a sample from a completed or partially completed reaction.

    • Inject the sample into the LC-MS system using the established HPLC method.

    • Acquire the mass spectrum for the peak corresponding to the PEGylated protein.

    • Process the data to determine the observed mass and compare it to the theoretical expected mass. Assess the mass distribution to understand the degree of PEGylation.

This protocol is designed to follow the removal of the THP protecting group.

  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher).

    • NMR tubes.

    • Deuterated solvent (e.g., D₂O with pH adjusted, or CD₃OD).

  • Procedure:

    • Isolate and purify the THP-protected PEGylated intermediate using HPLC or SEC. Lyophilize if necessary.

    • Dissolve a known amount of the intermediate in the appropriate deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic signals for the THP group protons (typically broad multiplets around 1.5-1.8 ppm and 3.5-4.2 ppm).

    • Initiate the deprotection reaction by adding a catalytic amount of acid (e.g., dilute HCl in D₂O or acetic acid).

    • Acquire ¹H NMR spectra at regular intervals.[14]

    • Monitor the decrease in the integral of the THP proton signals relative to a stable internal standard or a signal from the substrate that is unaffected by the reaction. The disappearance of these signals indicates successful deprotection.

Conclusion

The successful development and manufacturing of PEGylated biotherapeutics rely on robust and accurate analytical methods. A combination of HPLC, LC-MS, and NMR spectroscopy provides a comprehensive toolkit for monitoring reactions involving the bifunctional reagent this compound. HPLC offers reliable quantification of reaction kinetics and purity, LC-MS confirms product identity and heterogeneity, and NMR provides crucial structural information, particularly for monitoring the deprotection of the THP group. The protocols and data presented here serve as a guide for researchers to establish effective monitoring strategies for their specific PEGylation applications.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with MS-Peg1-thp Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] Their unique tripartite structure, consisting of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker, presents significant challenges in their purification.[1] This document provides detailed application notes and protocols for the purification of PROTACs, with a specific focus on those synthesized using the MS-Peg1-thp linker. The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker incorporating a tetrahydropyran (B127337) (THP) protecting group, which necessitates specific considerations during the purification process.

The purification of PROTACs is a critical step to ensure the removal of starting materials, reagents, and byproducts, ultimately yielding a compound of high purity for biological evaluation.[2] The complex nature of PROTACs, often characterized by high molecular weight, poor solubility, and the presence of multiple functional groups, demands robust and efficient purification strategies.[3] The most common and effective techniques for PROTAC purification are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).[1]

Purification Strategies

The choice of purification technique largely depends on the physicochemical properties of the PROTAC molecule, the scale of the purification, and the desired final purity. For PROTACs synthesized with the this compound linker, a multi-step purification strategy is often employed.

1. Initial Purification (Flash Column Chromatography): Following the final synthesis step, an initial purification by flash column chromatography on silica (B1680970) gel can be performed to remove the bulk of impurities and unreacted starting materials.

2. Final Purification (Preparative RP-HPLC or SFC): For achieving high purity (>95-99%), preparative RP-HPLC or SFC is the method of choice.

  • Reverse Phase HPLC (RP-HPLC): This is a widely used technique for purifying a broad range of molecules, including PROTACs. It separates compounds based on their hydrophobicity.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful and "greener" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. It offers orthogonal selectivity to RP-HPLC and can be particularly advantageous for purifying complex and chiral molecules.

3. Deprotection of the THP Group: The tetrahydropyran (THP) group is a common protecting group for alcohols and is stable to most non-acidic conditions. Its removal is typically achieved under acidic conditions. This deprotection step can be performed either before or after the final chromatographic purification, depending on the overall purification strategy and the stability of the deprotected PROTAC. If the deprotection is performed before the final purification, the subsequent chromatographic step will also serve to remove the deprotection reagents and byproducts.

Experimental Protocols

Protocol 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Warhead-Linker Synthesis B E3 Ligase Ligand Coupling A->B C Final PROTAC Assembly (with this compound) B->C D Reaction Work-up & Extraction C->D E Initial Purification (Flash Chromatography) D->E F THP Deprotection (Acidic Conditions) E->F G Final Purification (Preparative RP-HPLC or SFC) F->G H Lyophilization G->H I Purity & Characterization (LC-MS, NMR) H->I

Caption: General experimental workflow for PROTAC synthesis and purification.

Protocol 2: Preparative Reverse Phase HPLC (RP-HPLC) Purification

This protocol outlines a general procedure for the purification of a PROTAC using preparative RP-HPLC. Optimization of the mobile phase, gradient, and column will be required for each specific PROTAC.

1. Sample Preparation:

  • Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: Preparative HPLC system equipped with a UV detector and fraction collector.

  • Column: A C18 stationary phase is commonly used for PROTAC purification. Column dimensions will depend on the scale of purification.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile (B52724) or methanol.

  • Detector Wavelength: Monitor at a wavelength where the PROTAC shows strong absorbance (e.g., 254 nm or 280 nm).

3. Gradient Elution:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the prepared sample onto the column.

  • Run a linear gradient from low to high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 30 minutes).

  • The optimal gradient will need to be determined empirically.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the desired product peak.

  • Analyze the purity of the collected fractions by analytical LC-MS.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain the purified PROTAC as a solid.

Protocol 3: Supercritical Fluid Chromatography (SFC) Purification

SFC offers an alternative to RP-HPLC, often with faster run times and reduced solvent consumption.

1. Sample Preparation:

  • Dissolve the crude PROTAC in a suitable solvent, typically methanol or a mixture of methanol and a co-solvent like dichloromethane.

2. SFC System and Column:

  • System: Preparative SFC system with a UV detector and fraction collector.

  • Column: Various stationary phases can be used, with chiral columns being a key advantage of SFC for separating stereoisomers. Common achiral columns include silica, 2-ethylpyridine, and diol.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Typically methanol, ethanol, or isopropanol, often with an additive (e.g., diethylamine (B46881) for basic compounds or formic acid for acidic compounds) to improve peak shape.

3. Gradient Elution:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample.

  • Run a gradient of increasing co-solvent percentage.

4. Fraction Collection and Product Isolation:

  • Collect fractions containing the purified product.

  • The CO2 mobile phase evaporates upon depressurization, leaving the product dissolved in the co-solvent.

  • Evaporate the co-solvent to obtain the purified PROTAC.

Data Presentation

The following tables provide a template for summarizing quantitative data from the purification and characterization of PROTACs.

Table 1: Summary of Purification Results

PROTAC Batch IDSynthesis Scale (mg)Purification MethodCrude Purity (%)Final Purity (%)Yield (mg)Overall Yield (%)
PROTAC-XYZ-01100RP-HPLC75>986060
PROTAC-XYZ-02100SFC78>996565

Table 2: Analytical Characterization Data

PROTAC Batch IDMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Retention Time (min)NMR
PROTAC-XYZ-01C₄₅H₅₅N₇O₁₀869.4870.4 [M+H]⁺12.5Conforms
PROTAC-XYZ-02C₄₅H₅₅N₇O₁₀869.4870.4 [M+H]⁺8.2Conforms

PROTAC Signaling Pathway

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

G cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Proteasome->Degraded Degradation

Caption: Mechanism of action of a PROTAC molecule.

Conclusion

The purification of PROTACs synthesized with the this compound linker requires a systematic approach, often involving a combination of chromatographic techniques. RP-HPLC and SFC are powerful tools for achieving the high levels of purity required for in vitro and in vivo studies. The protocols and guidelines presented here provide a solid foundation for developing robust and efficient purification strategies for this important class of molecules. Careful optimization of the purification parameters for each specific PROTAC is essential for success.

References

Troubleshooting & Optimization

Common issues with MS-Peg1-thp solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common issues with the solubility of MS-Peg1-thp in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Troubleshooting Guide

Researchers may occasionally encounter difficulties when dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve common solubility challenges.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow to address solubility issues with this compound.

G cluster_0 Start: Solubility Issue Observed cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution start This compound fails to dissolve check_solvent Verify Solvent Quality (Anhydrous & Pure?) start->check_solvent check_compound Inspect Compound (Appearance, Storage Conditions) start->check_compound increase_temp Gentle Warming (e.g., 30-40°C) check_solvent->increase_temp If solvent is pure check_compound->increase_temp If compound is visually ok sonication Sonication increase_temp->sonication If warming is ineffective dissolved Compound Dissolved increase_temp->dissolved Successful vortexing Vortexing sonication->vortexing If particulates remain sonication->dissolved Successful solvent_polarity Test Solvents of Varying Polarity vortexing->solvent_polarity If still not fully dissolved vortexing->dissolved Successful solvent_polarity->dissolved Successful not_dissolved Issue Persists: Contact Technical Support solvent_polarity->not_dissolved Unsuccessful

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

A1: Based on its structure, which contains a polar polyethylene (B3416737) glycol (PEG) portion and a less polar tetrahydropyranyl (THP) protecting group, this compound is anticipated to be soluble in a range of common organic solvents. Polyethylene glycol itself is soluble in water, ethanol, and many other organic solvents, including dichloromethane, acetonitrile, and dimethylformamide (DMF)[1]. The THP group generally enhances solubility in organic solvents[2][3][4]. Therefore, good solubility is expected in solvents such as:

  • Dichloromethane (DCM)

  • Chloroform

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Solubility may be lower in less polar solvents like hexanes or diethyl ether, and in some alcohols where PEG's solubility can be limited[5].

Q2: I am observing a cloudy solution or suspended particles when trying to dissolve this compound. What should I do?

A2: A cloudy solution or the presence of particulates can indicate incomplete dissolution. Here are several steps to address this:

  • Verify Solvent Purity: Ensure the solvent is anhydrous and of high purity. The presence of water can affect the solubility of compounds with hydrophobic moieties. PEGs are known to be hygroscopic and can absorb moisture from the air quickly[5].

  • Gentle Warming: Try gently warming the solution to 30-40°C. Increasing the temperature can aid in dissolving the compound, especially for higher molecular weight PEGs in certain solvents like toluene (B28343) and isopropanol[5].

  • Mechanical Agitation: Use a vortex mixer or a sonicator to provide mechanical energy, which can help break up aggregates and promote dissolution.

  • Incremental Addition: Add the solid this compound to the solvent in small portions while stirring continuously.

Q3: Does the molecular weight of the PEG chain affect solubility in organic solvents?

A3: Yes, the molecular weight of the PEG chain is a critical factor. As the molecular weight of PEG increases, its solubility in organic solvents tends to decrease[1][6]. While "Peg1" suggests a short PEG chain, batch-to-batch variations or the presence of oligomers could influence solubility.

Q4: Can the THP protecting group influence the solubility of this compound?

A4: Absolutely. The THP (tetrahydropyranyl) group is a non-polar, cyclic ether that is often used to protect hydroxyl groups. Its presence generally increases the compound's affinity for organic solvents[2][3][4]. However, it also introduces a stereocenter, which could lead to diastereomers with slightly different physical properties, including solubility[7].

Signaling Pathway and Protection Logic

The use of a THP protecting group is a common strategy in multi-step organic synthesis to prevent a reactive hydroxyl group from participating in unwanted side reactions. The following diagram illustrates this concept.

G cluster_0 Protection Step cluster_1 Reaction Step cluster_2 Deprotection Step HO-Peg-MS HO-Peg-MS (Reactive Hydroxyl) THP-O-Peg-MS This compound (Protected) HO-Peg-MS->THP-O-Peg-MS Protection DHP DHP (Dihydropyran) DHP->THP-O-Peg-MS Protection Acid Acid Catalyst Acid->THP-O-Peg-MS Protection Desired_Reaction Chemical Transformation THP-O-Peg-MS->Desired_Reaction Reaction at another site Final_Product HO-Peg-MS-Modified (Final Product) Desired_Reaction->Final_Product Deprotection (Acidic Hydrolysis)

Caption: The chemical logic of using a THP protecting group in synthesis.

Quantitative Data and Experimental Protocols

Solubility Data Table
SolventTemperature (°C)Concentration (mg/mL)Observations (e.g., Clear, Cloudy, Precipitate)
Dichloromethane (DCM)25
Chloroform25
Dimethylformamide (DMF)25
Dimethyl sulfoxide (DMSO)25
Acetonitrile (ACN)25
Tetrahydrofuran (THF)25
Ethanol25
Methanol25
Water25
Experimental Protocol: Determination of Solubility

This protocol outlines a method for determining the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (high purity, anhydrous)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Thermostatically controlled water bath or heating block

  • Calibrated micropipettes

  • Clear glass vials (e.g., 1.5 mL or 4 mL)

Procedure:

  • Preparation:

    • Accurately weigh 1 mg of this compound and place it into a clean, dry glass vial.

    • Record the exact mass.

  • Initial Solvent Addition:

    • Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL) to achieve a starting concentration of 10 mg/mL.

  • Dissolution Attempts:

    • Cap the vial tightly and vortex for 30 seconds.

    • Visually inspect the solution against a dark background for any undissolved particles.

    • If not fully dissolved, sonicate the vial for 5 minutes in a water bath sonicator.

    • Re-examine the solution.

    • If still not dissolved, gently warm the vial to 30-40°C for 10 minutes, with intermittent vortexing. Caution: Ensure the solvent is not volatile at the chosen temperature and that the vial is properly sealed.

  • Titration to Dissolution:

    • If the compound has not dissolved, add another precise volume of solvent (e.g., 100 µL) to decrease the concentration (e.g., to 5 mg/mL).

    • Repeat the dissolution steps (vortexing, sonicating, warming).

    • Continue adding solvent in a stepwise manner until the solid is completely dissolved, and the solution is clear.

  • Calculation and Reporting:

    • Record the total volume of solvent required to achieve a clear solution.

    • Calculate the solubility in mg/mL by dividing the initial mass of the compound by the total volume of solvent added.

    • Record your observations in the solubility data table provided above.

This systematic approach will help in determining the optimal solvent and conditions for your experiments involving this compound.

References

Technical Support Center: Troubleshooting Incomplete THP Deprotection of MS-Peg1-thp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the tetrahydropyranyl (THP) deprotection of MS-Peg1-thp, a mesylated PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is THP deprotection a critical step?

This compound is a chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises a mesylate (MS) group, a single polyethylene (B3416737) glycol (Peg1) unit, and a tetrahydropyranyl (THP) protected alcohol. The mesylate serves as a reactive group for conjugation, while the PEG spacer enhances solubility and optimizes the distance between the two ends of the PROTAC. The THP group protects the terminal hydroxyl group during synthesis. Deprotection is a crucial final step to reveal the free hydroxyl group, which is often necessary for subsequent reactions or for the final biological activity of the molecule.

Q2: What are the typical acidic conditions for THP deprotection?

THP ethers are acetals that are readily cleaved under acidic conditions.[1] Common reagents for this transformation include:

The choice of acid and solvent depends on the sensitivity of other functional groups in the molecule. For this compound, milder conditions are generally preferred to avoid potential side reactions involving the mesylate group.

Q3: How can I monitor the progress of the THP deprotection reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction progress.[2]

  • Stationary Phase: Standard silica (B1680970) gel plates are typically used.

  • Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is used as the eluent. The polarity of the solvent system will need to be optimized to achieve good separation between the starting material (this compound) and the product (MS-Peg1-OH).

  • Visualization: The spots can be visualized under UV light if the molecule contains a chromophore. If not, staining with potassium permanganate (B83412) or iodine is effective for visualizing the PEG chain.[3]

As the reaction proceeds, the spot corresponding to the starting material will diminish, while a new, more polar spot (lower Rf value) corresponding to the deprotected product will appear and intensify. It is advisable to spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same TLC plate for accurate comparison.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection Reaction

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Insufficient Acid Catalyst Increase the amount of the acid catalyst incrementally. For example, if using a catalytic amount of p-TsOH, try increasing it to a stoichiometric amount.
Low Reaction Temperature Gently warm the reaction mixture. Many THP deprotections proceed well at room temperature, but some may require mild heating (e.g., 40-50 °C).
Inappropriate Solvent Ensure the solvent system fully dissolves the starting material. For PEGylated compounds, a co-solvent system like DCM/methanol or THF/water might be necessary to ensure solubility.
Deactivated Catalyst If using an older bottle of an acid catalyst, its activity may be diminished. Use a fresh bottle of the reagent.
Issue 2: Presence of Unexpected Byproducts

The appearance of multiple spots on the TLC plate other than the starting material and the desired product indicates the formation of byproducts.

Potential Cause Suggested Solution
Hydrolysis of the Mesylate Group Strong acidic conditions or prolonged reaction times with aqueous acids can lead to the hydrolysis of the mesylate group, resulting in a diol byproduct. Use milder acidic conditions (e.g., PPTS in ethanol) and monitor the reaction closely to stop it as soon as the starting material is consumed.
Acid-Mediated Decomposition of the PEG Chain While generally stable, prolonged exposure to strong acids at elevated temperatures can potentially lead to the degradation of the PEG chain. Avoid harsh conditions and extended reaction times.
Formation of an Alkyl Halide If using HCl or HBr, the free hydroxyl group of the product can be converted to the corresponding alkyl halide. Use a non-halide acid source like p-TsOH or TFA.
Reaction with Solvent In alcoholic solvents, the cleaved THP cation can be trapped by the solvent, forming an alkoxy-tetrahydropyran byproduct. This is generally not a major issue as it is a volatile byproduct.

A logical workflow for troubleshooting byproduct formation is illustrated below:

Troubleshooting Byproducts start Unexpected byproducts observed on TLC check_mesylate Analyze byproduct by LC-MS to check for mesylate hydrolysis (mass increase of 16 Da, loss of 80 Da) start->check_mesylate check_peg Analyze byproduct for PEG degradation (fragmentation pattern in MS) start->check_peg check_halide Is a hydrohalic acid (HCl, HBr) being used? start->check_halide mild_conditions Switch to milder acid (e.g., PPTS in EtOH) check_mesylate->mild_conditions Mesylate hydrolysis confirmed monitor_time Reduce reaction time and monitor closely by TLC mild_conditions->monitor_time end Byproduct formation minimized monitor_time->end avoid_harsh Avoid high temperatures and prolonged reaction times check_peg->avoid_harsh PEG degradation suspected avoid_harsh->end switch_acid Switch to a non-halide acid (p-TsOH, TFA) check_halide->switch_acid Yes check_halide->end No switch_acid->end

Caption: Troubleshooting workflow for byproduct formation.

Issue 3: Difficulty in Product Purification

The deprotected product, MS-Peg1-OH, is a polar molecule, which can present challenges during purification.

Potential Cause Suggested Solution
Streaking on Silica Gel Column The polar nature of the product can cause it to streak on a standard silica gel column, leading to poor separation. Consider using a more polar eluent system (e.g., a gradient of methanol in DCM). Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes improve peak shape for slightly acidic compounds. Alternatively, reverse-phase chromatography can be an effective method for purifying polar compounds.
Co-elution with Byproducts If byproducts are of similar polarity to the desired product, separation by column chromatography can be difficult. Optimize the TLC solvent system to achieve the best possible separation between the product and impurities before attempting column chromatography. A different stationary phase, such as alumina (B75360) or a bonded silica (e.g., diol or amino), might provide better separation.
Product is Water-Soluble The PEG chain imparts water solubility, which can complicate aqueous work-ups and lead to product loss. During the work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase and improve extraction into the organic layer. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM and isopropanol.

Experimental Protocols

Protocol 1: Mild THP Deprotection using PPTS

This protocol is recommended to minimize the risk of mesylate hydrolysis.

  • Dissolve this compound (1 equivalent) in absolute ethanol (0.1 M).

  • Add Pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • Upon completion , quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Acetic Acid-Mediated THP Deprotection

This is another common and relatively mild method.

  • Dissolve this compound (1 equivalent) in a 3:1:1 mixture of acetic acid, THF, and water (0.1 M).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion , carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The workflow for a typical THP deprotection experiment is outlined below:

THP Deprotection Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_acid Add acid catalyst (e.g., PPTS or AcOH) dissolve->add_acid react Stir at specified temperature add_acid->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize final product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for THP deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for MS-Peg1-thp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their MS-Peg1-thp coupling reactions. The following information is based on the assumption that "this compound" is a reagent containing a tetrahydropyranyl (THP) protected functional group, and the "coupling" refers to the reaction of this reagent with a target molecule following deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the function of the THP group in the this compound reagent?

The tetrahydropyranyl (THP) group is a protecting group for hydroxyl functional groups.[1][2][3][4][5] It is used to prevent the hydroxyl group from undergoing unwanted reactions during other synthetic steps.[4] The THP group is generally stable to most non-acidic conditions, such as those involving organometallics, hydrides, and basic conditions.[2]

Q2: How do I remove the THP protecting group before the coupling reaction?

The THP group is typically removed under acidic conditions.[1][2] This process is called deprotection or cleavage. Common methods for THP deprotection include:

  • Acidic Hydrolysis: Treatment with aqueous solutions of mineral acids (e.g., HCl) or organic acids (e.g., acetic acid).[6][7]

  • Alcoholysis: Reaction with an alcohol in the presence of an acid catalyst.[2]

  • Mild Lewis Acids: For acid-sensitive substrates, mild Lewis acids can be employed.[2]

The choice of deprotection conditions depends on the sensitivity of your target molecule to acidic conditions.

Q3: What are the most common reasons for low yield in my coupling reaction?

Low yields in coupling reactions can stem from several factors:

  • Incomplete THP Deprotection: If the THP group is not fully removed, the subsequent coupling reaction will be inefficient.

  • Hydrolysis of Activated Esters: If using coupling reagents that form activated esters, the presence of water in solvents or reagents can lead to hydrolysis and reduce the yield.[8]

  • Steric Hindrance: A sterically hindered amine or other nucleophile on your target molecule may react slowly.[8]

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical and can significantly impact the reaction efficiency.[9]

Q4: I am observing multiple products in my reaction mixture. What could be the cause?

The presence of multiple products can be due to:

  • Side Reactions: The coupling reagents or reaction conditions might be promoting side reactions with other functional groups on your molecule.

  • Diastereomers: The introduction of the THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the original molecule is chiral.[2]

  • Incomplete Deprotection: The starting material with the THP group still attached may be present.

Q5: How can I monitor the progress of the THP deprotection and coupling reactions?

The progress of the reactions can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and assess the purity of the reaction mixture.

  • Gas Chromatography (GC): If the components are volatile.

It is recommended to take aliquots from the reaction mixture at different time points to track its progress.[10]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No Product Formation THP deprotection failed: Incorrect acidic conditions or insufficient reaction time.Optimize deprotection conditions: screen different acids (e.g., p-toluenesulfonic acid, PPTS), solvents, and reaction times.[1][11]
Inactive coupling reagent: The coupling reagent may have degraded due to moisture.Use fresh, anhydrous coupling reagents and solvents.[8]
Incorrect reaction temperature: The reaction may require heating or cooling.Vary the reaction temperature. Some coupling reactions are performed at 0°C to room temperature, while others may require elevated temperatures.[8]
Low Yield Incomplete THP deprotection: Residual protected starting material.Increase the reaction time or temperature for the deprotection step. Ensure the acid catalyst is active.
Suboptimal pH for coupling: The pH of the reaction mixture can affect the nucleophilicity of the amine.For amine coupling, maintain a neutral to slightly basic pH (7.0-8.0) to ensure the amine is deprotonated and nucleophilic.[12]
Sterically hindered reactants: Bulky groups near the reaction site can slow down the reaction.Increase the reaction time, temperature, or consider using a more potent coupling reagent like HATU.[8][13]
Presence of a Major Byproduct Side reaction with the coupling reagent: The coupling reagent may be reacting with other functional groups.Choose a milder coupling reagent or protect other reactive functional groups on your molecule.
Nucleophilic aromatic substitution (SNAr): If your molecule contains an activated aromatic ring, the amine may react there instead of at the desired position.Lower the reaction temperature and pre-activate the carboxylic acid with the coupling reagent before adding the amine.[8]
Difficulty in Purification Similar polarity of product and starting material: This can make chromatographic separation challenging.Optimize the reaction to go to completion to minimize the amount of starting material. Adjust the mobile phase for column chromatography for better separation.
Formation of emulsions during workup: This can lead to product loss.Use brine washes to break emulsions.

Quantitative Data Summary

Table 1: Typical Conditions for THP Deprotection

ReagentSolventTemperatureTimeReference
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)2-Propanol0°C to Room Temp17 h[1]
Pyridinium p-toluenesulfonate (PPTS)EthanolRoom TempVaries[1]
Acetic acid:THF:H₂O (ratio varies)-Room TempVaries[1]
LiCl and H₂ODMSO90°C6 h[6]
Iron(III) tosylateMethanolRoom TempVaries[14]
Dowex-50W-x8 resin (acid-washed)MethanolRoom Temp15 min - 1 h[7]

Table 2: Common Amine Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTemperature
EDCHOBt or OxymaPureDIPEA or TEADMF, DCM, or MeCN0°C to Room Temp
HATU-DIPEADMF or THFRoom Temp
T3P--DMF or NMPRoom Temp
DCCDMAP-DMF or DCM90°C

Experimental Protocols

Protocol 1: General Procedure for THP Deprotection of this compound

  • Dissolve the this compound reagent in a suitable solvent (e.g., methanol, ethanol, or a mixture of THF and water).

  • Add the acidic catalyst (e.g., p-TsOH, PPTS, or an acidic resin). The choice and amount of acid should be optimized based on the stability of the MS-Peg1 moiety.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Coupling of Deprotected MS-Peg1 to an Amine-Containing Molecule

  • Dissolve the deprotected MS-Peg1 (containing a carboxylic acid) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).[8][10]

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).[8]

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.[8]

  • Add the amine-containing molecule (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the final conjugate by column chromatography or another suitable purification method.[8]

Visualizations

experimental_workflow reagent This compound Reagent deprotection THP Deprotection (Acidic Conditions) reagent->deprotection workup1 Neutralization & Workup deprotection->workup1 purification1 Purification 1 (Optional) workup1->purification1 intermediate Deprotected MS-Peg1 Intermediate purification1->intermediate coupling Coupling Reaction (with Target Molecule) intermediate->coupling workup2 Reaction Workup coupling->workup2 purification2 Final Purification workup2->purification2 product Final Coupled Product purification2->product analysis Characterization (LC-MS, NMR, etc.) product->analysis

Caption: Experimental workflow for this compound coupling.

troubleshooting_tree start Low or No Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_byproducts Are Byproducts Formed? sm_yes->check_byproducts check_deprotection Check THP Deprotection Step sm_no->check_deprotection optimize_deprotection Optimize Deprotection: - Stronger Acid - Longer Time - Higher Temperature check_deprotection->optimize_deprotection check_coupling Check Coupling Step optimize_coupling Optimize Coupling: - Check Reagent Activity - Use Anhydrous Solvents - Change Coupling Reagent check_coupling->optimize_coupling byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No check_byproducts->byproducts_no analyze_byproducts Analyze Byproducts (MS) to Identify Side Reactions byproducts_yes->analyze_byproducts byproducts_no->check_coupling purification_issue Product Lost During Purification/Workup? byproducts_no->purification_issue modify_conditions Modify Conditions: - Lower Temperature - Protect other groups - Change base/solvent analyze_byproducts->modify_conditions optimize_purification Optimize Purification: - Different chromatography - Adjust workup procedure purification_issue->optimize_purification

References

How to avoid side reactions with MS-Peg1-thp linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS-Peg1-thp linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and to offer troubleshooting for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on the this compound linker and their functions?

A1: The this compound linker has two key functional components:

  • Maleimide-Succinimide (MS): This group is highly reactive towards free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable covalent thioether bond.[1] It is ideal for site-specific conjugation.

  • Tetrahydropyranyl (THP) ether: The THP group serves as a protecting group for a hydroxyl (-OH) functional group. It is stable under basic conditions but can be readily removed under acidic conditions to reveal the hydroxyl group for subsequent reactions.[2][3]

Q2: What is the optimal pH for conjugating the maleimide (B117702) group to a thiol?

A2: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5 .[4][5]

  • Below pH 6.5, the reaction rate decreases significantly because the thiol is less likely to be in its reactive thiolate anion form.[4]

  • Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react non-selectively with primary amines, such as lysine (B10760008) residues.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5]

Q3: Under what conditions is the THP protecting group stable or unstable?

A3: The stability of the THP ether is highly dependent on pH.

  • Stable: THP ethers are stable under neutral and strongly basic conditions. They can withstand organometallic reagents, metal hydrides, and conditions for acylation and alkylation.[3][6][7]

  • Unstable: THP ethers are labile and will be cleaved under acidic conditions.[2][7] Even mild acids can catalyze the hydrolysis or alcoholysis of the THP group, leading to its removal.[6][7]

Q4: Can the this compound linker be stored in an aqueous buffer?

A4: No. Storing the linker in an aqueous solution is not recommended due to the risk of maleimide hydrolysis, which renders the linker inactive for conjugation.[5] For storage, use a dry, biocompatible organic solvent like DMSO or DMF and keep it at -20°C. If temporary aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution & Explanation
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[5] This opens the ring, making it unreactive towards thiols. Solution: Always prepare the maleimide solution fresh in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately.[8] Maintain the reaction pH between 6.5 and 7.5.[4]
Thiol Oxidation Free thiols on your protein or peptide can oxidize to form disulfide bonds, which do not react with maleimides.[4][8] Solution: Before conjugation, reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4] TCEP is effective over a wide pH range and does not need to be removed before adding the maleimide linker. If using DTT, it must be removed post-reduction (e.g., via a desalting column) as it will compete for the maleimide.[4] Degas buffers and add a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed re-oxidation.[4]
Premature THP Group Cleavage If your protocol requires the THP group to remain intact, exposure to acidic conditions at any stage will cause its removal. Solution: Ensure all buffers and solutions used during the maleimide conjugation step are at a neutral or slightly basic pH (7.0-8.0) if the THP group needs to be preserved. THP ethers are stable to strongly basic conditions.[6]
Problem 2: Product Instability or Heterogeneity
Potential Cause Recommended Solution & Explanation
Retro-Michael Reaction The thioether bond formed between the thiol and the maleimide is slowly reversible. This can lead to the drug-linker detaching from the target protein and reacting with other thiols, like serum albumin.[5][9] Solution: After conjugation, consider hydrolyzing the succinimide (B58015) ring to form the more stable succinamic acid thioether.[5][10] This can often be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period, but this must be carefully optimized to avoid other side reactions.
Thiazine (B8601807) Rearrangement If you are conjugating to a peptide with an N-terminal cysteine, the N-terminal amine can attack the newly formed succinimide ring, leading to a stable six-membered thiazine structure. This is more common at neutral or basic pH.[1][9] Solution: Perform the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[4][9] If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation.
Diastereomer Formation The reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter. If your original molecule is chiral, this results in a mixture of diastereomers, which can complicate purification and analysis.[2][3] Solution: This is an inherent property of the THP group. Be aware that you will be working with a diastereomeric mixture. This may require specialized analytical techniques (e.g., chiral chromatography) if separation is necessary, or acceptance of the mixture if it does not impact function.
Summary of Conditions to Avoid Side Reactions
ParameterMaleimide-Thiol ConjugationTHP Group Stability
Optimal pH 6.5 - 7.5[4][5]> 8.0[6][7]
Conditions to Avoid pH > 8.0 (hydrolysis, amine reaction)[4], pH < 6.5 (slow reaction)[4], Oxygen/Metals (thiol oxidation)[4]Acidic pH (cleavage)[2][7]
Recommended Buffer Additives 1-5 mM EDTA (prevents oxidation)[4]None (avoid acidic buffers like citrate)
Solvent Aqueous buffer (PBS, HEPES) with minimal anhydrous DMSO/DMF for linker[8][11]Anhydrous solvents for reactions where THP must be protected[7]

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation (THP Group Intact)

This protocol is for conjugating the this compound linker to a thiol-containing protein while preserving the THP protecting group.

  • Preparation of Protein:

    • Dissolve the protein to be labeled (1-10 mg/mL) in a degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2).[4]

    • If reduction of disulfide bonds is necessary, add TCEP to a final concentration of 10-20 fold molar excess over the protein. Incubate for 60 minutes at room temperature.

  • Preparation of Linker:

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the dissolved linker solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a recommended starting point.[4]

    • Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like N-acetyl-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~50-fold molar excess over the linker to react with any excess maleimide.[4]

  • Purification:

    • Remove excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis with a buffer appropriate for downstream applications (e.g., PBS, pH 7.4).[4]

Protocol 2: THP Group Deprotection

This protocol is for removing the THP group to expose the hydroxyl group after the maleimide conjugation has been performed.

  • Buffer Exchange:

    • Exchange the purified conjugate from Protocol 1 into an acidic buffer. A common condition is an acetic acid/water/THF mixture (e.g., 4:1:1 v/v/v).[6] Alternatively, for milder deprotection, use pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol.[2]

  • Deprotection Reaction:

    • Incubate the solution at room temperature or slightly elevated temperatures (e.g., 45°C).[6]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to confirm the removal of the THP group (mass change of -84.12 Da).

  • Final Purification:

    • Once the reaction is complete, neutralize the solution with a suitable base if necessary.

    • Purify the final deprotected conjugate via SEC or dialysis into the desired final storage buffer.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Protein_SH Protein-SH (Reduced Cysteine) Conjugate Protein-S-Linker-thp (Stable Conjugate) Protein_SH->Conjugate + Linker (pH 6.5-7.5) Amine_Reaction Lysine Conjugate (Non-specific) Protein_SH->Amine_Reaction + Linker (pH > 7.5) Thiazine Thiazine Product (N-Term Cys Rearrangement) Protein_SH->Thiazine + Linker (pH > 7.0, N-Term Cys) Linker This compound Maleimide_Hydrolysis Inactive Linker (Hydrolyzed Maleimide) Linker->Maleimide_Hydrolysis H₂O (pH > 7.5)

Caption: Key reaction pathways for this compound linker conjugation.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A 1. Prepare Protein Solution (Degas Buffer, pH 7.2) B 2. Reduce Disulfides (e.g., TCEP) A->B D 4. Mix Protein & Linker (10-20x excess linker) B->D C 3. Prepare Linker (Anhydrous DMSO) C->D E 5. Incubate (2h RT or O/N 4°C) D->E F 6. Quench Reaction (e.g., N-acetyl-cysteine) E->F G 7. Purify Conjugate (SEC or Dialysis) F->G H 8. Characterize (LC-MS, SDS-PAGE) G->H

Caption: General experimental workflow for maleimide-thiol conjugation.

G Start Low Conjugation Yield? Check_pH Is pH between 6.5-7.5? Start->Check_pH Check_Thiol Were thiols reduced and protected? Check_pH->Check_Thiol Yes Sol_pH Adjust pH to 6.5-7.5 to optimize reaction rate and specificity. Check_pH->Sol_pH No Check_Linker Was linker solution freshly prepared? Check_Thiol->Check_Linker Yes Sol_Thiol Reduce protein with TCEP. Use degassed buffers with EDTA. Check_Thiol->Sol_Thiol No Sol_Linker Prepare fresh linker in anhydrous DMSO/DMF immediately before use. Check_Linker->Sol_Linker No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing PROTAC Efficacy with MS-Peg Series Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for evaluating the impact of MS-Peg series linker length on PROTAC (Proteolysis Targeting Chimera) efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length so critical for PROTAC efficacy?

A1: The linker is not just a spacer; it is a critical determinant of a PROTAC's success.[1] Its length and composition dictate the geometry and stability of the ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[3][]

Q2: What happens if my MS-Peg linker is too short or too long?

A2: There is an optimal linker length for each specific POI and E3 ligase pair.

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Too Long: A linker that is too long can result in an unstable or unproductive ternary complex where the ubiquitination sites on the target protein are not presented effectively to the E3 ligase. This increased flexibility can also lead to a higher entropic penalty upon binding, reducing efficacy.

Q3: How does the PEG nature of the MS-Peg series linker influence my PROTAC's properties?

A3: Polyethylene glycol (PEG) linkers are widely used because they enhance the physicochemical properties of the PROTAC. They are known to improve aqueous solubility and cell permeability, which are common challenges for these large molecules. The ether oxygens in the PEG chain can also form hydrogen bonds that may help stabilize the ternary complex.

Q4: What is the "hook effect" and how does it relate to linker length?

A4: The "hook effect" is a phenomenon observed in many PROTAC-based assays where the degradation efficacy decreases at very high PROTAC concentrations. This occurs because the excess PROTAC molecules form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the required ternary complex. While not directly caused by linker length, the stability of the binary vs. ternary complexes, which the linker influences, can modulate the prominence of this effect.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I see no protein degradation.

  • Possible Cause: The MS-Peg linker length is suboptimal. Even with strong binding to each protein individually, the linker may not be able to orient the two proteins correctly to form a stable and productive ternary complex. The spatial arrangement required for the E3 ligase to ubiquitinate the target is highly specific.

  • Solution:

    • Synthesize a Library: The most effective solution is to synthesize and test a series of PROTACs with varying MS-Peg linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.). Even small changes can have a significant impact on degradation.

    • Directly Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ to directly measure the formation and stability of the ternary complex. This can confirm whether the issue lies in complex formation.

Problem 2: The degradation efficacy (Dmax) of my PROTAC is low, even at the optimal concentration.

  • Possible Cause: The ternary complex may be forming, but it is "unproductive." The linker length and its attachment points may hold the target protein in an orientation where lysine (B10760008) residues are not accessible for ubiquitination by the E3 ligase.

  • Solution:

    • Vary Linker Length and Composition: Test a broader range of MS-Peg linkers. Sometimes a significantly longer or more rigid linker is required.

    • Perform an In Vitro Ubiquitination Assay: This assay can confirm if your PROTAC is capable of inducing target ubiquitination in a controlled, cell-free environment. A lack of ubiquitination in this assay points directly to a problem with the ternary complex geometry.

Problem 3: My PROTAC has poor solubility or low cell permeability.

  • Possible Cause: Despite the benefits of PEG, the overall molecule may still be too large and lipophilic.

  • Solution:

    • Increase PEG Length: Longer PEG linkers generally increase hydrophilicity and can improve solubility.

    • Modify Ligands: If linker modification is insufficient, consider altering the warhead or E3 ligase ligand to improve the overall physicochemical properties of the molecule.

    • Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify cell permeability and guide modifications.

Quantitative Data Summary

The optimal linker length is system-dependent and must be determined empirically. The following table provides an illustrative example of how degradation efficacy, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation), can vary with MS-Peg linker length for a hypothetical PROTAC targeting "Protein-X" for degradation via the Cereblon (CRBN) E3 ligase.

PROTAC CompoundLinker SeriesLinker Length (n)DC50 (nM)Dmax (%)Notes
PROTAC-X-1MS-Peg2>1000<10Likely too short; steric hindrance prevents ternary complex formation.
PROTAC-X-2MS-Peg415075Moderate degradation observed.
PROTAC-X-3 MS-Peg 6 25 95 Optimal linker length in this series, showing potent and efficacious degradation.
PROTAC-X-4MS-Peg89080Efficacy begins to decrease as the linker becomes too long/flexible.
PROTAC-X-5MS-Peg1250060Significantly reduced efficacy, likely due to unproductive complex formation.

Note: This data is illustrative and serves as an example of a typical optimization trend.

Visual Diagrams

PROTAC_Mechanism PROTAC Mechanism of Action cluster_system Cellular Environment cluster_process Ubiquitin-Proteasome System PROTAC PROTAC (MS-Peg Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Linker Optimization Workflow A 1. Synthesize PROTAC Library (Varying MS-Peg Lengths) B 2. Biochemical Assays (Optional) (e.g., SPR, ITC for Ternary Complex) A->B C 3. Cellular Degradation Assay (Western Blot) B->C D Analyze DC50 and Dmax C->D E 4. Mechanism Confirmation (Ubiquitination Assay) D->E Potent Degradation G Suboptimal Degradation (Return to Step 1) D->G Weak/No Degradation F Optimal PROTAC Candidate E->F G->A

Caption: A typical workflow for PROTAC linker optimization.

Linker_Logic Linker Length Optimization Logic cluster_short Steric Hindrance No Ternary Complex cluster_optimal Productive Ternary Complex Efficient Degradation cluster_long Unproductive Complex Reduced Efficacy POI1 POI E31 E3 POI1->E31  Short Linker POI2 POI E32 E3 POI2->E32   Optimal Linker POI3 POI E33 E3 POI3->E33     Long Linker

Caption: Conceptual impact of linker length on ternary complex formation.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Analysis

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding & Treatment:

    • Plate cells (e.g., HeLa, THP-1) in 6-well plates, ensuring they reach 70-80% confluency at the time of harvest.

    • Treat cells with a serial dilution of your MS-Peg PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer & Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein. Also, probe a separate membrane or the same one (after stripping) for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax.

Protocol 2: Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that protein loss is due to PROTAC-induced ubiquitination.

Methodology:

  • Cell Treatment:

    • Treat cells with the optimal concentration of your PROTAC for a shorter duration (e.g., 2-4 hours).

    • Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours to allow ubiquitinated proteins to accumulate.

  • Cell Lysis:

    • Lyse cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.

    • Boil and dilute the lysate to reduce SDS concentration before immunoprecipitation.

  • Immunoprecipitation (IP):

    • Incubate the lysate with an antibody specific to your target protein overnight at 4°C to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Perform a Western blot as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody.

    • Expected Result: A high molecular weight smear or ladder of bands above your target protein's size indicates polyubiquitination.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical technique provides quantitative data on the formation and stability of the POI-PROTAC-E3 complex.

Methodology:

  • Immobilization:

    • Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of your PROTAC over the chip to measure its direct binding affinity (KD) to the E3 ligase.

    • Separately, determine the binary affinity of the PROTAC for the purified target protein.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.

    • The binding response will indicate the formation of the ternary complex.

  • Data Analysis:

    • Fit the resulting sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and affinity (KD) of ternary complex formation.

    • Calculate the cooperativity factor (alpha), which indicates whether the binding of the POI enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the PROTAC to the E3 ligase.

References

Technical Support Center: Strategies to Improve PROTAC Synthesis Yield with MS-Peg1-thp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the MS-Peg1-thp linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

The this compound linker is a bifunctional molecule designed for the modular synthesis of PROTACs. It consists of three key components:

  • Mesylate (Ms) group: A good leaving group that can be displaced by a nucleophile, typically a phenol (B47542) or amine on the VHL or CRBN ligand.

  • PEG1 unit: A single polyethylene (B3416737) glycol unit that enhances the solubility and can influence the cell permeability of the final PROTAC molecule. The length of the PEG linker is a critical parameter for optimizing the efficacy of the PROTAC.[1][2]

  • Tetrahydropyran (THP) group: An acid-labile protecting group for the terminal hydroxyl group of the PEG linker. This allows for the sequential attachment of the two ligands of the PROTAC.

Q2: What are the main challenges when using the this compound linker?

The primary challenges associated with the use of the this compound linker are:

  • Low yield during the initial coupling step: Incomplete reaction or side reactions during the displacement of the mesylate group can lead to a low yield of the intermediate product.

  • Inefficient THP deprotection: Incomplete removal of the THP group can result in a difficult-to-separate mixture of protected and deprotected material, ultimately lowering the yield of the final PROTAC.

  • Degradation of the PROTAC molecule: The acidic conditions required for THP deprotection can potentially lead to the degradation of other acid-sensitive functional groups in the PROTAC molecule.

  • Difficult purification: The polar nature of PEG-containing molecules can make purification by standard column chromatography challenging.

Q3: What are the key steps in a typical PROTAC synthesis using this compound?

A typical synthesis involves a two-step process:

  • Coupling of the first ligand: The this compound linker is reacted with the first ligand (e.g., a VHL or CRBN ligand) via nucleophilic substitution of the mesylate group.

  • Deprotection and coupling of the second ligand: The THP protecting group is removed under acidic conditions to reveal a free hydroxyl group. This hydroxyl group is then activated or directly coupled to the second ligand (the "warhead" that binds to the target protein) to form the final PROTAC.

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC synthesis with the this compound linker and provides potential solutions.

Issue Potential Cause Recommended Solution
Low yield in the initial coupling of this compound to the E3 ligase ligand Incomplete reaction due to insufficient reactivity of the nucleophile or steric hindrance.- Increase the reaction temperature and/or time.- Use a stronger, non-nucleophilic base (e.g., DBU, Cs2CO3) to facilitate the reaction.- Consider an alternative coupling strategy if the nucleophile is particularly hindered.
Side reactions, such as elimination if the nucleophile is a secondary amine.- Use milder reaction conditions (lower temperature).- Screen different solvents to optimize the reaction.
Incomplete THP deprotection Inappropriate acidic conditions (too mild or insufficient reaction time).- Increase the concentration of the acid or switch to a stronger acid (e.g., from PPTS to TFA).- Increase the reaction time and monitor the reaction progress carefully by TLC or LC-MS.
The THP ether is sterically hindered.- Increase the reaction temperature, but monitor for potential degradation of the molecule.
Low yield in the final coupling step Inefficient activation of the deprotected hydroxyl group.- Use a more efficient coupling reagent, such as HATU or COMU, for amide bond formation.[3]- For ether linkages, convert the hydroxyl to a better leaving group (e.g., mesylate or tosylate) before coupling.
Steric hindrance between the two large ligands.- Optimize the linker length by using a longer PEG chain if steric hindrance is suspected to be an issue.[4]
Product degradation during THP deprotection Presence of other acid-sensitive functional groups in the molecule.- Use milder acidic conditions for deprotection (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol).- Carefully control the reaction time and temperature.
Difficult purification of the final PROTAC The polar nature of the PEG linker leads to poor separation on normal-phase silica (B1680970) gel.- Use reverse-phase chromatography (e.g., preparative HPLC) for purification.- Employ specialized purification techniques like solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Coupling of this compound to a Phenolic E3 Ligase Ligand

This protocol describes a general procedure for the coupling of the this compound linker to a phenolic hydroxyl group, a common functional group in VHL ligands.

Materials:

  • This compound

  • Phenolic E3 ligase ligand (e.g., a VHL ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenolic E3 ligase ligand (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: THP Deprotection and Final Coupling

This protocol outlines the deprotection of the THP group followed by a standard amide coupling to the target protein ligand.

Step 1: THP Deprotection

Materials:

  • THP-protected intermediate from Protocol 1

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the THP-protected intermediate (1.0 eq) in ethanol.

  • Add PPTS (0.2 eq) to the solution.

  • Heat the reaction mixture to 55 °C and stir for 4-6 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Step 2: Final Amide Coupling

Materials:

  • Deprotected alcohol intermediate

  • Carboxylic acid-containing target protein ligand

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid-containing target protein ligand (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected alcohol intermediate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Visualizing the Workflow and Logic

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_step1 Step 1: Initial Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling cluster_purification Purification start E3 Ligase Ligand + this compound reaction1 Nucleophilic Substitution (e.g., with Cs2CO3 in DMF) start->reaction1 intermediate1 THP-Protected Intermediate reaction1->intermediate1 deprotection THP Deprotection (e.g., PPTS in EtOH) intermediate1->deprotection intermediate2 Deprotected Linker-Ligand deprotection->intermediate2 reaction2 Coupling Reaction (e.g., HATU/DIPEA) intermediate2->reaction2 poi_ligand Target Protein Ligand poi_ligand->reaction2 final_protac Final PROTAC reaction2->final_protac purification Purification (e.g., Preparative HPLC) final_protac->purification

Caption: A generalized workflow for the synthesis of a PROTAC using the this compound linker.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low PROTAC Yield start Low Final PROTAC Yield check_step1 Analyze yield of Step 1 (Initial Coupling) start->check_step1 check_step2 Analyze yield of Step 2 (Deprotection) check_step1->check_step2 Good low_yield1 Low Yield in Step 1 check_step1->low_yield1 Low check_step3 Analyze yield of Step 3 (Final Coupling) check_step2->check_step3 Good low_yield2 Low Yield in Step 2 check_step2->low_yield2 Low low_yield3 Low Yield in Step 3 check_step3->low_yield3 Low degradation Check for Degradation check_step3->degradation Good, but still low overall optimize1 Optimize Coupling 1: - Stronger base - Higher temperature - Longer reaction time low_yield1->optimize1 optimize2 Optimize Deprotection: - Stronger acid - Longer reaction time - Higher temperature low_yield2->optimize2 optimize3 Optimize Coupling 2: - More efficient coupling reagent - Check ligand stability low_yield3->optimize3 degradation->start No, investigate purification degradation_yes Degradation Observed degradation->degradation_yes Yes degradation_solution Use milder conditions for deprotection degradation_yes->degradation_solution

Caption: A decision tree to guide troubleshooting efforts in response to low PROTAC synthesis yield.

References

MS-Peg1-thp stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of MS-Peg1-thp under various pH conditions. The information is based on the general chemical properties of its constituent parts: a PEGylated molecule and a tetrahydropyranyl (THP) ether group. The THP ether is known to be labile under acidic conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral and alkaline pH?

A1: The tetrahydropyranyl (THP) ether linkage in this compound is generally stable under neutral and basic conditions.[3][4] The polyethylene (B3416737) glycol (PEG) backbone is also known for its stability across a wide pH range. Therefore, this compound is expected to exhibit good stability at pH 7 and above.

Q2: Under what conditions is this compound expected to be unstable?

A2: this compound is expected to be unstable in acidic environments (pH < 7).[1] The THP ether group is susceptible to acid-catalyzed hydrolysis, which would cleave the THP group from the molecule. The rate of this degradation increases as the pH decreases and with elevated temperatures.

Q3: I am observing degradation of this compound in my neutral pH formulation. What could be the cause?

A3: While this compound is expected to be stable at neutral pH, several factors could contribute to unexpected degradation:

  • Localized Acidity: Certain excipients or surfaces can create microenvironments with a pH lower than the bulk solution, leading to localized degradation.

  • Oxidation: Polyethylene glycol chains can be susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of oxygen. Consider using degassed buffers or adding antioxidants if compatible with your experimental design.

  • Enzymatic Degradation: If your sample is in a biological matrix, it may be exposed to enzymes that can cleave the ether linkages.

  • Microbial Contamination: Microbial growth can alter the pH of your solution and introduce enzymes that may degrade the compound. Ensure you are using sterile buffers and proper aseptic techniques.

Q4: How can I monitor the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Complete and rapid degradation of this compound at all pH values. The initial sample may have been compromised before the experiment.Analyze a sample of the starting material to confirm its integrity.
The analytical method is not detecting the compound correctly.Verify the settings on your analytical instrument (e.g., UV wavelength, mass spectrometer parameters).
Inconsistent stability results between experiments. Inaccurate pH of buffer solutions.Always calibrate the pH meter before preparing buffers.
Inconsistent sample preparation.Ensure precise and consistent pipetting and dilution techniques.
Temperature fluctuations in the incubator or water bath.Use a calibrated incubator or water bath and monitor the temperature throughout the experiment.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the solvent ratio and pH.
Column degradation.Use a new or properly cleaned HPLC column.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound at 40°C over 24 hours. This data is for illustrative purposes and should be confirmed by experimental analysis.

pHTime (hours)% Remaining this compound
3.0 0100%
265%
442%
818%
127%
24<1%
5.0 0100%
292%
485%
870%
1258%
2434%
7.4 0100%
2>99%
4>99%
898%
1297%
2495%
9.0 0100%
2>99%
4>99%
8>99%
1298%
2496%

Experimental Protocols

Protocol: pH Stability Analysis of this compound

This protocol outlines a general procedure for assessing the stability of this compound in different pH buffers.

1. Materials:

  • This compound

  • Buffers:

    • pH 3.0: 0.1 M Citrate buffer

    • pH 5.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate buffered saline (PBS)

    • pH 9.0: 0.1 M Borate buffer

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Formic acid (for mobile phase)

  • Calibrated pH meter

  • Calibrated incubator or water bath

  • HPLC system with UV or MS detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 50 µg/mL.

  • Prepare a control sample (T=0) for each pH by immediately neutralizing an aliquot of the sample with an equimolar amount of acid or base and then diluting it with the mobile phase to the working concentration for HPLC analysis.

3. Incubation and Sampling:

  • Cap the sample vials and place them in a calibrated incubator or water bath set to the desired temperature (e.g., 40°C).

  • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the acidic and basic samples as described in step 2.3.

  • Dilute the samples with the mobile phase to the appropriate concentration for HPLC analysis.

  • Filter the samples through a 0.45 µm syringe filter into autosampler vials.

4. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation of the parent compound from its degradation products (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength or MS with appropriate settings to detect this compound and its expected degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each pH condition.

  • Plot the % remaining this compound versus time for each pH to determine the degradation kinetics.

Visualizations

Degradation Pathway of this compound under Acidic Conditions This compound This compound Protonation Protonation This compound->Protonation H+ (Acidic pH) Cleavage Cleavage Protonation->Cleavage Hydrolysis MS-Peg1-OH MS-Peg1-OH Cleavage->MS-Peg1-OH THP_cation THP_cation Cleavage->THP_cation

Caption: Degradation of this compound under acidic conditions.

Experimental Workflow for pH Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Dilute Dilute in pH Buffers Stock->Dilute Incubate Incubate at Controlled Temperature Dilute->Incubate Sample Sample at Time Points Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC-MS Analysis Neutralize->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for pH stability testing of this compound.

References

Addressing the formation of diastereomers with THP protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyranyl (THP) protecting groups.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of diastereomers in THP protection reactions.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient catalyst- Wet reagents or solvent- Sterically hindered alcohol- Use a fresh batch of acid catalyst (e.g., PTSA, PPTS).- Increase the catalyst loading incrementally.- Ensure all reagents and solvents are anhydrous.- Consider using a stronger acid catalyst like PTSA instead of PPTS.[1]- Increase the excess of dihydropyran (DHP).[1]
Complex NMR Spectrum - Presence of a mixture of diastereomers.- Residual starting material or byproducts.- This is expected when protecting a chiral alcohol with a THP group, as a new stereocenter is formed.[2][3]- Use 1H NMR integration to determine the diastereomeric ratio.[4]- Purify the product by column chromatography; diastereomers may have different Rf values.
Product Degradation during Work-up or Purification - The THP ether is sensitive to acid.- Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO3 solution) before work-up.- Use a buffered eluent for column chromatography (e.g., with ~2% triethylamine) to prevent cleavage on silica (B1680970) gel.
Inconsistent Diastereomeric Ratio - Reaction conditions are not well-controlled.- Maintain a consistent reaction temperature, as temperature can influence selectivity.- Ensure consistent reagent quality and stoichiometry.
Side Reactions - Polymerization of DHP.- Acid-catalyzed degradation of sensitive substrates.- Add the acid catalyst to the solution of the alcohol and DHP at a low temperature (e.g., 0 °C).- Use a milder catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (PTSA).

Frequently Asked Questions (FAQs)

Q1: Why does the THP protection of my chiral alcohol result in a mixture of diastereomers?

A1: The reaction of a chiral alcohol with 3,4-dihydro-2H-pyran (DHP) introduces a new stereocenter at the C2 position of the tetrahydropyran (B127337) ring. This results in the formation of a mixture of diastereomers, which have different physical and chemical properties.

Q2: Can I control the diastereomeric ratio of the THP protection reaction?

A2: Achieving high diastereoselectivity in THP protection is generally difficult, and mixtures of diastereomers are common. The diastereomeric ratio is often close to 1:1, as observed in the protection of (-)-menthol. The choice of catalyst and reaction conditions can have some influence, but high selectivity is not typically achieved with standard procedures.

Q3: How can I determine the diastereomeric ratio of my product?

A3: The diastereomeric ratio can be determined by analyzing the 1H NMR spectrum of the purified product. Diastereomers will have distinct signals for certain protons. By integrating a pair of well-resolved signals corresponding to each diastereomer, you can calculate their relative ratio.

Q4: My THP-protected compound seems to be decomposing on the silica gel column. What can I do?

A4: THP ethers are sensitive to acid and can be cleaved by the acidic nature of silica gel. To prevent this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent or by adding a small amount of triethylamine (e.g., 1-2%) to the eluent during chromatography.

Q5: What are the standard conditions for THP protection and deprotection?

A5:

  • Protection: The most common method for THP protection involves reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS), in an aprotic solvent like dichloromethane (B109758) (DCM).

  • Deprotection: THP ethers are typically cleaved under acidic conditions. This can be achieved using a mild acid such as acetic acid in a mixture of THF and water, or by using an acid catalyst like PTSA in an alcohol solvent (e.g., ethanol).

Quantitative Data

The diastereoselectivity of THP protection is often low. The following table provides an example of the diastereomeric ratio observed for the THP protection of a chiral alcohol.

SubstrateCatalystSolventTemperatureDiastereomeric Ratio
(-)-MentholNH4HSO4@SiO22-MethyltetrahydrofuranRoom Temperature~1:1

Note: The literature on diastereoselective THP protection is limited, and achieving high selectivity is a known challenge.

Experimental Protocols

Protocol 1: THP Protection of a Primary Alcohol using PPTS

This protocol describes the protection of 4-iodobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP) using pyridinium p-toluenesulfonate (PPTS) as a catalyst.

Materials:

  • 4-Iodobenzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH2Cl2), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a 100-mL round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add PPTS (0.1 equivalents) and anhydrous CH2Cl2 (15 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DHP (1.5 equivalents) to the cooled mixture.

  • In a separate flask, prepare a suspension of 4-iodobenzyl alcohol (1.0 equivalent) in anhydrous CH2Cl2 (10 mL).

  • Add the alcohol suspension to the reaction mixture at 0 °C over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present, add another 1.5 equivalents of DHP and continue stirring for an additional 30 minutes.

  • Quench the reaction by adding deionized water (50 mL).

  • Extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: THP Protection of an Alcohol using Trifluoroacetic Acid (TFA)

This protocol provides a general procedure for the THP protection of alcohols using trifluoroacetic acid as a catalyst.

Materials:

  • Alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottomed flask, dissolve the alcohol (1 mmol) in anhydrous CH2Cl2 (2 mL).

  • Add 3,4-dihydro-2H-pyran (DHP, 1 mmol).

  • Add trifluoroacetic acid (TFA, 0.2 mmol, 20 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typical reaction time for alcohols is 45 minutes).

  • Upon completion, wash the organic layer twice with saturated NaHCO3 solution (10 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography over silica gel.

Visualizations

THP_Protection_Mechanism DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H+ Protonated_Ether Protonated THP Ether Oxocarbenium->Protonated_Ether + R-OH THP_Ether THP Ether (Diastereomers if R is chiral) Protonated_Ether->THP_Ether - H+

Caption: Mechanism of THP protection of an alcohol.

Troubleshooting_Workflow Start THP Protection Reaction Check_Yield Low or No Yield? Start->Check_Yield Troubleshoot_Yield Check catalyst activity Increase catalyst/DHP amount Ensure anhydrous conditions Check_Yield->Troubleshoot_Yield Yes Check_NMR Complex NMR? Check_Yield->Check_NMR No Troubleshoot_Yield->Start Retry Analyze_Diastereomers Expected for chiral alcohols Determine ratio by integration Check_NMR->Analyze_Diastereomers Yes Check_Degradation Degradation on Column? Check_NMR->Check_Degradation No Analyze_Diastereomers->Check_Degradation Troubleshoot_Purification Neutralize work-up Buffer silica gel with Et3N Check_Degradation->Troubleshoot_Purification Yes Success Successful Protection Check_Degradation->Success No Troubleshoot_Purification->Start Retry Purification

Caption: Troubleshooting workflow for THP protection reactions.

References

Technical Support Center: Optimizing Reactions Involving THP-Protected PEG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydropyranyl (THP) as a protecting group for polyethylene (B3416737) glycol (PEG), particularly for short-chain PEGs. The information provided is based on established principles of organic chemistry, as the specific nomenclature "MS-Peg1-thp" does not correspond to a standardly recognized chemical structure or reaction. We interpret this to refer to a single-unit PEG (or a short-chain PEG) with a hydroxyl group protected by THP, potentially for use in mass spectrometry applications or further functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a THP protecting group on PEG?

A1: The tetrahydropyranyl (THP) group is used to protect hydroxyl (-OH) groups on molecules like PEG to prevent them from reacting during subsequent synthesis steps.[1][2] This is crucial when you want to selectively modify another part of the PEG molecule. The THP group is stable in a variety of non-acidic conditions, including reactions with organometallics, hydrides, and acylating agents, but can be easily removed under mildly acidic conditions.[2][3][4]

Q2: What are the optimal stoichiometric ratios for the THP protection of PEG-OH?

A2: For the protection of a PEG-hydroxyl group using 3,4-dihydro-2H-pyran (DHP), a slight excess of DHP is typically used to ensure complete conversion of the alcohol. A catalytic amount of acid is also required. The general stoichiometry is outlined in the table below.

ReagentStoichiometric Ratio (relative to PEG-OH)Purpose
PEG-OH1.0 equivalentStarting material
DHP1.1 - 1.5 equivalentsTHP source
Acid Catalyst (e.g., PTSA, PPTS)0.01 - 0.1 equivalentsCatalyzes the reaction

Q3: How can I confirm that the THP protection of my PEG was successful?

A3: Successful protection can be confirmed using standard analytical techniques. Proton NMR (¹H NMR) spectroscopy is highly effective; you will observe characteristic new peaks for the THP group protons, typically in the range of 1.5-1.9 ppm and 3.5-4.0 ppm, and a downfield shift of the PEG methylene (B1212753) protons adjacent to the newly formed ether linkage. Mass spectrometry (MS) can also be used to confirm the increase in molecular weight corresponding to the addition of the THP group (84.1 g/mol ).

Q4: What are the standard conditions for removing the THP group from PEG?

A4: The THP group is cleaved under mildly acidic conditions.[3][5] Common methods include treatment with acetic acid in a THF/water mixture, or using a catalytic amount of a stronger acid like p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol (B145695) or methanol.[3][5] The reaction is typically fast and clean.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of THP-Protected PEG 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Insufficient catalyst. 4. Presence of water in the reaction.1. Increase the reaction time or slightly increase the equivalents of DHP. 2. Ensure the reaction is run at the recommended temperature (often room temperature) and avoid strong acids if the PEG is sensitive. 3. Increase the catalyst loading to 0.05-0.1 equivalents. 4. Use anhydrous solvents and reagents.
Incomplete Deprotection of THP-PEG 1. Insufficient acid catalyst or reaction time. 2. Reaction temperature is too low.1. Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction by TLC or LC-MS. 2. Gently warm the reaction mixture (e.g., to 40-50 °C) if using a mild acid.
Side Products Observed During Protection 1. Polymerization of DHP. 2. Acid-catalyzed degradation of PEG.1. Add the acid catalyst to the solution of PEG-OH and DHP slowly and at a low temperature. 2. Use a milder acid catalyst like PPTS instead of a stronger one like PTSA or HCl.[3]
Formation of Diastereomers The reaction of DHP with the alcohol creates a new chiral center, leading to a mixture of diastereomers.[3][4]This is an inherent aspect of using THP as a protecting group and is generally not a concern unless stereochemistry is critical for a subsequent application.[3][4] The diastereomers will likely appear as multiple closely spaced peaks in NMR and may have slightly different retention times in chromatography, but their chemical reactivity is identical.

Experimental Protocols

Protocol 1: THP Protection of PEG-OH

This protocol describes a general procedure for the protection of a terminal hydroxyl group on a short-chain PEG molecule.

Materials:

  • Polyethylene glycol (e.g., PEG-OH, 1.0 eq.)

  • 3,4-Dihydro-2H-pyran (DHP, 1.2 eq.)

  • Pyridinium p-toluenesulfonate (PPTS, 0.05 eq.)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve PEG-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add DHP (1.2 eq.) to the solution and stir.

  • Add PPTS (0.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude THP-protected PEG.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of THP-PEG

This protocol outlines the removal of the THP protecting group to regenerate the hydroxyl group.

Materials:

  • THP-protected PEG (1.0 eq.)

  • Ethanol

  • p-Toluenesulfonic acid (PTSA, 0.1 eq.)

  • Sodium bicarbonate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the THP-protected PEG (1.0 eq.) in ethanol.

  • Add PTSA (0.1 eq.) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the salt.

  • Concentrate the filtrate using a rotary evaporator to yield the deprotected PEG-OH.

  • The crude product can be further purified if necessary.

Visualizations

Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve PEG-OH and DHP in Anhydrous DCM add_catalyst Add PPTS Catalyst reagents->add_catalyst Start Reaction react Stir at Room Temperature (2-4 hours) add_catalyst->react quench Quench with NaHCO3 react->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product: THP-PEG

Caption: Experimental workflow for the THP protection of PEG-OH.

Reaction_Mechanism DHP DHP activated_DHP Activated DHP (Carbocation Intermediate) DHP->activated_DHP + H+ (from catalyst) H_plus H+ intermediate_complex Oxonium Intermediate activated_DHP->intermediate_complex + PEG-OH (Nucleophilic Attack) PEG_OH PEG-OH PEG_OH->intermediate_complex THP_PEG THP-PEG intermediate_complex->THP_PEG - H+ regenerated_H_plus H+ intermediate_complex->regenerated_H_plus Regenerates Catalyst

Caption: Simplified mechanism of acid-catalyzed THP protection of an alcohol.

References

Validation & Comparative

Validating Bioconjugation: A Comparative Guide to LC-MS Analysis of PEG Linker Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of polyethylene (B3416737) glycol (PEG) linker incorporation is a critical step in the development of bioconjugates. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of MS-Peg1-thp (a hypothesized methoxy-PEGylated linker with a tetrahydropyran (B127337) protecting group and an activated N-hydroxysuccinimide ester) incorporation, alongside alternative analytical techniques. The focus is on providing actionable experimental data and protocols to ensure robust and reliable characterization of PEGylated molecules.

This guide will use a representative NHS-activated short PEG linker, hereafter referred to as NHS-PEG1, for specific examples, given the lack of direct public data for a molecule precisely named "this compound". The principles and methods described are broadly applicable to the analysis of similar small PEG linkers.

I. LC-MS for Primary Validation of NHS-PEG1 Incorporation

LC-MS has become the gold standard for the characterization of bioconjugates due to its high sensitivity, selectivity, and ability to provide detailed molecular-level information.[1][2] It is instrumental in confirming the covalent attachment of the PEG linker to the target molecule, determining the degree of PEGylation, and identifying the sites of modification.[1][2]

Experimental Workflow: LC-MS Analysis

A typical workflow for validating the incorporation of an NHS-activated PEG linker onto a protein involves several key steps, from the conjugation reaction to data analysis.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis LC-MS Analysis cluster_results Results Protein Target Protein Reaction Reaction (e.g., PBS buffer, pH 7.2-8.0) Protein->Reaction PEG_Linker NHS-PEG1 Linker PEG_Linker->Reaction Purification Removal of Excess Reagents (e.g., Dialysis, SEC) Reaction->Purification LC_Separation LC Separation (Reversed-Phase or SEC) Purification->LC_Separation MS_Detection Mass Spectrometry (ESI-QTOF) LC_Separation->MS_Detection Data_Analysis Data Analysis (Deconvolution) MS_Detection->Data_Analysis Confirmation Confirmation of Incorporation Data_Analysis->Confirmation DAR Determination of Degree of PEGylation Data_Analysis->DAR

Caption: LC-MS workflow for PEG linker incorporation.

Detailed Experimental Protocol: LC-MS

1. Conjugation Reaction:

  • Dissolve the target protein (e.g., a monoclonal antibody) in a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[3]

  • Prepare a stock solution of the NHS-PEG1 linker in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[3]

  • Add a specific molar excess of the NHS-PEG1 linker solution to the protein solution. The ratio will depend on the protein concentration and the desired degree of labeling.[4]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]

2. Sample Preparation for LC-MS:

  • Quench the reaction by adding an amine-containing buffer like Tris.

  • Remove unreacted PEG linker and other small molecules using dialysis or size-exclusion chromatography (SEC).[5]

  • The purified conjugate can be analyzed directly or after denaturation and reduction, depending on the analytical goal.

3. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C4 or C8) is commonly used for separating proteins and their PEGylated forms.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the proteins.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is the standard for large molecules like proteins.

    • Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass determination of large, heterogeneous molecules.[6]

    • Data Acquisition: Acquire data in a positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein and its conjugates.

4. Data Analysis:

  • The raw mass spectra, which show a distribution of multiply charged ions, are deconvoluted to determine the zero-charge mass of the species present.[5]

  • The mass of the unconjugated protein is compared to the masses of the PEGylated species. The mass difference should correspond to the mass of the incorporated PEG linker(s).

Quantitative Data Presentation
AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Number of Incorporated Linkers
Unconjugated Protein150,000.0150,000.5-0
Mono-PEGylated Protein150,259.2150,259.8259.31
Di-PEGylated Protein150,518.4150,519.0518.5 (2 x 259.25)2
Tri-PEGylated Protein150,777.6150,778.3777.8 (3 x 259.27)3
(Note: Theoretical mass of NHS-PEG1 is assumed to be approximately 259.2 Da for this example)

II. Alternative Methods for Validation

While LC-MS is a powerful tool, other techniques can provide complementary or alternative means of validating PEG linker incorporation.

A. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a valuable alternative, particularly for quantifying the amount of PEG linker that has been incorporated, as well as unreacted linker.[7] CAD offers a near-universal response for non-volatile analytes, which is advantageous for PEG molecules that lack a UV chromophore.[7]

1. Sample Preparation:

  • Similar to LC-MS, the reaction mixture is typically purified to remove interfering substances. For quantification of unreacted linker, a direct injection of the quenched reaction mixture may be performed.

2. HPLC-CAD Analysis:

  • Liquid Chromatography (HPLC):

    • Column: A reversed-phase or size-exclusion column can be used.

    • Mobile Phase: An MS-compatible mobile phase is often used to allow for potential hyphenation with MS.

  • Charged Aerosol Detector (CAD):

    • The eluent from the HPLC is nebulized, and the resulting aerosol particles are charged. The charge is measured by an electrometer, providing a signal proportional to the mass of the analyte.

ParameterLC-MSHPLC-CAD
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by charged aerosol measurement.
Information Provided Confirms covalent attachment, determines degree and site of PEGylation, provides accurate mass.[1]Quantifies the amount of PEGylated product and residual linker.[8]
Sensitivity Very high, capable of detecting low-level modifications.High, but generally less sensitive than MS for targeted analysis.[9]
Specificity High, provides structural information.[9]Low, based on mass detection without structural information.[9]
Quantitation Can be quantitative with appropriate standards.Excellent for quantitative analysis of non-chromophoric compounds.[10]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and quantification of PEGylation.[11] It can provide information on the degree of PEGylation and the location of the PEG chains on the molecule.

1. Sample Preparation:

  • The purified PEGylated protein is lyophilized and redissolved in a deuterated solvent (e.g., D₂O).

2. NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required for sufficient resolution and sensitivity.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The degree of PEGylation can be determined by comparing the integral of the characteristic PEG methylene (B1212753) proton signal (at ~3.6 ppm) to the integral of a well-resolved protein proton signal.

FeatureLC-MSNMR Spectroscopy
Sample Requirement Low (picomole to femtomole)High (nanomole to micromole)
Resolution Can resolve species with single PEG unit differences.May be challenging to resolve different degrees of PEGylation on large proteins.
Structural Information Provides mass and fragmentation data.Provides detailed information on chemical environment and connectivity.
Throughput HighLow

III. Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific information required at different stages of bioconjugate development.

logical_relationship cluster_development Bioconjugate Development Stage cluster_techniques Primary Analytical Technique Reaction_Optimization Reaction Optimization Product_Characterization Product Characterization Reaction_Optimization->Product_Characterization HPLC_CAD_Primary HPLC-CAD (Quantitation of Reactants) Reaction_Optimization->HPLC_CAD_Primary QC_and_Lot_Release QC & Lot Release Product_Characterization->QC_and_Lot_Release LC_MS_Primary LC-MS (Confirmation & Site Analysis) Product_Characterization->LC_MS_Primary NMR_Primary NMR (Structural Confirmation) Product_Characterization->NMR_Primary QC_and_Lot_Release->LC_MS_Primary QC_and_Lot_Release->HPLC_CAD_Primary

Caption: Application of analytical techniques in development.

IV. Conclusion

The validation of PEG linker incorporation is a multifaceted process that benefits from the application of orthogonal analytical techniques. LC-MS stands out as the most powerful and versatile method, providing definitive confirmation of conjugation, degree of PEGylation, and site of attachment. HPLC-CAD serves as an excellent complementary technique for robust quantification, especially in process development and quality control. NMR spectroscopy offers detailed structural insights but is generally lower in throughput and requires higher sample amounts. By understanding the strengths and limitations of each method, researchers can design a comprehensive analytical strategy to ensure the quality, consistency, and efficacy of their PEGylated bioconjugates.

References

NMR Spectroscopy: A Powerful Tool for the Structural Characterization of MS-Peg1-thp PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a promising therapeutic modality for a wide range of diseases. The unique tripartite structure of PROTACs—comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a flexible linker—necessitates a multi-faceted analytical approach for comprehensive structural characterization. Among the arsenal (B13267) of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for elucidating the solution-state structure, dynamics, and intermolecular interactions of PROTACs, such as those incorporating the MS-Peg1-thp linker.

This guide provides a comparative analysis of NMR spectroscopy against other common analytical methods for the structural characterization of this compound PROTACs, supported by generalized experimental data and detailed protocols.

Unraveling the PROTAC Structure: A Comparative Analysis of Key Techniques

The choice of analytical technique for PROTAC characterization is dictated by the specific structural questions being addressed. While methods like Mass Spectrometry (MS) and X-ray Crystallography provide invaluable information, NMR spectroscopy offers unique insights into the dynamic nature of these molecules in solution.

Technique Information Provided Resolution Sample Requirements Throughput Key Advantages for PROTAC Analysis Limitations for PROTAC Analysis
NMR Spectroscopy 3D structure in solution, conformational dynamics, ligand binding sites, weak intermolecular interactions.[1][2]AtomicHigh concentration (µM to mM), isotopically labeled protein may be required.LowProvides information on flexibility and multiple conformations in solution, crucial for understanding linker behavior. Enables mapping of binding interfaces.Requires larger amounts of soluble sample. Can be challenging for very large proteins or complexes.
Mass Spectrometry (MS) Molecular weight confirmation, stoichiometry of complexes, identification of post-translational modifications.Low (for conformation)Low concentration (pM to µM).HighHigh sensitivity and speed, tolerant of complex mixtures. Can confirm the formation of the ternary complex.Provides limited information on 3D structure and conformational dynamics.
X-ray Crystallography High-resolution 3D structure in a solid state.[3][4]AtomicRequires well-diffracting single crystals.LowProvides a static, high-resolution snapshot of the PROTAC and its interactions within the ternary complex.Crystal packing forces may not represent the solution-state conformation. Flexible linkers can be difficult to resolve.
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large macromolecular complexes.[3]Near-atomicRequires vitrified samples.MediumCan visualize large and flexible complexes that are difficult to crystallize.Resolution may be lower than X-ray crystallography. Not typically used for small molecule PROTACs alone.

The Experimental Workflow: From Sample to Structure

The structural characterization of an this compound PROTAC using NMR spectroscopy typically follows a well-defined workflow, starting from sample preparation to the final structure calculation and analysis of interactions.

PROTAC_NMR_Workflow Experimental Workflow for NMR Characterization of this compound PROTACs cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_output Output prep_protac Synthesis & Purification of This compound PROTAC nmr_1d 1D 1H NMR of PROTAC prep_protac->nmr_1d nmr_2d_protac 2D NMR of PROTAC (COSY, HSQC, HMBC) prep_protac->nmr_2d_protac nmr_titration NMR Titration Experiments (PROTAC + Protein) prep_protac->nmr_titration prep_protein Expression & Purification of Target Protein & E3 Ligase (with 15N/13C labeling) nmr_2d_protein 2D 1H-15N HSQC of Proteins prep_protein->nmr_2d_protein assignment Resonance Assignment nmr_1d->assignment nmr_2d_protac->assignment nmr_2d_protein->nmr_titration nmr_noe NOESY/ROESY for Distance Restraints nmr_titration->nmr_noe csp Chemical Shift Perturbation (CSP) Analysis nmr_titration->csp structure_calc Structure Calculation & Refinement nmr_noe->structure_calc assignment->structure_calc interaction Mapping of Binding Interfaces csp->interaction output Solution Structure of PROTAC & Interaction Model structure_calc->output interaction->output

A streamlined workflow for the structural characterization of PROTACs using NMR.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key NMR experiments used in the structural characterization of this compound PROTACs.

1D ¹H NMR Spectroscopy of the this compound PROTAC
  • Objective: To confirm the identity and purity of the synthesized PROTAC.

  • Methodology:

    • Dissolve 1-5 mg of the purified this compound PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final concentration of 1-10 mM.

    • Transfer the sample to a 5 mm NMR tube.

    • Acquire a 1D ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and assign the peaks to the corresponding protons in the this compound PROTAC structure.

2D ¹H-¹⁵N HSQC Titration for Binding Analysis
  • Objective: To identify the binding interface of the PROTAC on the target protein and E3 ligase and to determine the dissociation constant (Kd).

  • Methodology:

    • Prepare a sample of ¹⁵N-labeled target protein (or E3 ligase) at a concentration of 50-200 µM in a suitable NMR buffer (e.g., phosphate (B84403) buffer at physiological pH).

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a concentrated stock solution of the this compound PROTAC in the same buffer.

    • Add small aliquots of the PROTAC stock solution to the protein sample to achieve a series of increasing PROTAC:protein molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1).

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

    • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide signals. Residues with significant CSPs are likely part of the binding interface.[1]

    • The dissociation constant (Kd) can be calculated by fitting the CSP data to a binding isotherm.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
  • Objective: To obtain through-space distance restraints for determining the 3D structure of the PROTAC and the ternary complex.

  • Methodology:

    • Prepare a concentrated sample of the this compound PROTAC or the ternary complex (PROTAC, target protein, and E3 ligase). Isotopic labeling of the proteins may be necessary.

    • Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY (for smaller molecules and complexes) and ROESY (to avoid spin diffusion in larger molecules) depends on the molecular weight of the species being studied.

    • Typical mixing times for NOESY/ROESY experiments range from 100 to 400 ms.

    • Process the 2D spectrum and identify cross-peaks, which correspond to protons that are close in space (< 5 Å).

    • The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons and are used as restraints in the structure calculation.[1]

Visualizing the PROTAC Mechanism of Action

The function of a PROTAC is to bring a target protein and an E3 ligase into close proximity to facilitate the ubiquitination and subsequent degradation of the target. This signaling pathway can be visualized to better understand the mechanism.

PROTAC_Mechanism General PROTAC Mechanism of Action PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbTarget Polyubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Ub->UbTarget Proteasome 26S Proteasome UbTarget->Proteasome Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

References

A Comparative Guide to PEG-Based Linkers: MS-Peg1-thp vs. MS-Peg4-thp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the therapeutic success of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic agent.[1][2] This guide provides an objective comparison of two distinct short-chain polyethylene (B3416737) glycol (PEG)-based linkers: MS-Peg1-thp and MS-Peg4-thp.

The "MS" designation refers to a methanesulfonyl (mesyl) group, a common reactive moiety for conjugation, while "thp" indicates a tetrahydropyranyl protecting group. The key difference between these two linkers lies in the length of the hydrophilic PEG spacer: this compound contains a single ethylene (B1197577) glycol unit, whereas MS-Peg4-thp possesses four.[3] This seemingly subtle structural variation can have significant implications for the performance of the final bioconjugate.

Data Presentation: A Comparative Overview

While direct head-to-head quantitative data for this compound versus MS-Peg4-thp is not extensively available in the public domain, we can extrapolate expected performance based on studies comparing short-chain PEG linkers of varying lengths.[4][5] The following tables summarize the key characteristics and anticipated performance differences.

Table 1: Physicochemical Properties

PropertyThis compoundMS-Peg4-thpRationale
Chemical Formula C8H16O5SC14H28O8S[3]The addition of three extra PEG units increases the carbon, hydrogen, and oxygen content.
Molecular Weight 224.27 g/mol 356.43 g/mol [3]The molecular weight directly corresponds to the number of ethylene glycol units.
Hydrophilicity LowerHigherThe longer PEG chain in MS-Peg4-thp imparts greater water solubility.[4]
Steric Hindrance LowerHigherThe extended PEG4 chain occupies a larger volume than the shorter PEG1 chain.

Table 2: Expected Performance in Bioconjugates (e.g., ADCs, PROTACs)

Performance MetricThis compoundMS-Peg4-thpRationale
Stability (in circulation) Potentially HigherPotentially LowerShorter linkers can be shielded by the antibody, reducing exposure to plasma enzymes and premature payload release.[5]
Solubility of Conjugate GoodExcellentThe increased hydrophilicity of the PEG4 linker can better counteract the hydrophobicity of the payload, reducing aggregation.[6]
In Vitro Potency Potentially HigherPotentially LowerA shorter linker may facilitate more efficient cellular internalization and payload release. Longer linkers can sometimes introduce steric hindrance that slightly reduces immediate cytotoxicity.
Pharmacokinetics (PK) Shorter half-lifeLonger half-lifeLonger PEG chains generally increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation time.[4]
Flexibility LowerHigherThe longer PEG chain in MS-Peg4-thp provides greater conformational flexibility, which can be advantageous for PROTACs in optimizing the ternary complex formation.

Experimental Protocols

To empirically determine the optimal linker for a specific application, a series of well-defined experiments are essential. The following are detailed methodologies for key comparative assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the bioconjugate and the rate of payload deconjugation in a physiologically relevant matrix.[1]

Methodology:

  • Incubate the ADC or PROTAC at a concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Quench the reaction and process the samples to separate the bioconjugate from plasma proteins.

  • Analyze the samples to quantify the amount of intact bioconjugate, total antibody (for ADCs), and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use distinct ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct measurement of the intact bioconjugate, free payload, and any metabolites.[7]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the bioconjugate in killing target cells.[7]

Methodology:

  • Plate target cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the bioconjugates with this compound and MS-Peg4-thp linkers, a non-targeting control, and the free payload.

  • Treat the cells with the prepared dilutions and incubate for a period determined by the cell doubling time (typically 72-96 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Calculate the IC50 (half-maximal inhibitory concentration) for each compound to compare their potencies.

Pharmacokinetic (PK) Study in Rodents

Objective: To evaluate the in vivo circulation time, clearance, and overall exposure of the bioconjugates.[8]

Methodology:

  • Administer a single intravenous (IV) dose of the ADCs with each linker to a cohort of rodents (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS.

  • Calculate key PK parameters including half-life (t1/2), clearance (CL), and area under the curve (AUC).

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection s1 Targeting Moiety (e.g., Antibody) c1 Conjugation with This compound c2 Conjugation with MS-Peg4-thp s2 Payload (e.g., Toxin, Degrader) s3 This compound s3->c1 s4 MS-Peg4-thp s4->c2 v1 Plasma Stability Assay c1->v1 v2 Cytotoxicity Assay c1->v2 c2->v1 c2->v2 iv1 Pharmacokinetic Study v1->iv1 iv2 Efficacy Study (Xenograft Model) v2->iv2 a1 Compare Stability, Potency, and PK iv1->a1 iv2->a1 a2 Select Optimal Linker a1->a2

Caption: Experimental workflow for comparing PEG-based linkers.

steric_hindrance ab1 Antibody p1 Payload ab1->p1 PEG1 ab1->p1 caption1 Shorter linker offers less flexibility but may be shielded by the antibody, enhancing stability. ab2 Antibody p2 Payload ab2->p2 PEG4 ab2->p2 caption2 Longer linker provides greater flexibility and hydrophilicity but may be more exposed to the surrounding environment.

Caption: Impact of linker length on steric hindrance and exposure.

Conclusion

The choice between this compound and MS-Peg4-thp represents a trade-off between stability and solubility/pharmacokinetic properties. A shorter PEG linker like this compound may lead to a more stable bioconjugate, which is often desirable to minimize off-target toxicity.[5] Conversely, a longer PEG linker such as MS-Peg4-thp can significantly improve the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads, and can extend the circulation half-life.[4]

Ultimately, the optimal linker length is context-dependent and must be determined empirically for each specific antibody, payload, and therapeutic application. The experimental protocols outlined in this guide provide a robust framework for making an informed decision to advance the development of safe and effective bioconjugates.

References

The Enduring Utility of the Tetrahydropyranyl (THP) Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tetrahydropyranyl (THP) group, a classic and widely used protecting group for hydroxyl functionalities, continues to be a valuable tool for chemists. This guide provides an objective comparison of the THP protecting group with other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions in their synthetic endeavors.

Advantages of the THP Protecting Group

The enduring popularity of the THP group stems from a combination of practical and chemical advantages. It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).

One of the primary advantages of the THP group is its stability across a wide range of non-acidic conditions . THP ethers are exceptionally stable towards strongly basic and nucleophilic reagents, such as organometallics (e.g., Grignard and organolithium reagents), metal hydrides, and reagents used for alkylation and acylation.[1][2] This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

Furthermore, the reagents required for the introduction of the THP group, namely DHP and an acid catalyst, are readily available and inexpensive , making it a cost-effective choice for large-scale synthesis.[3] The protection reaction itself is generally high-yielding and proceeds under mild conditions.[2]

However, a notable drawback of the THP group is the introduction of a new stereocenter at the anomeric carbon upon reaction with an alcohol. If the alcohol is already chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectroscopic analysis.[1]

Comparative Analysis with Other Protecting Groups

The selection of a protecting group is a critical decision in synthetic planning and is often dictated by the overall synthetic strategy, including the need for orthogonal protection schemes. Here, we compare the THP group with other commonly used protecting groups for alcohols, particularly silyl (B83357) ethers.

Stability:

The stability of a protecting group to various reaction conditions determines its utility. The following table provides a qualitative comparison of the stability of THP ethers with common silyl ethers.

Protecting GroupBasic Conditions (e.g., NaOH, NaH)Organometallics (e.g., RMgX, RLi)Oxidizing Agents (e.g., PCC, DMP)Reducing Agents (e.g., LiAlH4, NaBH4)Acidic Conditions (e.g., AcOH, HCl)Fluoride (B91410) Ions (e.g., TBAF)
THP StableStableStableStableLabile Stable
TBS StableStableStableStableModerately StableLabile
TBDPS StableStableStableStableStableLabile
MOM StableStableStableStableLabile Stable

Quantitative Comparison of Deprotection Conditions:

The true utility of a protecting group is often demonstrated in its selective removal. The following tables summarize experimental data for the deprotection of THP ethers and provide a comparison with the cleavage of silyl ethers.

Table 1: Deprotection of THP Ethers - Representative Conditions and Yields

Substrate (R-OTHP)Reagents and ConditionsTimeYield (%)Reference
Cinnamyl-OTHPLiCl, H₂O, DMSO, 90 °C6 h92[4]
4-Phenylbenzyl-OTHPLiCl, H₂O, DMSO, 90 °C6 h95[4]
Menthyl-OTHPLiCl, H₂O, DMSO, 90 °C6 h90[4]
Cholesteryl-OTHPLiCl, H₂O, DMSO, 90 °C6 h88[4]

Table 2: Comparative Deprotection of THP and Silyl Ethers

Protecting GroupReagents and ConditionsObservationReference
TBS10 mol% CSA, MeOH/DCM (1:1), 0 °CDeprotected within 2 hours.[5]
THP10 mol% CSA, MeOH/DCM (1:1), 0 °CGenerally stable, requires stronger acid or longer reaction times.
TBSTBAF (1.1 eq), THF, rtRapid deprotection.[6]
THPTBAF (1.1 eq), THF, rtStable.[7]
TBDPSTBAF (1.1 eq), THF, rtSlower deprotection than TBS.[8]
THPAcetic acid/THF/H₂O (4:2:1), 45 °CEffective deprotection.[3]
TBSAcetic acid/THF/H₂O (4:2:1), 45 °CSlower deprotection than THP.

Orthogonal Protecting Group Strategies

The differential stability of THP and silyl ethers allows for their use in orthogonal protection schemes, where one group can be selectively removed in the presence of the other. This is a powerful strategy in the synthesis of polyhydroxylated compounds.

  • Selective Deprotection of TBS in the presence of THP: A tert-butyldimethylsilyl (TBS) ether can be selectively cleaved using fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF) while leaving a THP ether intact.[7] This orthogonality is highly valuable in complex synthetic sequences.

  • Selective Deprotection of THP in the presence of TBDPS: A THP ether can be removed under mildly acidic conditions that do not affect a more robust silyl ether like tert-butyldiphenylsilyl (TBDPS).

Experimental Protocols

1. Protection of a Primary Alcohol with a THP Group

Objective: To protect a primary alcohol as its tetrahydropyranyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve the primary alcohol in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP to the solution.

  • Add PPTS to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

2. Deprotection of a THP Ether under Acidic Conditions

Objective: To cleave a THP ether to regenerate the alcohol.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of THF, acetic acid, and water (e.g., a 4:2:1 v/v/v ratio).

  • Stir the reaction mixture at room temperature or gently warm to 40-50 °C to accelerate the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography if necessary.

Visualizing Chemical Logic and Workflows

Mechanism of THP Protection and Deprotection:

THP_Mechanism cluster_protection Protection cluster_deprotection Deprotection DHP DHP Carbocation Carbocation Intermediate DHP->Carbocation  H+ H_plus H+ Protonated_Ether Protonated THP Ether Carbocation->Protonated_Ether  R-OH Alcohol R-OH THP_Ether R-OTHP Protonated_Ether->THP_Ether  -H+ THP_Ether2 R-OTHP Protonated_Ether2 Protonated THP Ether THP_Ether2->Protonated_Ether2  H+ H_plus2 H+ Carbocation2 Carbocation Intermediate Protonated_Ether2->Carbocation2  -R-OH Hemiacetal Hemiacetal Carbocation2->Hemiacetal  H2O Alcohol2 R-OH H2O H2O Hemiacetal->Alcohol2  -H+

Caption: Mechanism of THP protection and deprotection.

Workflow for Selecting an Alcohol Protecting Group:

PG_Selection Start Select Alcohol Protecting Group Base_Stable Need Stability to Base? Start->Base_Stable Acid_Stable Need Stability to Acid? Fluoride_Stable Need Stability to Fluoride? Acid_Stable->Fluoride_Stable No Select_Robust_Silyl Consider TBDPS Acid_Stable->Select_Robust_Silyl Yes Base_Stable->Acid_Stable Yes End Proceed with Synthesis Base_Stable->End No Select_THP Consider THP or MOM Fluoride_Stable->Select_THP Yes Select_Silyl Consider Silyl Ethers (TBS, TBDPS) Fluoride_Stable->Select_Silyl No Select_THP->End Select_Silyl->End Select_Robust_Silyl->End

Caption: Decision workflow for selecting an alcohol protecting group.

Orthogonal Protection Strategy:

Orthogonal_Strategy Diol Diol Protect Protect Hydroxyls Diol->Protect Diol_Protected R(OTBS)(OTHP) Protect->Diol_Protected Deprotect_TBS Selective TBS Deprotection (e.g., TBAF) Diol_Protected->Deprotect_TBS Deprotect_THP Selective THP Deprotection (e.g., mild acid) Diol_Protected->Deprotect_THP Mono_THP R(OH)(OTHP) Deprotect_TBS->Mono_THP React_OH React at Free OH Mono_THP->React_OH Product1 Product 1 React_OH->Product1 Mono_TBS R(OTBS)(OH) Deprotect_THP->Mono_TBS React_OH2 React at Free OH Mono_TBS->React_OH2 Product2 Product 2 React_OH2->Product2

Caption: Orthogonal protection strategy using THP and TBS ethers.

Conclusion

The tetrahydropyranyl protecting group remains a highly relevant and advantageous choice for the protection of alcohols in modern organic synthesis. Its low cost, ease of introduction, and stability to a wide array of non-acidic reagents make it a workhorse in many synthetic campaigns. While the formation of diastereomers can be a drawback, its distinct stability profile compared to silyl ethers provides a powerful tool for orthogonal protection strategies, enabling the selective manipulation of multiple hydroxyl groups within a complex molecule. A thorough understanding of the comparative stability and reactivity of the THP group, as outlined in this guide, is essential for its effective implementation in the design and execution of sophisticated synthetic routes.

References

A Comparative Guide to In Vitro Degradation Assays for PROTACs: Evaluating Performance Beyond the Linker Synthesis Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality has intensified the focus on their in vitro characterization. A critical aspect of this is the assessment of their degradation efficiency and stability, which is intrinsically linked to the chemical structure of the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of in vitro degradation assays for PROTACs, with a specific focus on understanding the performance of PROTACs synthesized using building blocks like MS-Peg1-thp in relation to those with alternative linkers.

While the nomenclature "this compound" suggests a linker precursor containing a methanesulfonyl (MS) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tetrahydropyran (B127337) (THP) protecting group, it is crucial to understand that these reactive and protective groups are typically not present in the final PROTAC molecule. The methanesulfonyl group acts as a good leaving group for nucleophilic substitution, and the acid-labile THP group protects a terminal hydroxyl on the PEG chain during synthesis. Following synthesis and deprotection, the resulting PROTAC would possess a simple PEG-based linker. Therefore, this guide will compare the in vitro performance of PROTACs with these resultant PEG linkers against common alternatives like alkyl chains and more rigid linker structures.

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics derived from in vitro degradation assays include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation achieved at a given concentration of the PROTAC. A higher Dmax value indicates greater efficacy.[1]

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTACE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
ARV-771 VHLPEG/AlkylCRPC< 5> 90
MZ1 VHLPEG/AlkylH6618~100
ARV-825 CRBNPEG/AlkylBurkitt's Lymphoma< 1> 90
dBET1 CRBNPEGHeLaNot specified> 90

Data compiled from multiple sources for illustrative comparison. Absolute values can vary based on experimental conditions.

Table 2: Influence of Linker Length and Flexibility on Target Degradation

Target ProteinLinker TypeLinker Length (atoms)Degradation EfficacyReference
Estrogen Receptor α (ERα) PEG12Effective[1]
Estrogen Receptor α (ERα) PEG16More Potent[1]
Tank-binding kinase 1 (TBK1) Alkyl/Ether< 12No degradation[1]
Tank-binding kinase 1 (TBK1) Alkyl/Ether21DC50 = 3 nM, Dmax = 96%[1]
Androgen Receptor (AR) Flexible (PEG)Not specifiedExhibited degradation[1]
Androgen Receptor (AR) Rigid (Disubstituted phenyl)Not specifiedNo activity[1]

These tables highlight that the choice of linker—its composition, length, and rigidity—profoundly influences the degradation efficiency of a PROTAC.[1] PEG linkers are widely used due to their ability to improve solubility and permeability.[1] However, the optimal linker is target-dependent and must be empirically determined.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key in vitro degradation assays.

Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following recombinant components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL-Elongin B/C), the target protein of interest, and ubiquitin.

    • Add the PROTAC at various concentrations or a vehicle control.

    • Initiate the reaction by adding ATP.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Detection of Ubiquitination:

    • Analyze the reaction products by Western blotting using an antibody against the target protein.

    • An increase in high-molecular-weight bands or a smear above the unmodified target protein indicates polyubiquitination.

Mandatory Visualization

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for In Vitro Degradation Assay

Experimental_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Target & Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (Densitometry) detection->analysis results Determine DC50 & Dmax analysis->results

Caption: Workflow for determining PROTAC degradation efficiency.

References

Comparative study of flexible vs. rigid linkers for targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often nuanced, component of a PROTAC is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice between a flexible or a rigid linker profoundly impacts the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate proteins implicated in disease.[1][2] The linker, while not directly involved in binding, plays a crucial role in orienting the two ligands to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4][5] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[5][6]

Comparative Analysis of Linker Types

The two primary categories of linkers used in PROTAC design are flexible and rigid linkers, each with distinct advantages and disadvantages.

Flexible Linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][7] This flexibility can be advantageous in the initial stages of PROTAC development, as it allows for an unbiased search for a productive ternary complex geometry.

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[1][8] Approximately 54% of reported PROTACs utilize PEG linkers.[1]

  • Alkyl Chains: These are synthetically straightforward and provide significant conformational flexibility.[1] However, their hydrophobic nature can negatively impact the solubility of the PROTAC.[1][8]

Rigid Linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1][7] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on the degradation of specific target proteins.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Target ProteinE3 LigaseReference
Flexible (Alkyl/Ether) < 12No Degradation-TBK1VHL[1]
Flexible (Alkyl/Ether) 12 - 29Submicromolar-TBK1VHL[1]
Flexible (Alkyl/Ether) 21396TBK1VHL[1]
Flexible (Alkyl/Ether) 2929276TBK1VHL[1]
Flexible (PEG) 12Effective Degradation-ERαNot Specified[9]
Flexible (PEG) 16More Potent Degradation-ERαNot Specified[9]

Table 1: Impact of Flexible Linker Length on Degradation Efficacy. This data highlights that for a given target, there is an optimal linker length to achieve maximal degradation. For TBK1, linkers shorter than 12 atoms were inactive, while a 21-atom linker was found to be the most potent.[1] Similarly, for ERα, a longer PEG linker resulted in more potent degradation.[9]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Target ProteinE3 LigaseReference
Flexible (PEG) Parent PROTAC 54Exhibited degradationAndrogen Receptor (AR)Not Specified[1]
Rigid (Disubstituted phenyl) AnalogMore potent degradationAndrogen Receptor (AR)Not Specified[1]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor Degradation. In this study, replacing a flexible PEG linker with a more rigid disubstituted phenyl linker led to more potent degradation of the Androgen Receptor, suggesting that the rigid linker may better pre-organize the PROTAC for ternary complex formation.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows involved in the comparative study of PROTAC linkers.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (Flexible or Rigid Linker) PROTAC->PROTAC PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Flexible linkers allow for more conformational possibilities, while rigid linkers restrict the orientation of the bound ligands.

Experimental_Workflow PROTAC Linker Optimization Workflow Start PROTAC Design & Linker Library Synthesis Biochemical_Assays Biochemical/Biophysical Assays (SPR, ITC) Start->Biochemical_Assays Evaluate Binding Cellular_Assays Cellular Assays (Western Blot, DC50/Dmax) Biochemical_Assays->Cellular_Assays Assess Degradation Ternary_Complex Ternary Complex Analysis (Co-IP, Structural Biology) Cellular_Assays->Ternary_Complex Confirm Mechanism Lead_Optimization Lead Optimization & In Vivo Studies Ternary_Complex->Lead_Optimization Refine Structure End Optimized PROTAC Lead_Optimization->End

Caption: A systematic workflow for the design, evaluation, and optimization of PROTAC linkers.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, resolve the lysates by SDS-PAGE, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[10]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Formation: To study the ternary complex, inject the target protein in the presence of a constant concentration of the PROTAC over the E3 ligase-functionalized surface.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interactions.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[10][11] While flexible linkers offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[8]

References

Head-to-head comparison of different E3 ligase ligands with MS-Peg1-thp linker

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design.[1][2] PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein by hijacking the cell's native ubiquitin-proteasome system.[1][3][4] This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein. While over 600 E3 ligases have been identified, a select few, including Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs), are most commonly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.

This guide provides a comparative analysis of these prominent E3 ligase ligands, offering a data-driven overview of their performance characteristics. While direct head-to-head comparisons using a specific linker like MS-Peg1-thp are not extensively available in published literature, this guide leverages data from studies utilizing comparable polyethylene (B3416737) glycol (PEG)-based linkers to provide valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is determined by various factors, including the stability of the ternary complex and the intrinsic catalytic rate of the recruited E3 ligase. The choice of E3 ligase ligand can significantly influence the degradation potency (DC50) and the maximal degradation level (Dmax) of the resulting PROTAC.

Table 1: Key Characteristics of Common E3 Ligase Ligands

E3 Ligase Ligand FamilyRecruited E3 LigaseCommon LigandsAdvantagesDisadvantages
Thalidomide AnalogsCereblon (CRBN)Pomalidomide, LenalidomideWell-established chemistry, smaller and more "drug-like", high degradation efficiency for many targets.Potential for off-target effects related to the intrinsic biology of CRBN.
HIF-1α Mimeticsvon Hippel-Lindau (VHL)VH032, (S,R,S)-AHPCHigh structural rigidity and metabolic stability, multiple sites for chemical modification allowing for fine-tuning of properties.Can be larger and less "drug-like" compared to CRBN ligands.
Nutlin AnalogsMDM2Nutlin-3, RG7388Can reactivate p53's anti-cancer functions.Larger size and less ideal drug-like properties, potential for complex biological effects due to the role of p53 and MDM2 in cell cycle regulation.
Bestatin DerivativesIAPs (cIAP1)Bestatin, LCL161 derivativesEarly feasibility demonstrated.Can trigger auto-ubiquitination of the ligase, leading to inefficient target degradation, less favored in recent years.

Table 2: Illustrative Performance of BRD4-Targeting PROTACs with Different E3 Ligase Ligands

The following table summarizes the performance of PROTACs designed to degrade the well-characterized target, Bromodomain-containing protein 4 (BRD4), using different E3 ligase recruiters. It is important to note that DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker) and the experimental conditions (cell line, treatment time).

PROTACRecruited E3 LigaseDC50DmaxCell Line
dBET1CRBN~25 nM>90%HEK293
MZ1VHL~15 nM>90%HeLa
PROTAC 1 (unnamed)CRBN< 1 nM>90%Burkitt's lymphoma (BL) cells
PROTAC 17 (unnamed)VHLLow nM range>90%Not specified

This data is compiled from multiple sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions.

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs involve a systematic workflow to characterize their formation of a ternary complex, induction of protein degradation, and downstream cellular effects.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Ternary_Formation Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Ternary_Formation->Degradation_Assay Viability_Assay Cell Viability/Apoptosis (MTT, CellTiter-Glo, Annexin V) Degradation_Assay->Viability_Assay PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Ternary_Formation

Caption: A typical experimental workflow for evaluating PROTACs.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Treatment: Seed cells in a 6-well or 12-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex.

  • Reagents:

    • Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.

    • Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).

    • Fluorescently-labeled antibody against the other tag (acceptor fluorophore, e.g., d2).

    • PROTAC of interest.

  • Assay Procedure:

    • In a microplate, combine the purified target protein, E3 ligase, and the donor and acceptor antibodies in an appropriate assay buffer.

    • Add serial dilutions of the PROTAC.

    • Incubate the plate to allow for complex formation.

  • Data Acquisition and Analysis: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The formation of the ternary complex brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.

Caption: Formation of the ternary complex is crucial for PROTAC efficacy.

Conclusion

The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC, with no single option being universally superior. CRBN and VHL ligands remain the most widely used, each presenting a unique set of advantages and disadvantages. The expanding repertoire of E3 ligase ligands, including those for MDM2 and IAPs, provides valuable alternatives for targets that are challenging to degrade with the more established recruiters. A thorough understanding of the characteristics of each E3 ligase ligand, combined with rigorous experimental evaluation as outlined in this guide, is essential for the development of potent and selective protein degraders.

References

Safety Operating Guide

Navigating the Disposal of MS-Peg1-thp: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Components:

MS-Peg1-thp is comprised of a polyethylene (B3416737) glycol (PEG) core, a widely used polymer generally considered to be of low toxicity. The key to its handling lies in the tetrahydropyranyl (THP) protecting group. THP ethers are known to be stable under basic and neutral conditions but are labile and can be cleaved under acidic conditions to regenerate the alcohol and release dihydropyran. This reactivity profile informs the recommended disposal procedures.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes typical quantitative data for its primary component, polyethylene glycol, and notes where specific data for the complete compound is unavailable. Researchers should always consult the specific SDS for any chemical they are working with.

PropertyValueNotes
Appearance White to off-white solid or viscous liquidDependent on the molecular weight of the PEG chain.
Solubility Soluble in water and many organic solventsA key property for determining appropriate disposal methods.
Boiling Point >200 °CFor high molecular weight PEGs.
Flash Point >180 °CCombustible, but not highly flammable.
Toxicity Generally considered low toxicityBased on data for various polyethylene glycols. Specific toxicity data for this compound is not available.
Reactivity with Acid THP group is labile; will hydrolyze to form the corresponding alcohol and dihydropyran.This is a critical consideration for disposal. Accidental contact with acidic waste streams could lead to uncontrolled reactions.
Reactivity with Base Generally stable.
Hazard Classification Not classified as hazardous under OSHA (for PEG component).[1]The complete compound's classification is not determined. It is prudent to handle it as a chemical of unknown toxicity and to follow standard hazardous waste disposal procedures.[2][3]

Detailed Disposal Protocol

The recommended procedure for the disposal of this compound involves treating it as a chemical waste product. Given the reactivity of the THP group in acidic conditions, it is crucial to avoid mixing it with acidic waste streams.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves). The container should be made of a material that will not be degraded by the compound, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially acidic waste. This will prevent the uncontrolled cleavage of the THP group.

Step 2: Storage
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from sources of ignition and incompatible materials.

  • Secondary Containment: It is best practice to keep the primary waste container within a secondary containment vessel to mitigate any potential leaks or spills.

Step 3: Disposal Request
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Provide Information: When submitting the disposal request, provide all necessary information, including the chemical name, quantity, and any known hazards.

Hypothetical Deprotection and Neutralization Protocol for Bulk Quantities

For larger quantities of this compound, a controlled deprotection and neutralization step prior to disposal may be considered to reduce potential hazards. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: Dissolve the this compound in a suitable solvent, such as a 1:1 mixture of water and a water-miscible organic solvent (e.g., tetrahydrofuran (B95107) or isopropanol).

  • Controlled Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the solution while stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC), to confirm the complete cleavage of the THP group.

  • Neutralization: Once the deprotection is complete, neutralize the acidic solution by slowly adding a base (e.g., 1 M NaOH) until the pH is between 6 and 8.

  • Disposal: The resulting neutralized aqueous solution, containing the deprotected PEG and dihydropyran byproducts, should be collected in a labeled hazardous waste container for disposal through your institution's EHS office.

Visualizing the Disposal Workflow and Chemical Relationships

To further clarify the disposal process and the chemical nature of this compound, the following diagrams are provided.

cluster_disposal_workflow This compound Disposal Workflow Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Collect in designated container Labeling Labeling Segregation->Labeling Identify as 'this compound Waste' Storage Storage Labeling->Storage Satellite Accumulation Area EHS Pickup EHS Pickup Storage->EHS Pickup Follow institutional protocol cluster_chemical_relationship This compound Chemical Components This compound This compound Polyethylene Glycol (PEG) Polyethylene Glycol (PEG) This compound->Polyethylene Glycol (PEG) is composed of Tetrahydropyranyl (THP) Group Tetrahydropyranyl (THP) Group This compound->Tetrahydropyranyl (THP) Group is composed of

References

Personal protective equipment for handling MS-Peg1-thp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like MS-Peg1-thp. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense to minimize exposure to chemical agents. The required level of protection depends on the compound's properties and the specific laboratory procedure.

PPE CategoryRecommended Equipment for this compoundSpecifications and Standards
Eye Protection Safety glasses with side shields or chemical safety goggles.Must comply with EN 166 or equivalent standards. Use goggles when there is a potential for splashing.[1][2]
Hand Protection Standard laboratory gloves (e.g., Nitrile).Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1] Check for chemical resistance; nitrile gloves offer good protection against many solvents.[2] Contaminated gloves should be replaced immediately.[1]
Body Protection Laboratory coat or a disposable, fluid-resistant gown with long sleeves.Provides a barrier against accidental spills.
Respiratory Protection Generally not required for small quantities handled with good ventilation.If dusts or aerosols are generated, a NIOSH-approved respirator (e.g., N95 or higher) should be used within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).

Operational Plan: Safe Handling Protocols

A clear, step-by-step operational plan is essential for consistent and safe handling of chemical compounds.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Ensure the work area is clean, uncluttered, and well-ventilated. General exhaust is typically adequate for normal operating conditions.

    • Verify that a Safety Data Sheet (SDS) for a similar PEG compound is readily accessible.

    • Don the appropriate PPE as specified in the table above.

  • Handling and Weighing:

    • If the compound is a powder, handle it in a way that avoids generating dust.

    • Use a chemical fume hood or a ventilated balance enclosure for weighing.

    • Avoid all personal contact, including inhalation.

  • Dissolving:

    • Slowly add the solvent to the compound to prevent splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Post-Handling:

    • Clean the work area and any equipment used.

    • Properly remove and dispose of gloves and any other contaminated PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure. The overriding principle is that no activity should begin without a formulated plan for waste disposal.

Waste TypeDisposal Protocol
Unused Compound Dispose of as chemical waste in a clearly labeled, sealed container in accordance with local, state, and federal regulations.
Contaminated Labware (Glass) Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.
Contaminated Labware (Plastic) Dispose of as hazardous waste in a designated sharps or waste container.
Contaminated PPE All contaminated PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container.
Aqueous Waste Collect aqueous waste separately from organic solvent waste. Do not dispose of down the drain unless permitted by your institution and local regulations.

Polyethylene (B3416737) glycol itself is considered readily biodegradable and not a hazardous waste in many jurisdictions. However, the presence of the THP group and any other reactants or solvents necessitates treating all waste as potentially hazardous.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Ventilated) review_sds 2. Review SDS of Similar Compounds prep_area->review_sds don_ppe 3. Don Appropriate PPE review_sds->don_ppe weigh 4. Weigh Compound (in ventilated enclosure) don_ppe->weigh dissolve 5. Dissolve Compound weigh->dissolve clean_area 6. Clean Work Area & Equipment dissolve->clean_area collect_waste Collect all waste (Unused compound, contaminated labware, aqueous solutions) dissolve->collect_waste Generate Waste dispose_ppe 7. Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands 8. Wash Hands Thoroughly dispose_ppe->wash_hands dispose_ppe->collect_waste Generate Waste label_waste Label Waste Container (Hazardous Waste) collect_waste->label_waste store_waste Store for Collection by Licensed Disposal Contractor label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.